micrococcin
Description
Propriétés
Numéro CAS |
1392-45-6 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Synonymes |
micrococcin |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture of Micrococcin: A Technical Guide for Researchers
An In-depth Exploration of the Structure, Synthesis, and Biosynthesis of a Potent Thiopeptide Antibiotic
Micrococcin, a member of the thiopeptide class of antibiotics, presents a complex and fascinating molecular architecture that has intrigued chemists and biologists for decades. First isolated in the mid-20th century, its complete structural elucidation was a significant challenge, finally confirmed through total synthesis. This guide provides a comprehensive overview of the chemical structure of this compound, its quantitative properties, the experimental protocols for its synthesis and biosynthetic analysis, and a visualization of its intricate biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biology of this potent antimicrobial agent.
The Chemical Structure of this compound
This compound is a macrocyclic peptide-based natural product characterized by a high degree of post-translational modifications. It belongs to the family of Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). The two major naturally occurring variants are this compound P1 (MP1) and this compound P2 (MP2), which differ by only two hydrogen atoms.
The core structure of this compound is a complex macrocycle containing a central 2,3,6-trisubstituted pyridine (B92270) ring. This core is flanked by multiple thiazole (B1198619) rings, which are derived from cysteine residues of a precursor peptide. The macrocycle is closed via a peptide bond, and the overall structure is highly rigid and conformationally constrained.
Key Structural Features:
-
Macrocyclic Peptide Core: A large, cyclic peptide backbone forms the scaffold of the molecule.
-
Pyridine Ring: A central, highly substituted pyridine ring is a hallmark of the this compound family.
-
Multiple Thiazole Rings: The structure is adorned with several thiazole heterocycles, contributing to its biological activity.
-
Dehydroamino Acids: The presence of dehydroalanine (B155165) and dehydrobutyrine residues further modifies the peptide backbone.
The precise stereochemistry of the molecule was a long-standing puzzle, ultimately resolved through enantioselective total synthesis.
Quantitative Data
The physicochemical and biological properties of this compound have been extensively studied. The following tables summarize key quantitative data for this compound P1 and P2.
| Property | This compound P1 (MP1) | This compound P2 (MP2) |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆[1][2] | C₄₈H₄₇N₁₃O₉S₆[1] |
| Molecular Weight | 1144.4 g/mol [2][3] | 1142.4 g/mol |
| CAS Number | 67401-56-3[2][3] | 1392-45-6 (for the parent this compound) |
| Appearance | White to off-white solid | Not explicitly described, likely similar to MP1 |
| Solubility | Soluble in DMSO, DMF, methanol, and ethanol[1][3] | Not explicitly described, likely similar to MP1 |
Table 1: Physicochemical Properties of this compound P1 and P2
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency.
| Bacterial Strain | This compound P1 (MP1) MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.125 - 2 | [4] |
| Enterococcus faecalis | 1 | [4] |
| Streptococcus pyogenes | 1 | [4] |
| Bacillus subtilis | 0.05 | |
| Listeria monocytogenes | 0.1 - 0.4 | |
| Mycobacterium tuberculosis H37Rv | 0.032 - 0.063 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound P1 against various bacterial strains.
Experimental Protocols
The structural elucidation and understanding of this compound's bioactivity have been heavily reliant on advanced experimental techniques, including total synthesis and biosynthetic pathway analysis.
Total Synthesis of this compound P1
The total synthesis of this compound P1 was a landmark achievement that confirmed its complex structure. A key strategy involved the convergent assembly of two major fragments: a highly modified peptide chain and the central pyridine-bis-thiazole core.
General Workflow for the Total Synthesis of this compound P1:
-
Synthesis of the "Bottom" Fragment: This fragment, a complex peptide chain containing multiple thiazoles and stereocenters, is typically synthesized through a series of peptide couplings and heterocyclic formations. A notable method involves the use of a Mo(VI)-oxide/picolinic acid catalyst for the efficient cyclodehydration of cysteine residues to form thiazoline (B8809763) rings, which are subsequently oxidized to thiazoles.[5]
-
Synthesis of the "Top" Fragment: The central pyridine core containing two flanking thiazole rings is constructed separately. A common approach utilizes a modified Hantzsch pyridine synthesis or a C-H activation strategy to build the trisubstituted pyridine ring.
-
Fragment Coupling and Macrocyclization: The "top" and "bottom" fragments are then coupled together through an amide bond formation. The final step involves the macrocyclization of the linear precursor, typically achieved under high-dilution conditions to favor the intramolecular reaction.
-
Deprotection and Purification: Global deprotection of the protecting groups on the amino acid side chains and purification by high-performance liquid chromatography (HPLC) yields the final this compound P1 molecule.
Analysis of the this compound Biosynthetic Pathway
This compound is synthesized ribosomally as a precursor peptide (TclE), which then undergoes a series of remarkable enzymatic modifications. The genes responsible for this process are organized in a biosynthetic gene cluster (BGC).
Key Experimental Steps in Elucidating the Biosynthetic Pathway:
-
Identification of the Biosynthetic Gene Cluster (BGC): The BGC is typically identified by sequencing the genome of a this compound-producing bacterium, such as Macrococcus caseolyticus. The cluster contains genes encoding the precursor peptide (tclE) and the modifying enzymes.
-
Heterologous Expression and Gene Inactivation: The BGC is cloned and expressed in a heterologous host, such as Bacillus subtilis, which does not naturally produce this compound.[6] This allows for the controlled study of the pathway. Individual genes within the cluster are then systematically inactivated (knocked out) to determine their function.
-
Isolation and Characterization of Intermediates: By inactivating specific enzymes in the pathway, biosynthetic intermediates accumulate and can be isolated. These intermediates are then characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the specific chemical transformation catalyzed by the inactivated enzyme.
-
In Vitro Enzymatic Assays: The enzymes from the BGC are expressed and purified. Their activity is then tested in vitro using synthetic substrates that mimic the natural intermediates. This allows for a detailed kinetic and mechanistic study of each enzymatic step.
Visualization of the this compound Biosynthetic Pathway
The biosynthesis of this compound is a highly orchestrated process involving a cascade of enzymatic reactions. The following diagram, generated using the DOT language, illustrates the key steps in the maturation of the precursor peptide TclE into the final active this compound P1 molecule.
Caption: Biosynthetic pathway of this compound P1 from the precursor peptide TclE.
This in-depth technical guide provides a foundational understanding of the chemical structure of this compound. The detailed information on its quantitative properties, experimental protocols for its synthesis and biosynthetic analysis, and the visualized biosynthetic pathway serves as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. The complexity of this compound's structure and biosynthesis continues to inspire innovative research towards the development of new and effective antibiotics.
References
- 1. Capture of this compound biosynthetic intermediates reveals C-terminal processing as an obligatory step for in vivo maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery, History, and Core Attributes of Micrococcin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin P1, a pioneering member of the thiopeptide class of antibiotics, has a rich history since its discovery in the mid-20th century. Characterized by a unique macrocyclic structure containing multiple thiazole (B1198619) rings, it exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains. Its mechanism of action involves the specific inhibition of bacterial protein synthesis through binding to the 23S rRNA and ribosomal protein L11 complex. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed methodologies for its purification, synthesis, and the assessment of its antimicrobial and biochemical activity, presented in a format tailored for researchers and drug development professionals.
Discovery and History
This compound was first reported in 1948 by Su as an antibacterial substance produced by a strain of Micrococcus.[1][2][3] This discovery marked the advent of the thiopeptide class of antibiotics.[1] The original producing strain was subsequently lost, leading to a hiatus in research until the structural elucidation of this compound P1 was achieved in 2010 through total synthesis.[1] Since then, various producing organisms have been identified, including Staphylococcus equorum, Staphylococcus hominis, Bacillus stratosphericus, and Bacillus pumilus.[3][4][5] this compound P1 is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1]
Mechanism of Action
This compound P1 exerts its bacteriostatic effect by inhibiting ribosomal protein synthesis.[6] Specifically, it targets the bacterial 70S ribosome by binding to a complex formed between the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[3] This binding event is thought to interfere with the function of the ribosomal A site, thereby inhibiting the elongation step of protein synthesis.[3] This targeted action against a key bacterial cellular process makes it an interesting candidate for further antibiotic development.
Data Presentation: Antimicrobial Activity
This compound P1 demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5] Its activity against various bacterial strains is summarized in the table below.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | KCTC 1927 | 0.25 - 8.0 | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.25 - 8.0 | [1] |
| Staphylococcus hominis | S34 | 0.5 - 1.0 | |
| Streptococcus pyogenes | Clinical Isolates | 1.0 | [5] |
| Enterococcus faecalis | VRE | 0.25 - 8.0 | [1] |
| Enterococcus faecium | Clinical Isolates | 0.25 - 8.0 | [1] |
| Bacillus subtilis | KCTC 1021 | 0.25 - 8.0 | [1] |
| Kocuria rhizophila | KCTC 1915 | 0.25 - 8.0 | [1] |
| Listeria monocytogenes | - | Inhibited | [4][6] |
| Mycobacterium tuberculosis | - | Active | [3][5] |
Experimental Protocols
Purification of this compound P1 from Staphylococcus equorum
This protocol is based on the methodology described for the purification of this compound P1 from Staphylococcus equorum WS 2733.
-
Culture and Harvest:
-
Grow S. equorum WS 2733 in a suitable broth medium (e.g., BHI broth) at 30°C for 24 hours.
-
Pellet the bacterial cells by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the secreted this compound P1.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Concentrate the antibiotic from the culture supernatant by ammonium sulfate precipitation.
-
Resuspend the resulting pellet in 50 mM sodium phosphate (B84403) buffer (pH 7.0).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Apply the resuspended pellet to a C18 reversed-phase column.
-
Equilibrate the column with Buffer A (0.1% TFA in water).
-
Elute the bound this compound P1 using a gradient of Buffer B (0.1% TFA in acetonitrile).
-
Monitor the elution profile and collect fractions containing the purified this compound P1.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound P1 against various bacterial strains can be determined using the broth microdilution method.
-
Preparation of this compound P1 Stock Solution:
-
Dissolve purified this compound P1 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound P1 stock solution in cation-adjusted Mueller-Hinton broth (or another suitable broth).
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound P1 that completely inhibits visible bacterial growth.
-
In Vitro Protein Synthesis Inhibition Assay
This assay utilizes a cell-free transcription-translation system to assess the inhibitory effect of this compound P1 on protein synthesis.
-
Assay Setup:
-
Use a commercially available E. coli S30 extract system for coupled transcription-translation.
-
The reaction mixture should contain the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and energy sources.
-
-
Inhibition Experiment:
-
Add varying concentrations of this compound P1 to the reaction mixtures.
-
Include a positive control (no inhibitor) and a negative control (no DNA template).
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection and Analysis:
-
Measure the amount of synthesized reporter protein (e.g., by measuring luminescence for luciferase).
-
Calculate the percentage of inhibition for each this compound P1 concentration relative to the positive control.
-
Determine the IC50 value, which is the concentration of this compound P1 that causes 50% inhibition of protein synthesis.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound P1.
Experimental Workflow for this compound P1 Purification
Caption: Workflow for the purification of this compound P1.
Logical Workflow for Total Synthesis of this compound P1
Caption: Logical workflow for the total synthesis of this compound P1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 4. Detection and evaluation of the antimicrobial activity of this compound P1 isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound P1 | AgriBiotix [agribiotix.com]
- 6. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Micrococcin: Production, Pathways, and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Micrococcin, a potent thiopeptide antibiotic, has garnered significant interest within the scientific community for its broad-spectrum activity against Gram-positive bacteria, including clinically important pathogens. This technical guide provides a comprehensive overview of the microorganisms known to produce this complex natural product, delves into its intricate biosynthetic pathway, presents key quantitative data, and outlines detailed experimental protocols relevant to its study and potential development as a therapeutic agent.
Organisms Producing this compound
This compound and its variants, primarily this compound P1 (MP1), are ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by a diverse range of Gram-positive bacteria. Initially isolated from a Micrococcus species, subsequent research has identified several other bacterial genera as producers.[1][2] These organisms are found in various environments, from soil to the surface of cheeses.[3][4]
The primary producers of this compound identified in the scientific literature are summarized in the table below.
| Genus | Species | Key Findings |
| Bacillus | Bacillus cereus | Produces a mixture of this compound variants, including thiocillins, this compound P1, and this compound P2, governed by a large 24-gene tcl cluster.[5] |
| Bacillus pumilus | Identified as a producer of a substance likely identical to this compound.[3] | |
| Bacillus marisflavi | Isolated from the marine cyanobacterium Moorea producens, this species produces both this compound P1 and P2.[6][7][8] | |
| Bacillus subtilis | While not a natural producer, it serves as a key heterologous host for the reconstitution and study of the this compound biosynthetic pathway.[5][9][10] This allows for genetic manipulation and pathway engineering.[5][9][10] | |
| Staphylococcus | Staphylococcus equorum | Isolated from the surface of French Raclette cheese, this food-grade bacterium produces this compound P1, which inhibits the growth of Listeria monocytogenes.[3][11][12] An engineered strain has been shown to produce high yields of MP1.[4] |
| Staphylococcus hominis | A strain isolated from human skin has been shown to produce this compound P1.[13] | |
| Staphylococcus chromogenes | Isolates from dairy ruminants have been found to carry a plasmid-encoded biosynthetic gene cluster for this compound P1.[14] | |
| Macrococcus | Macrococcus caseolyticus | A compact, plasmid-encoded gene cluster for the biosynthesis of this compound P1 was identified in this organism.[9][10] |
| Micrococcus | Micrococcus sp. | The original source from which this compound was first discovered in 1948.[1][2] |
Quantitative Data on this compound P1
The following table summarizes key quantitative data for this compound P1 (MP1), a prominent member of the this compound family.
| Parameter | Value | Organism/System | Notes |
| Molecular Mass | 1143 Da | Staphylococcus equorum WS 2733 | Determined by electrospray mass spectrometry.[3] |
| Production Yield | 15 mg/L | Engineered Staphylococcus equorum KAVA | Achieved through a one-step purification protocol.[4] |
| Minimum Inhibitory Concentration (MIC) | 0.0157 µM | Against Staphylococcus aureus | Demonstrates high potency against this significant pathogen.[7] |
| Half-maximal Inhibitory Concentration (IC50) | 0.357 µM (0.159 mg/mL) | Against Staphylococcus aureus | The inhibitory activity is noted to be strain-dependent.[7] |
The Biosynthetic Pathway of this compound P1
This compound P1 is a thiopeptide, a class of RiPPs characterized by extensive post-translational modifications.[15] Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, TclE.[9] This precursor peptide then undergoes a series of enzymatic modifications orchestrated by the products of the tcl gene cluster.
The biosynthesis can be broadly divided into two phases, separated by a crucial C-terminal processing step.
Caption: Biosynthetic pathway of this compound P1.
Phase I: Thiazole Formation: The initial modifications involve the conversion of cysteine residues within the core peptide of TclE into thiazole rings. This process is catalyzed by the enzymes TclI, TclJ, and TclN.[10]
C-Terminal Processing: A critical step in the maturation of this compound is the oxidative decarboxylation of the C-terminus of the modified precursor peptide. This reaction is carried out by the enzyme TclP and is a prerequisite for the subsequent phase of modifications.[10]
Phase II: Maturation: Following C-terminal processing, further maturation steps occur, including the dehydration of serine and threonine residues, catalyzed by TclK and TclL, and the subsequent macrocyclization of the peptide, mediated by TclM, to form the final, biologically active structure of this compound P1.[10]
Experimental Protocols
This section details key experimental methodologies for the study of this compound and its producing organisms.
Isolation and Purification of this compound P1 from Staphylococcus equorum
This protocol is adapted from the methodology used for the purification of this compound P1 from Staphylococcus equorum WS 2733.[3]
1. Culture Growth and Supernatant Collection:
-
Inoculate Brain Heart Infusion (BHI) broth with S. equorum.
-
Incubate at 30°C for 24 hours.
-
Pellet the cells by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).
-
Collect the culture supernatant containing the secreted this compound P1.
2. Ammonium (B1175870) Sulfate Precipitation:
-
Concentrate the antibiotic from the supernatant by adding ammonium sulfate.
-
Collect the precipitate by centrifugation.
3. Reversed-Phase Chromatography:
-
Resuspend the pellet in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Apply the resuspended sample to a C18 reversed-phase chromatography column.
-
Elute the bound this compound P1 using a gradient of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) containing a counter-ion such as trifluoroacetic acid (TFA).
4. Purity Analysis:
-
Assess the purity of the fractions containing antimicrobial activity using electrospray mass spectrometry.
Caption: Workflow for the purification of this compound P1.
Heterologous Expression and Pathway Engineering in Bacillus subtilis
The reconstitution of the this compound biosynthetic pathway in B. subtilis provides a powerful platform for genetic and biochemical studies.[5][9]
1. Strain and Plasmid Construction:
-
Use a suitable B. subtilis host strain. For production experiments, a this compound-resistant derivative may be necessary.[5]
-
Clone the essential biosynthetic genes (tcl cluster) from the native producer (e.g., Macrococcus caseolyticus) into an appropriate expression vector or integrate them into the B. subtilis chromosome.
-
Engineer promoters to ensure adequate expression of the biosynthetic genes.
2. Culture and Induction:
-
Grow the engineered B. subtilis strain in a suitable medium (e.g., LB broth).
-
If using an inducible promoter, add the appropriate inducer at a specific growth phase.
3. Detection of this compound Production:
-
Use a spot-on-lawn bioassay with a sensitive indicator strain, such as Staphylococcus aureus, to detect the production of active this compound.[5]
-
Alternatively, use analytical techniques like HPLC and mass spectrometry to identify and quantify this compound in the culture supernatant or cell extracts.
4. Genetic Manipulation for Pathway Dissection:
-
To study the function of individual enzymes, create targeted gene deletions or site-directed mutations within the biosynthetic gene cluster.
-
Fuse affinity tags to the precursor peptide (TclE) to facilitate the isolation and characterization of biosynthetic intermediates.[10]
Caption: Logical workflow for heterologous expression and pathway analysis.
This guide provides a foundational understanding of this compound, from its microbial sources to the molecular machinery behind its creation. The detailed protocols and structured data aim to facilitate further research and development in the field of thiopeptide antibiotics.
References
- 1. Micrococcus spp. as a promising source for drug discovery: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound P1 - Amerigo Scientific [amerigoscientific.com]
- 3. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 5. Reconstitution and Minimization of a this compound Biosynthetic Pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound P1 and P2 from Epibiotic Bacteria Associated with Isolates of Moorea producens from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound P1 and P2 from Epibiotic Bacteria Associated with Isolates of Moorea producens from Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Capture of this compound biosynthetic intermediates reveals C-terminal processing as an obligatory step for in vivo maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The macrocyclic peptide antibiotic this compound P1 is secreted by the food-borne bacterium Staphylococcus equorum WS 2733 and inhibits Listeria monocytogenes on soft cheese [agris.fao.org]
- 12. [PDF] The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorumWS 2733 and Inhibits Listeria monocytogenes on Soft Cheese | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Genetic and Biochemical Analysis of the this compound Biosynthetic Pathw" by Philip Ross Bennallack [scholarsarchive.byu.edu]
The Biosynthesis of Micrococcin P1: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Cascade and Genetic Architecture Underlying a Potent Thiopeptide Antibiotic
Introduction
Micrococcin P1 is a potent thiopeptide antibiotic with a complex, highly modified macrocyclic structure. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its biosynthesis begins with a genetically encoded precursor peptide that undergoes a series of remarkable enzymatic transformations to yield the mature, bioactive molecule.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis of this compound P1, detailing the genetic organization of the biosynthetic gene cluster, the functions of the key enzymes involved, and the experimental methodologies used to elucidate this fascinating pathway. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and engineering of novel antibiotics.
Core Biosynthetic Pathway of this compound P1
The biosynthesis of this compound P1 is orchestrated by a dedicated set of enzymes encoded by the tcl gene cluster.[1] This pathway can be broadly divided into several key stages: ribosomal synthesis of the precursor peptide (TclE), formation of thiazole (B1198619) rings, dehydration of serine and threonine residues, macrocyclization, and C-terminal modification.
The precursor peptide, TclE, is composed of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition motif for the modifying enzymes, guiding them to the core peptide where the post-translational modifications occur.[2]
Key Enzymatic Steps:
-
Thiazole Formation: The six cysteine residues within the TclE core peptide are converted to thiazole rings. This two-step process is initiated by the cyclodehydratase TclJ, followed by oxidation by the FMN-dependent dehydrogenase TclN. The scaffold protein TclI is essential for this process, likely presenting the TclE substrate to the modifying enzymes.[4][5]
-
Dehydration: The serine and threonine residues in the core peptide are dehydrated to dehydroalanine (B155165) and dehydrobutyrine, respectively. This reaction is catalyzed by the LanB-like dehydratases TclK and TclL.[6]
-
Macrocyclization: The modified core peptide undergoes an intramolecular cyclization to form the characteristic macrocyclic structure of this compound P1. This reaction is catalyzed by TclM.
-
C-terminal Processing: The C-terminus of the peptide is oxidatively decarboxylated by TclP.[6] An additional C-terminal reductase, TclS, can act on the substrate peptide.[6][7]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound P1.
Caption: Proposed biosynthetic pathway of this compound P1.
Quantitative Data on this compound P1 Production
Quantitative analysis of this compound P1 production is crucial for optimizing fermentation conditions and for evaluating the efficiency of heterologous expression systems. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the detection and quantification of this compound P1.
| Producing Strain | Production Level | Method of Quantification | Reference |
| Staphylococcus equorum KAVA | 15 mg/L | RPC HPLC | [8][9] |
| Mammaliicoccus sciuri IMDO-S72 | 5.4 x 10⁻⁸ AU (CFU h)⁻¹ (aerobic) | Kinetic modeling | [1] |
| Mammaliicoccus sciuri IMDO-S72 | 2.2 x 10⁻⁷ AU (CFU h)⁻¹ (microaerobic) | Kinetic modeling | [1] |
Note: Enzyme kinetic data (Km, kcat) for the individual Tcl enzymes are not currently available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound P1 biosynthesis.
Purification of this compound P1 from Staphylococcus equorum
This protocol is adapted from the method described for the purification of this compound P1 from Staphylococcus equorum WS 2733.[2]
-
Culture and Harvest:
-
Grow S. equorum WS 2733 in 20 liters of BHI broth at 30°C for 24 hours.
-
Pellet the cells by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Concentrate the antibiotic from the culture supernatant by ammonium sulfate precipitation.
-
Resuspend the resulting pellet in 650 ml of 50 mM sodium phosphate (B84403) buffer (pH 7.0).
-
-
Reversed-Phase Chromatography (RPC):
-
Apply the resuspended pellet to a reversed-phase column (e.g., Pharmacia XK 16/70 with silica (B1680970) gel 100 C18) equilibrated with 0.1% (v/v) trifluoroacetic acid (TFA) in water (Buffer A).
-
Elute the bound compounds with a linear gradient of acetonitrile (B52724) containing 0.1% TFA (Buffer B).
-
Collect fractions and assay for antimicrobial activity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions and further purify by RP-HPLC on a C18 column (e.g., Eurospher 100-C18).
-
Elute with a linear gradient of acetonitrile in 0.1% TFA.
-
Monitor the elution profile at 220 nm and collect the peak corresponding to this compound P1.
-
In Vitro Assay for Thiazole Formation by TclI, TclJ, and TclN
This protocol is based on the in vitro reconstitution of the initial steps of this compound P1 biosynthesis.[4][10]
-
Protein Expression and Purification:
-
Express TclI, TclJ, TclN, and the precursor peptide TclE (fused to an affinity tag such as GST for ease of purification) in E. coli.
-
Purify the proteins using appropriate affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione resin for GST-tagged proteins).
-
-
In Vitro Reaction:
-
Set up a 20 µL reaction containing:
-
20 µM GST-TclE
-
1 µM each of TclI, TclJ, and TclN
-
2 mM ATP
-
20 mM MgCl₂
-
5 mM DTT
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction at room temperature for 40 minutes.
-
-
Sample Preparation and Analysis:
-
Stop the reaction and desalt the sample using a ZipTip.
-
Analyze the reaction products by MALDI-TOF mass spectrometry to detect the mass shift corresponding to the formation of thiazole rings (a loss of 2 Da for each cyclodehydration and a further loss of 2 Da for each oxidation).
-
Gene Knockout in Staphylococcus Species via Electroporation
This protocol provides a general framework for creating gene knockouts in Staphylococcus species, which can be adapted for the tcl genes. This method is based on established electroporation protocols for S. aureus and S. epidermidis.[2][11][12]
-
Preparation of Electrocompetent Cells:
-
Grow the Staphylococcus strain to early to mid-log phase in a suitable broth (e.g., TSB).
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cells multiple times with ice-cold, sterile, non-ionic buffer such as 10% glycerol (B35011) or 0.5 M sucrose (B13894) to remove salts.
-
Resuspend the final cell pellet in a small volume of the same wash buffer to create a dense cell suspension.
-
-
Electroporation:
-
Mix a small aliquot (e.g., 50 µL) of the electrocompetent cells with the plasmid DNA containing the gene knockout construct (typically a suicide vector with flanking homology regions and a selectable marker).
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (e.g., 0.1 cm gap).
-
Apply a single high-voltage pulse using an electroporator.
-
-
Recovery and Selection:
-
Immediately after the pulse, add recovery medium (e.g., TSB with sucrose) to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at a permissive temperature (e.g., 30°C) for 1-2 hours to allow for the expression of the antibiotic resistance marker.
-
Plate the cells on selective agar (B569324) plates containing the appropriate antibiotic.
-
Incubate the plates to select for transformants that have integrated the knockout construct.
-
-
Screening and Confirmation:
-
Screen the resulting colonies for the desired gene knockout, often involving a second selection step to identify double-crossover events.
-
Confirm the gene deletion by PCR and DNA sequencing.
-
Experimental and Logical Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for characterizing the this compound P1 biosynthetic gene cluster and the logical relationship of the enzymes in the pathway.
Caption: A typical experimental workflow for characterizing a RiPP biosynthetic pathway.
Caption: Logical relationship of enzymatic steps in this compound P1 biosynthesis.
Conclusion
The biosynthesis of this compound P1 is a complex and elegant process that transforms a simple ribosomal peptide into a potent antibiotic. Understanding this pathway in detail opens up exciting possibilities for bioengineering and synthetic biology. By manipulating the biosynthetic gene cluster, it may be possible to create novel this compound P1 analogs with improved therapeutic properties. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further explore and harness the potential of this remarkable natural product. Future research focused on the in vitro characterization of the complete enzymatic cascade and the elucidation of the precise kinetic parameters of each enzyme will be crucial for advancing these efforts.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and evaluation of the antimicrobial activity of this compound P1 isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound P1 | AgriBiotix [agribiotix.com]
- 6. researchgate.net [researchgate.net]
- 7. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound P1 - A bactericidal thiopeptide active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction and Characterization of an agr Deletion Mutant of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypassing the Restriction System To Improve Transformation of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of the Micrococcin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin P1 (MP1), a potent thiopeptide antibiotic, holds significant promise in an era of mounting antimicrobial resistance. Produced through a fascinating interplay of ribosomal synthesis and extensive post-translational modifications, the biosynthesis of this complex molecule is orchestrated by the this compound (tcl) gene cluster. This technical guide provides a comprehensive overview of the analysis of this gene cluster, detailing the biosynthetic pathway, experimental protocols for its heterologous expression and analysis, and quantitative data on its products. This document is intended to serve as a core resource for researchers in natural product discovery, synthetic biology, and antibiotic development.
The this compound Biosynthetic Gene Cluster
The this compound gene cluster, often plasmid-borne, encodes the enzymatic machinery required for the synthesis of this compound P1 and its precursor, this compound P2 (MP2).[1] The cluster from Macrococcus caseolyticus consists of 12 tcl genes, with 8 being essential for the biosynthesis.[2] In contrast, the cluster in Bacillus cereus is larger, containing 24 genes and producing a mixture of this compound and thiocillin (B1238668) variants.[1]
The core components of the minimal gene cluster required for this compound biosynthesis have been identified through reconstitution in Bacillus subtilis.[1] These include genes for the precursor peptide, thiazole (B1198619) formation, dehydration, macrocyclization, and C-terminal modifications.
Table 1: Core Genes of the this compound Biosynthetic Cluster and Their Functions
| Gene | Encoded Protein | Proposed Function in this compound Biosynthesis |
| tclE | Precursor Peptide | Contains an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified.[2] |
| tclI | Scaffolding Protein | Recognizes the leader peptide of TclE and presents the core peptide to the modification enzymes. Contains a RiPP recognition element (RRE).[2][3] |
| tclJ | Cyclodehydratase | Catalyzes the ATP-dependent cyclization of cysteine residues to thiazolines.[2][3] |
| tclN | Dehydrogenase | Oxidizes thiazolines to thiazoles.[2][3] |
| tclK / tclL | Dehydratase Complex | Catalyze the dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine. |
| tclM | Cyclase | Catalyzes the [4+2] cycloaddition reaction to form the pyridine (B92270) ring and the macrocycle. |
| tclP | Dehydrogenase | Catalyzes the oxidative decarboxylation of the C-terminal threonine residue to form this compound P2.[1] |
| tclS | Dehydrogenase | Reduces the C-terminal ketone of this compound P2 to a hydroxyl group, yielding this compound P1.[1] |
| tclU | Transcriptional Regulator | Putative MerR-family transcriptional regulator that may be involved in controlling the expression of the tcl gene cluster.[3] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of the Tcl enzymes on the TclE precursor peptide. The pathway can be conceptually divided into several key stages:
-
Thiazole Formation: The process begins with the conversion of all six cysteine residues in the TclE core peptide to thiazoles. This is a two-step process catalyzed by the TclI, TclJ, and TclN proteins.[2]
-
Dehydration: Serine and threonine residues are then dehydrated by the TclK/L enzymatic complex.
-
Macrocyclization: The TclM enzyme catalyzes an intramolecular [4+2] cycloaddition, which results in the formation of the characteristic pyridine-anchored macrocycle.[2]
-
C-terminal Processing: The C-terminus of the modified peptide is first oxidatively decarboxylated by TclP to produce this compound P2.[1] Subsequently, TclS can reduce the resulting ketone to an alcohol, yielding the final product, this compound P1.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of the this compound gene cluster.
Heterologous Expression of the this compound Gene Cluster in Bacillus subtilis
This protocol outlines the steps for cloning the tcl gene cluster and expressing it in B. subtilis.
3.1.1. Cloning of the tcl Gene Cluster
-
Vector Preparation: Utilize a B. subtilis integration vector, such as pDR111 or a similar plasmid, that allows for chromosomal integration. The vector should contain a selectable marker (e.g., antibiotic resistance) and flanking homology regions to a non-essential locus in the B. subtilis chromosome (e.g., amyE).
-
Gene Cluster Amplification: Amplify the minimal tcl gene cluster (tclIJKLMNPS and tclE) from the source organism's genomic or plasmid DNA using high-fidelity PCR. Design primers with overhangs that are homologous to the cloning site in the integration vector.
-
Vector Ligation: Ligate the amplified tcl gene cluster into the linearized integration vector using a suitable cloning method, such as Gibson assembly or traditional restriction enzyme cloning.
-
Transformation into E. coli: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.
-
Plasmid Purification: Isolate and purify the recombinant plasmid from E. coli using a standard plasmid miniprep or maxiprep kit. Verify the integrity of the cloned gene cluster by restriction digest and Sanger sequencing.
3.1.2. Transformation of Bacillus subtilis
-
Preparation of Competent Cells: Prepare competent B. subtilis cells using a standard protocol, such as the two-step transformation method. This typically involves growing the cells to a specific optical density and then inducing competence by nutrient limitation.
-
Transformation: Add the purified plasmid DNA containing the tcl gene cluster to the competent B. subtilis cells.
-
Selection of Transformants: Plate the transformed cells on a selective medium containing the appropriate antibiotic. Incubate the plates at 37°C until colonies appear.
-
Verification of Integration: Verify the correct integration of the tcl gene cluster into the B. subtilis chromosome by colony PCR using primers that flank the integration site.
Purification and Analysis of this compound P1 and P2
This protocol describes the extraction, purification, and analysis of this compound from the culture of the engineered B. subtilis strain.
3.2.1. Extraction
-
Cultivation: Grow the engineered B. subtilis strain in a suitable liquid medium (e.g., LB or TSB) at 37°C with shaking for 24-48 hours.
-
Cell Pellet Collection: Centrifuge the culture to pellet the cells. The this compound is typically found in the culture supernatant.
-
Supernatant Extraction: Extract the supernatant with an equal volume of a non-polar organic solvent, such as ethyl acetate (B1210297) or butanol.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
3.2.2. Purification
-
Solid-Phase Extraction (SPE): Resuspend the crude extract in a suitable solvent and apply it to a C18 SPE cartridge. Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile (B52724) in water) to remove polar impurities. Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fraction by reversed-phase HPLC.
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect the peaks corresponding to this compound P1 and P2.
-
3.2.3. Analysis
-
Mass Spectrometry (MS): Confirm the identity of the purified compounds by electrospray ionization mass spectrometry (ESI-MS). The expected [M+H]⁺ ions are approximately 1144.2 for MP1 and 1142.2 for MP2.[1]
-
Bioassay (Spot-on-Lawn):
-
Prepare a lawn of a sensitive indicator strain (e.g., Staphylococcus aureus) on an agar (B569324) plate.
-
Spot a small volume (e.g., 5 µL) of the purified this compound fractions onto the lawn.
-
Incubate the plate at 37°C overnight.
-
Observe for zones of growth inhibition around the spots.
-
Quantitative Data
This section provides a summary of key quantitative data related to this compound.
Table 2: Physicochemical Properties of this compound P1 and P2
| Property | This compound P1 (MP1) | This compound P2 (MP2) |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | C₄₈H₄₇N₁₃O₉S₆ |
| Monoisotopic Mass | 1143.2 g/mol | 1141.2 g/mol |
| [M+H]⁺ (observed) | ~1144.2 | ~1142.2 |
Table 3: Antimicrobial Activity of this compound P1
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 0.05 - 0.8 |
| Streptococcus pneumoniae | 0.1 |
| Micrococcus luteus | 0.39 |
| Gram-negative bacteria | > 26 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Regulatory Network of this compound Biosynthesis
The regulation of this compound biosynthesis is not yet fully understood. However, the tclU gene, which encodes a putative MerR-family transcriptional regulator, is located within the gene cluster and is likely involved in controlling the expression of the other tcl genes.[3] MerR-type regulators typically act as transcriptional activators in the presence of a specific ligand. The precise ligand for TclU and its specific binding sites within the tcl promoter regions remain to be elucidated.
Conclusion
The analysis of the this compound gene cluster offers a fascinating glimpse into the intricate world of natural product biosynthesis. The ability to reconstitute and manipulate this pathway in a heterologous host like Bacillus subtilis opens up exciting avenues for synthetic biology and the development of novel antibiotics. This guide provides a foundational framework for researchers to delve into the study of this remarkable thiopeptide, from gene cluster analysis to the production and characterization of its bioactive products. Further research into the regulatory mechanisms governing this compound biosynthesis will undoubtedly uncover new strategies for optimizing its production and engineering novel derivatives with enhanced therapeutic properties.
References
- 1. Reconstitution and Minimization of a this compound Biosynthetic Pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Based Characterization of a Plasmid-Associated this compound P1 Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Micrococcin with its Target, Ribosomal Protein L11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the thiopeptide antibiotic micrococcin and its ribosomal target, the L11 protein, in complex with 23S ribosomal RNA (rRNA). This compound is a potent inhibitor of bacterial protein synthesis, exerting its effect by binding to the GTPase Associated Center (GAC) on the 50S ribosomal subunit. This guide details the mechanism of action, presents available quantitative data on binding and inhibition, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key processes. This document is intended to serve as a valuable resource for researchers in microbiology, structural biology, and drug development focused on novel antibiotics targeting the bacterial ribosome.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to discover and develop novel antimicrobial agents with unique mechanisms of action. The bacterial ribosome, a central and highly conserved molecular machine responsible for protein synthesis, remains a prime target for antibiotic development. This compound, a member of the thiopeptide class of antibiotics, is a potent inhibitor of bacterial translation.[1] Its primary target is a ribonucleoprotein complex on the large ribosomal subunit composed of ribosomal protein L11 and a specific region of the 23S rRNA.[2] By binding to this site, this compound disrupts the function of essential elongation factors, thereby halting protein synthesis and bacterial growth.[3][4] Understanding the precise molecular details of this interaction is crucial for the rational design of new and improved thiopeptide antibiotics.
Mechanism of Action
This compound inhibits the elongation step of protein synthesis.[3] It does not directly block peptide bond formation but rather interferes with the function of elongation factors, specifically EF-G and EF-Tu.[2][4] The binding site for this compound is a highly conserved cleft formed by the N-terminal domain of ribosomal protein L11 and helices 43 and 44 of the 23S rRNA, a region known as the GTPase Associated Center (GAC).[5]
The binding of this compound to the L11-rRNA complex induces a conformational change that locks the L11 protein in a fixed state.[6] This conformational constraint on L11 allosterically prevents the productive binding and GTPase activity of elongation factors, which are essential for the translocation of tRNAs and the progression of the ribosome along the mRNA.[6] Specifically, this compound has been shown to inhibit a number of processes at the ribosomal A site and can stimulate GTP hydrolysis dependent on EF-G in a manner that is non-productive for protein synthesis.[2]
Signaling Pathway of Inhibition
The following diagram illustrates the mechanism of protein synthesis inhibition by this compound.
Quantitative Data
Quantitative analysis of the interaction between this compound and its ribosomal target is essential for understanding its potency and for the development of improved derivatives. While comprehensive datasets are not always available in a single source, this section compiles key quantitative metrics from various studies.
| Parameter | Organism/System | Value | Reference |
| IC50 (Growth Inhibition) | Plasmodium falciparum | 35 nM | [7] |
| Binding Affinity Reduction | Bacillus megaterium (L11 mutants P23L and P26L) | ~30-fold reduction | [6] |
| IC50 (GTP Hydrolysis Inhibition by Thiostrepton) | E. coli cell-free system | 0.15 µM | [8] |
Note: Data for the related thiopeptide antibiotic thiostrepton (B1681307) is included for comparative purposes, as it binds to the same ribosomal site.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with ribosomal protein L11.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 of this compound for protein synthesis.
Materials:
-
E. coli S30 cell-free extract
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)
-
Amino acid mixture
-
Energy source mix (ATP, GTP, CTP, UTP, creatine (B1669601) phosphate, creatine kinase)
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a no-drug control and a no-DNA control.
-
Add the reporter plasmid DNA to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow: IVTT Inhibition Assay
Nitrocellulose Filter-Binding Assay
This assay is used to quantify the binding affinity (Kd) of this compound to the L11-rRNA complex.
Objective: To determine the dissociation constant (Kd) of this compound.
Materials:
-
Purified ribosomal protein L11
-
In vitro transcribed 23S rRNA fragment containing the L11 binding site, radiolabeled (e.g., with 32P)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
Nitrocellulose and nylon membranes
-
Dot-blot or filter manifold apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Incubate a constant, low concentration of radiolabeled rRNA with varying concentrations of L11 and a saturating concentration of this compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 30 minutes at room temperature).
-
Filter the reactions through a sandwich of nitrocellulose and nylon membranes. The nitrocellulose membrane will retain the protein-RNA complexes, while the unbound RNA will pass through and be captured by the nylon membrane.
-
Wash the filters with cold binding buffer to remove non-specifically bound RNA.
-
Quantify the radioactivity on both membranes using a scintillation counter or phosphorimager.
-
Calculate the fraction of bound RNA at each L11 concentration.
-
Plot the fraction of bound RNA against the L11 concentration and fit the data to a binding isotherm to determine the Kd.
Dimethyl Sulfate (B86663) (DMS) Footprinting
This technique identifies the specific nucleotides in the 23S rRNA that are protected from chemical modification by the binding of this compound and L11.
Objective: To map the binding site of this compound on the 23S rRNA.
Materials:
-
70S ribosomes or 50S subunits
-
This compound
-
Dimethyl sulfate (DMS)
-
Modification buffer (e.g., 80 mM potassium cacodylate pH 7.2, 100 mM KCl, 5 mM MgCl2)
-
Quenching solution (e.g., containing β-mercaptoethanol)
-
Reverse transcriptase and corresponding buffer
-
Radiolabeled DNA primer complementary to a region downstream of the L11 binding site
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate ribosomes with or without this compound in the modification buffer.
-
Treat the samples with DMS for a short period to methylate accessible adenine (B156593) and cytosine residues.
-
Quench the reaction with a quenching solution.
-
Extract the ribosomal RNA.
-
Perform primer extension analysis using a radiolabeled primer and reverse transcriptase. The enzyme will stop at the modified nucleotides.
-
Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder.
-
Analyze the gel to identify the nucleotides that are protected from DMS modification in the presence of this compound, indicating they are part of the binding site.[9]
Protease Protection Assay
This assay demonstrates that this compound binding protects ribosomal protein L11 from proteolytic degradation.
Objective: To confirm the direct interaction of this compound with L11 in the ribosomal context.
Materials:
-
70S ribosomes or L11-rRNA complex
-
This compound
-
A protease (e.g., trypsin or proteinase K)
-
SDS-PAGE gels
-
Western blotting reagents and anti-L11 antibody
Procedure:
-
Incubate ribosomes or the L11-rRNA complex with and without this compound.
-
Add the protease to each sample and incubate for a defined period.
-
Stop the reaction by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Analyze the gel by Coomassie staining or by Western blotting with an anti-L11 antibody to visualize the L11 protein fragments.
-
Compare the fragmentation pattern of L11 in the presence and absence of this compound. Protection from degradation in the presence of the antibiotic indicates direct binding.[6]
Structural Biology
The three-dimensional structure of this compound bound to the ribosome provides invaluable insights into its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine these structures.
Logical Relationship of Structural Determination
Structural studies have revealed that this compound binds in a cleft between the N-terminal domain of L11 and the 23S rRNA.[5] This binding stabilizes a specific conformation of the L11-rRNA complex, which is incompatible with the binding of elongation factors, thus explaining the inhibitory mechanism at an atomic level.
Resistance Mechanisms
Resistance to this compound can arise through mutations in the gene encoding ribosomal protein L11 (rplK).[6] Single amino acid substitutions in the N-terminal domain of L11, particularly in a proline-rich loop, can significantly reduce the binding affinity of this compound, leading to a resistant phenotype.[6] Additionally, mutations in the 23S rRNA at the binding interface can also confer resistance.[10] The study of these resistance mutations has been instrumental in confirming the binding site and understanding the key interactions between this compound and the ribosome.
Conclusion
This compound represents a promising class of antibiotics that target a unique and highly conserved site on the bacterial ribosome. Its mechanism of action, involving the allosteric inhibition of elongation factors through binding to the L11-rRNA complex, provides a solid basis for the development of novel antibacterial agents. This technical guide has summarized the current knowledge on the this compound-L11 interaction, including its mechanism, quantitative binding data, and the experimental methodologies used for its characterization. Further research, particularly high-resolution structural studies and detailed kinetic analyses, will be crucial for the rational design of next-generation thiopeptide antibiotics that can overcome existing resistance mechanisms and address the growing challenge of antibiotic resistance.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibiotic this compound acts on protein L11 at the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMS-Guided Structural Biology Approaches to Durable Streptogramin A Antibiotics [escholarship.org]
- 8. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antibiotics this compound and thiostrepton interact directly with 23S rRNA nucleotides 1067A and 1095A - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Micrococcin: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Micrococcin, a member of the thiopeptide class of antibiotics, has garnered significant scientific interest due to its potent activity against a range of clinically relevant bacteria. First identified in the mid-20th century, this ribosomally synthesized and post-translationally modified peptide (RiPP) exhibits a narrow but powerful spectrum of antibacterial action, primarily targeting Gram-positive organisms.[1][2][3] Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a compelling candidate for further investigation in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its activity through quantitative data, experimental protocols, and a visualization of its molecular mechanism.
Antibacterial Spectrum and Efficacy
This compound demonstrates potent inhibitory activity against a broad array of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Notably, it is also active against Mycobacterium tuberculosis.[4][5] Conversely, this compound shows no activity against Gram-negative bacteria.[6][7] The efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound P1 Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | KCTC 1927 | 0.05 - 0.8 | [7] |
| Kocuria rhizophila | KCTC 1915 | 0.05 - 0.8 | [7] |
| Bacillus subtilis | KCTC 1021 | 0.05 - 0.8 | [7] |
| Listeria monocytogenes | (95 strains) | Inhibited | [6] |
| Gram-Positive Bacteria | (130 out of 138 strains) | Inhibited | [6] |
| Gram-Negative Bacteria | (37 strains) | No Inhibition | [6] |
| Mycobacterium spp. | - | 0.25 - 8.0 | [2] |
| Vancomycin-Resistant Enterococci (VRE) | - | 0.25 - 8.0 | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 0.25 - 8.0 | [2] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bactericidal or bacteriostatic effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.[6] Specifically, it inhibits the elongation step of protein synthesis.[4] The antibiotic binds to a cleft formed between the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[4][8] This binding interferes with the function of elongation factors, such as EF-Tu and EF-G, which are essential for the progression of translation.[4] By disrupting the ribosomal A site, this compound effectively halts the production of essential proteins, leading to the inhibition of bacterial growth.[8]
Experimental Protocols for Determining Antibacterial Spectrum
The antibacterial spectrum of this compound is primarily determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The broth microdilution method is a standard and widely accepted technique for this purpose.
Protocol: Broth Microdilution MIC Assay
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
Aseptically add a defined volume of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells of a 96-well microtiter plate.[9]
-
Create a two-fold serial dilution of the this compound stock solution across the wells of the plate, leaving a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
3. Inoculum Preparation:
-
Culture the test bacterium on an appropriate agar (B569324) medium for 18-24 hours.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[10] This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound in which there is no visible growth.[9][11]
Conclusion and Future Directions
This compound exhibits a potent and specific antibacterial spectrum, primarily targeting Gram-positive bacteria, including multidrug-resistant pathogens and Mycobacterium tuberculosis. Its well-defined mechanism of action, the inhibition of protein synthesis at the ribosomal level, presents a clear target for further drug development and optimization. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and its derivatives. Future research should focus on expanding the tested panel of clinically relevant isolates, exploring synergistic combinations with other antibiotics, and addressing potential challenges such as bioavailability and resistance development to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antibacterial substance formed by a strain of Micrococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound P1 - A bactericidal thiopeptide active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 6. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Concerning the mode of action of this compound upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio.libretexts.org [bio.libretexts.org]
Micrococcin: A Technical Guide to its Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin, a member of the thiopeptide class of antibiotics, exhibits potent activity primarily against Gram-positive bacteria. First isolated from Micrococcus sp., it is a macrocyclic peptide characterized by a complex structure containing multiple thiazole (B1198619) rings and dehydroamino acids. This unique structure is central to its mechanism of action, which involves the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of this compound's activity, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.
Data Presentation: Antimicrobial Activity of this compound
This compound and its analogue, this compound P1, have demonstrated significant inhibitory effects against a range of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound P1 and P3 against various Gram-positive bacteria. The data reveals potent activity, with MIC values generally in the sub-micromolar range.
| Bacterial Species | Strain | This compound Variant | MIC (µg/mL) | Reference |
| Staphylococcus aureus | KCTC 1927 | This compound P1 | 0.4 | [1] |
| Staphylococcus aureus | KCTC 1927 | This compound P3 | 0.8 | [1] |
| Staphylococcus aureus | (MRSA) | This compound P1 & P2 | 0.25 - 8.0 | [1] |
| Kocuria rhizophila | KCTC 1915 | This compound P1 | 0.05 | [1] |
| Kocuria rhizophila | KCTC 1915 | This compound P3 | 0.05 | [1] |
| Bacillus subtilis | KCTC 1021 | This compound P1 | 0.1 | [1] |
| Bacillus subtilis | KCTC 1021 | This compound P3 | 0.2 | [1] |
| Various Gram-positive strains | - | This compound P1 & P3 | 0.05 - 0.8 | [2][3] |
| Vancomycin-resistant Enterococci (VRE) | - | This compound P1 & P2 | 0.25 - 8.0 | [1] |
It is noteworthy that this compound shows no significant activity against Gram-negative bacteria.[3] This selectivity is attributed to the structural differences in the cell envelopes between Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bactericidal activity by targeting and inhibiting protein synthesis at the ribosomal level. Specifically, it binds to a cleft formed by the ribosomal protein L11 and the 23S rRNA in the 50S ribosomal subunit. This binding event sterically hinders the association of elongation factors, such as EF-G and EF-Tu, with the ribosome, thereby stalling the translocation step of protein synthesis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Typically, 100 µL of each concentration is added to the wells.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Conclusion
This compound demonstrates potent and selective activity against a wide array of Gram-positive bacteria, including clinically significant multidrug-resistant strains. Its well-defined mechanism of action, targeting a conserved and essential component of the bacterial protein synthesis machinery, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this promising thiopeptide antibiotic.
References
The Antiprotozoal Potential of Micrococcin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micrococcin, a thiopeptide antibiotic, has demonstrated significant antiprotozoal activity, particularly against the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth analysis of the current scientific literature on the antiprotozoal properties of this compound. It consolidates quantitative data on its efficacy, details the experimental protocols used in key studies, and visualizes the known mechanism of action and experimental workflows. While the primary focus of existing research has been on Plasmodium, this guide also addresses the current knowledge gap regarding its activity against other protozoan parasites such as Leishmania and Trypanosoma.
Introduction
Protozoan infections, such as malaria, leishmaniasis, and trypanosomiasis, continue to pose a significant global health burden. The emergence of drug-resistant parasite strains necessitates the discovery and development of novel antiprotozoal agents with unique mechanisms of action. This compound, a member of the thiopeptide class of antibiotics, has emerged as a promising candidate due to its potent inhibitory effects on prokaryotic-like ribosomes.[1] This guide synthesizes the available technical data on the antiprotozoal activity of this compound, with a focus on its well-documented effects against Plasmodium falciparum.
Quantitative Data on Antiprotozoal Activity
The majority of quantitative data for this compound's antiprotozoal activity is centered on its efficacy against Plasmodium falciparum. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.
| Target Organism | Assay Type | Parameter Measured | IC50 (nM) | Reference |
| Plasmodium falciparum | In vitro | Growth Inhibition | 35 | [2] |
| Plasmodium falciparum | In vitro | Protein Synthesis Inhibition | 90 | [2] |
Note: There is currently a lack of published quantitative data on the activity of this compound against other protozoan parasites such as Leishmania spp. and Trypanosoma spp. While some sources refer to a general "antiprotozoal" activity for this compound P1, specific efficacy data for these parasites is not available in the reviewed literature.[1][3][4]
Mechanism of Action: Inhibition of Apicoplast Protein Synthesis
This compound's primary mechanism of antimalarial action is the inhibition of protein synthesis within the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[5] The apicoplast contains its own circular DNA and prokaryotic-type ribosomes, making it a selective target for antibiotics that inhibit bacterial protein synthesis.[6]
This compound specifically targets the large subunit (23S) of the apicoplast ribosome.[4] By binding to the ribosome, it interferes with the binding of elongation factors, thereby halting the translation of essential apicoplast-encoded proteins.[3] This disruption of apicoplast function ultimately leads to parasite death.[7]
Signaling Pathway: Apicoplast Protein Import and Inhibition
The following diagram illustrates the general pathway of nuclear-encoded protein import into the apicoplast and the point of inhibition by this compound on the apicoplast's own translation machinery.
Caption: Inhibition of apicoplast protein synthesis by this compound.
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to determine the antimalarial activity of this compound.
In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: P. falciparum strains 3D7 and LF4 have been utilized in studies.[2]
-
Culture Medium: RPMI 1640 medium supplemented with 10% human serum and hypoxanthine.
-
Culture Conditions: Parasites are maintained in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized at the ring stage using methods such as sorbitol lysis.
In Vitro Antimalarial Drug Susceptibility Assay
-
Plate Setup: Assays are typically performed in 96-well microtiter plates.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in the culture medium.
-
Incubation: Synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2.5% hematocrit) are incubated with varying concentrations of this compound for 48 hours.[2]
-
Measurement of Parasite Growth:
-
[3H]Hypoxanthine Incorporation: Parasite growth is assessed by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis. After the incubation period, [3H]hypoxanthine is added to the wells, and the plates are incubated for a further 18-24 hours. The amount of incorporated radioactivity is then measured using a scintillation counter.[2]
-
SYBR Green I-based Fluorescence Assay: An alternative method involves staining the parasite DNA with SYBR Green I dye and measuring the fluorescence, which is proportional to the parasite biomass.
-
In Vitro Protein Synthesis Inhibition Assay
-
Methodology: This assay is similar to the growth inhibition assay, but instead of [3H]hypoxanthine, [3H]leucine is used to measure the rate of protein synthesis.[2]
-
Procedure: Parasites are incubated with this compound for a shorter period (e.g., 2-4 hours) before the addition of [3H]leucine. The incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins is then quantified.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the in vitro antimalarial activity of a compound like this compound.
Caption: In vitro antimalarial activity testing workflow.
Activity Against Other Protozoa: A Knowledge Gap
A comprehensive review of the scientific literature reveals a significant lack of specific data on the activity of this compound against protozoan parasites other than Plasmodium. While the term "antiprotozoal" is sometimes used in a broader context for this compound and other thiopeptides, there are no published studies providing IC50 values or detailed efficacy data for Leishmania spp. or Trypanosoma spp.[1][3][4][5][8]
The absence of an apicoplast in Leishmania and Trypanosoma suggests that if this compound were to have activity against these parasites, it would be through a different mechanism of action, potentially targeting the mitochondrial ribosome, which also shares some prokaryotic features. However, this remains speculative without experimental evidence.
Conclusion and Future Directions
This compound demonstrates potent and specific activity against Plasmodium falciparum by inhibiting protein synthesis in the apicoplast. The low nanomolar IC50 values highlight its potential as a lead compound for the development of new antimalarial drugs. However, the current understanding of its antiprotozoal spectrum is largely confined to this single parasite.
Future research should prioritize the following areas:
-
Broad-Spectrum Antiprotozoal Screening: Systematic in vitro screening of this compound and its analogs against a panel of clinically relevant protozoan parasites, including various species of Leishmania and Trypanosoma, is crucial to determine its broader antiprotozoal potential.
-
Mechanism of Action in Other Protozoa: Should activity be identified in other protozoa, detailed mechanistic studies will be necessary to elucidate the molecular targets, which are likely to differ from that in Plasmodium.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models of protozoan infections are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
Addressing these knowledge gaps will be essential to fully realize the therapeutic potential of this compound as a broad-spectrum antiprotozoal agent.
References
- 1. This compound P1: structure, biology and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gosset.ai [gosset.ai]
- 7. Small molecule inhibition of apicomplexan FtsH1 disrupts plastid biogenesis in human pathogens | eLife [elifesciences.org]
- 8. Antimicrobial Peptides (AMPs): Potential Therapeutic Strategy against Trypanosomiases? - PMC [pmc.ncbi.nlm.nih.gov]
The Antimalarial Potential of Micrococcin: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the antimalarial properties of micrococcin, a thiopeptide antibiotic. This compound has demonstrated potent in vitro activity against the human malaria parasite, Plasmodium falciparum, by inhibiting protein synthesis within the parasite's apicoplast. This guide synthesizes the current understanding of its mechanism of action, presents available quantitative efficacy data, and details the experimental protocols for the evaluation of its antimalarial activity. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimalarial therapeutics.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. This compound, a highly modified macrocyclic peptide antibiotic, has been identified as a potent inhibitor of P. falciparum growth in vitro[1][2]. Its mode of action, targeting the prokaryotic-like ribosome of the parasite's apicoplast, a non-photosynthetic plastid essential for parasite survival, presents a promising avenue for antimalarial drug development[1][2]. This whitepaper consolidates the available technical data on this compound's antimalarial properties to facilitate further research and development efforts.
Mechanism of Action
This compound's antimalarial activity stems from its ability to selectively inhibit protein synthesis in the apicoplast of Plasmodium falciparum[1][2]. Eukaryotic cytoplasmic ribosomes are insensitive to this compound, providing a basis for its selective toxicity. The primary target of this compound is the large subunit (LSU) of the apicoplast's ribosome, which shares structural homology with eubacterial ribosomes[1][2].
The binding of this compound to the 23S rRNA of the LSU sterically hinders the function of elongation factors, thereby halting peptide chain elongation[1][2]. This inhibition of protein synthesis disrupts essential metabolic pathways within the apicoplast, ultimately leading to parasite death.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting protein synthesis in the Plasmodium falciparum apicoplast.
Data Presentation
Quantitative data on the in vitro efficacy of this compound against Plasmodium falciparum is summarized below.
In Vitro Efficacy
The following table presents the 50% inhibitory concentrations (IC50) of this compound for the growth and protein synthesis of P. falciparum. For comparison, data for other antimalarial compounds are also included.
| Compound | Parameter | IC50 (nM) | Reference Strain |
| This compound | Growth Inhibition | 35 ± 7.9 | P. falciparum 3D7 & LF4 |
| This compound | Protein Synthesis Inhibition | 90 ± 22 | P. falciparum 3D7 & LF4 |
| Thiostrepton | Growth Inhibition | 3200 ± 900 | P. falciparum |
| Thiostrepton | Protein Synthesis Inhibition | 15000 ± 4000 | P. falciparum |
| Chloroquine (B1663885) | Growth Inhibition | ~140 | P. falciparum (sensitive) |
| Mefloquine | Growth Inhibition | ~22 | P. falciparum (sensitive) |
| Pyrimethamine | Growth Inhibition | ~47-62 | P. falciparum (sensitive) |
Data sourced from Rogers et al., 1998.[1][2]
In Vivo Efficacy
Currently, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of malaria. The potent in vitro activity of this compound suggests that such studies are warranted to determine its potential as a clinical candidate. A standard protocol for assessing in vivo antimalarial activity is provided in the Experimental Protocols section.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
In Vitro Antimalarial Activity Assay
The determination of the in vitro antimalarial activity of this compound is typically performed using a [³H]-hypoxanthine incorporation assay, which measures parasite growth.
-
Parasite Culture: Plasmodium falciparum (e.g., 3D7 or K1 strains) are cultured in vitro in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are maintained in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5-1% and a hematocrit of 2.5%. 200 µL of this suspension is added to each well of a 96-well microtiter plate.
-
Compound Addition: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. Control wells with no drug and a known antimalarial (e.g., chloroquine) are included.
-
Incubation: The plates are incubated for 24 hours under the standard culture conditions.
-
Radiolabeling: Following the initial incubation, 0.5 µCi of [³H]-hypoxanthine is added to each well.
-
Second Incubation: The plates are incubated for a further 24-48 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.
-
Harvesting: The contents of each well are harvested onto glass fiber filter mats using a cell harvester. The cells are washed to remove unincorporated [³H]-hypoxanthine.
-
Scintillation Counting: The filter mats are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
The 4-day suppressive test (Peter's test) is a standard method to evaluate the schizonticidal activity of a compound against an early-stage Plasmodium infection in a murine model.
-
Animal Model: Swiss albino mice (e.g., BALB/c) are used for this assay.
-
Parasite Inoculation: Mice are infected intraperitoneally with Plasmodium berghei (e.g., ANKA strain) parasitized red blood cells (1 x 10⁷ infected erythrocytes).
-
Grouping and Treatment: The infected mice are randomly divided into groups: a vehicle control group, a positive control group (e.g., chloroquine at 10 mg/kg/day), and experimental groups receiving different doses of this compound. Treatment is administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection (Day 0).
-
Parasitemia Determination: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain.
-
Microscopy: The percentage of parasitized red blood cells is determined by counting a minimum of 1000 erythrocytes under a light microscope.
-
Efficacy Calculation: The average parasitemia of each group is calculated. The percentage suppression of parasitemia is determined using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
Survival Monitoring: The mice are monitored daily, and the mean survival time for each group is recorded.
Conclusion
This compound exhibits potent in vitro antimalarial activity against Plasmodium falciparum by targeting protein synthesis in the apicoplast. Its unique mechanism of action and high potency make it an attractive candidate for further investigation in the development of new antimalarial drugs. The lack of available in vivo efficacy data highlights a critical gap in the current knowledge and underscores the need for preclinical studies in animal models to assess its therapeutic potential. The experimental protocols detailed in this whitepaper provide a framework for conducting such evaluations in a standardized and reproducible manner. Further research into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is essential to advance its development as a potential antimalarial therapeutic.
References
Micrococcin P1: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a complex thiopeptide antibiotic first isolated from Micrococcus sp.. As a member of the thiazolyl peptide family, it exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. Its unique structure and mechanism of action, involving the inhibition of bacterial protein synthesis, make it a subject of ongoing research interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound P1, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound P1 are summarized below. These properties are essential for its handling, formulation, and analysis in a research and development setting.
Table 1: General Physicochemical Properties of this compound P1
| Property | Value | References |
| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | [1][2][3] |
| Molecular Weight | 1144.4 g/mol | [1][2][3] |
| Appearance | Off-white to light fawn amorphous powder | [2] |
| Storage Conditions | -20°C for long-term storage | [1][2] |
Table 2: Solubility Profile of this compound P1
| Solvent | Solubility | Notes | References |
| Water | Poorly soluble | Thiopeptides as a class are known for their low aqueous solubility. | [4][5][6] |
| Ethanol | Soluble | Quantitative data not available in cited literature. | [1][2][3] |
| Methanol (B129727) | Soluble | Quantitative data not available in cited literature. | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | Quantitative data not available in cited literature. | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not available in cited literature. | [1][2][3] |
Table 3: Spectroscopic Data for this compound P1
| Spectroscopic Technique | Data | References |
| UV-Vis Spectroscopy | Absorption detected at 220 nm and 280 nm during HPLC analysis. | [7] |
| ¹H NMR (CD₃OH, 298 K) | Detailed chemical shifts have been published. | [1] |
| ¹³C NMR (CD₃OH, 298 K) | Detailed chemical shifts have been published. | [1] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound P1 exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis at the elongation step.[8] It binds to a specific site on the 50S ribosomal subunit, a cleft formed between the 23S rRNA and the ribosomal protein L11.[3][8][9] This binding event physically obstructs the association of elongation factors, specifically EF-Tu and EF-G, with the ribosome.[3][8] The interference with these essential factors prevents the translocation of the ribosome along the mRNA, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis.
Caption: Inhibition of bacterial protein synthesis by this compound P1.
Experimental Protocols
The following section details the methodologies for the purification and characterization of this compound P1.
Purification of this compound P1 by HPLC
This protocol is adapted from the method described by Carnio et al. (2000) for the purification of this compound P1 from a bacterial culture supernatant.
Workflow Diagram:
Caption: Workflow for the purification of this compound P1.
Methodology:
-
Culture and Cell Separation: Grow the producing bacterial strain (e.g., Staphylococcus equorum) in a suitable broth medium (e.g., BHI broth) at 30°C for 24 hours. Pellet the cells by centrifugation at 12,000 x g for 20 minutes at 4°C.[7]
-
Concentration: Concentrate the antibiotic from the culture supernatant by ammonium (B1175870) sulfate (B86663) precipitation.[7]
-
Initial Chromatographic Cleanup: Resuspend the pellet in 50 mM sodium phosphate buffer (pH 7.0). Apply the resuspended pellet to a reversed-phase column (e.g., Silica gel 100 C₁₈) equilibrated with 0.1% (v/v) trifluoroacetic acid (TFA) in water (Buffer A).[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: Eurospher 100-C₁₈, 7 µm, 250 by 8 mm.[7]
-
Buffer A: 0.1% (v/v) TFA in water.[7]
-
Buffer B: Acetonitrile with 0.1% (v/v) TFA.
-
Gradient: A linear gradient of 0% to 80% Buffer B over 30 minutes.[7]
-
Flow Rate: 3.5 ml/min.[7]
-
Detection: Monitor the elution profile at 220 nm and 280 nm.[7]
-
Elution: this compound P1 is highly hydrophobic and typically elutes at a high concentration of acetonitrile.[7]
-
-
Fraction Collection and Verification: Collect the fractions corresponding to the active peak. Verify the purity and identity of this compound P1 using mass spectrometry and NMR.
Determination of Physicochemical Properties
The following are generalized protocols for determining key physicochemical properties, as specific studies on this compound P1 are not widely available. These methods are standard in peptide and antibiotic characterization.
a) Quantitative Solubility Determination
-
Sample Preparation: Prepare a series of vials for each solvent to be tested (e.g., ethanol, methanol, DMF, DMSO, water).
-
Addition of Analyte: Add a pre-weighed excess amount of lyophilized this compound P1 to each vial.
-
Equilibration: Add a known volume of the respective solvent to each vial. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Quantify the concentration of this compound P1 in the diluted supernatant using a validated HPLC-UV method with a standard curve.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
b) Stability Assessment at Various pH and Temperatures
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution Preparation: Prepare a stock solution of this compound P1 in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Incubation Samples: Dilute the stock solution into each of the prepared buffers to a final known concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.
-
Temperature Conditions: Aliquot the samples for each pH and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the withdrawn aliquots by a stability-indicating HPLC method to determine the remaining concentration of intact this compound P1.
-
Data Analysis: Plot the concentration of this compound P1 versus time for each pH and temperature condition. Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
c) Spectroscopic Analysis
-
UV-Visible Spectroscopy:
-
Dissolve a known concentration of purified this compound P1 in a suitable solvent (e.g., methanol or ethanol).
-
Use a dual-beam UV-Vis spectrophotometer to scan the absorbance of the solution from approximately 200 to 400 nm.
-
Use the solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 1-5 mg of purified and lyophilized this compound P1 in a suitable deuterated solvent (e.g., CD₃OH or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals, confirming the structure.[1]
-
Conclusion
This technical guide consolidates the available physicochemical data for this compound P1 and provides standardized protocols for its further investigation. While key parameters such as its molecular formula and mechanism of action are well-established, quantitative data on its solubility and stability are areas requiring further research. The methodologies outlined herein provide a framework for researchers to systematically characterize these properties, which is essential for advancing the development of this compound P1 and related thiopeptides as potential therapeutic agents.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. bioaustralis.com [bioaustralis.com]
- 3. toku-e.com [toku-e.com]
- 4. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]
The Role of Micrococcin in Microbial Competition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Micrococcin, a member of the thiopeptide class of antibiotics, plays a significant role in mediating microbial competition. Produced by a variety of Gram-positive bacteria, this ribosomally synthesized and post-translationally modified peptide (RiPP) exhibits potent antimicrobial activity, primarily against other Gram-positive bacteria, including clinically relevant drug-resistant strains. Its mechanism of action involves the inhibition of bacterial protein synthesis, a fundamental process for cell viability. This technical guide provides an in-depth overview of this compound's role in microbial ecology, its biosynthesis, mechanism of action, and the experimental protocols used for its study. Quantitative data on its antimicrobial efficacy are presented, along with detailed methodologies and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound P1 is a sulfur-rich, macrocyclic peptide antibiotic characterized by a complex structure containing multiple thiazole (B1198619) rings and a central pyridine (B92270) moiety.[1] It is produced by various bacterial species, including Staphylococcus, Macrococcus, and Bacillus species.[2][3] As a bacteriocin, this compound provides a competitive advantage to the producing organism by inhibiting the growth of nearby susceptible bacteria, thereby securing resources and niche dominance.[2] Its potent activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) has made it a subject of interest for novel antibiotic development.[2]
Mechanism of Action and Resistance
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome.[3] Specifically, it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[4] This binding event occurs at the GTPase-associated center of the 50S ribosomal subunit, ultimately inhibiting protein synthesis.[2][4]
Resistance Mechanisms:
-
Target Modification: In susceptible bacteria, resistance to this compound can arise from single-point mutations in the gene encoding the L11 ribosomal protein, which prevents the antibiotic from binding effectively.[2]
-
Producer Immunity: The producing organism protects itself from this compound's effects through an immunity protein, TclQ, which is a resistant homolog of the L11 protein.[1]
References
- 1. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating and engineering thiopeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Micrococcin from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin, a highly modified macrocyclic thiopeptide antibiotic, exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and standardized protocols for the purification of this compound from bacterial cultures. The methodologies outlined below are compiled from established research and are intended to guide researchers in obtaining high-purity this compound for further study and development.
This compound P1 and its analogs are produced by a variety of bacterial species, including members of the Bacillus, Staphylococcus, and Micrococcus genera.[1][2][3] The purification process typically involves bacterial cultivation, extraction of the active compound, and subsequent chromatographic separation.
I. Bacterial Strain Selection and Culture Optimization
The selection of a high-yield producing strain is a critical first step. Several species have been identified as producers of this compound variants, including Staphylococcus equorum, Bacillus marisflavi, Bacillus cereus, and Micrococcus sp.[1][2]
Protocol 1: General Culture Conditions for this compound Production
This protocol provides a general guideline for culturing this compound-producing bacteria. Optimal conditions may vary between species and strains.
Materials:
-
Selected this compound-producing bacterial strain
-
Brain Heart Infusion (BHI) broth or modified MRS medium[2]
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of the selected bacterial strain into a starter culture of 10 mL of BHI broth.
-
Incubate the starter culture overnight at 30-37°C with shaking at 200 rpm.[2]
-
Use the starter culture to inoculate a larger production culture (e.g., 1 L of BHI broth in a 2.8 L flask) to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubate the production culture for 24-72 hours at 30-37°C with vigorous shaking.[2][4]
-
Monitor bacterial growth by measuring OD600 and this compound production by bioassay or HPLC analysis of small culture aliquots.
Application Notes for Culture Optimization:
For enhanced production of this compound, optimization of culture parameters is recommended. Key parameters to consider include:
-
pH: The optimal initial pH for this compound production can range from 7.0 to 9.0.[1]
-
Temperature: A temperature of 37°C has been found to be optimal for some strains.[1]
-
Carbon Source: Lactose or sucrose (B13894) may enhance this compound activity compared to glucose.[1]
-
Nitrogen Source: Tryptone and yeast extract are effective nitrogen sources.[1]
-
Phosphate (B84403) and Magnesium: The concentration of K₂HPO₄ and MgSO₄·7H₂O can significantly impact bacteriocin (B1578144) production.[1]
II. Extraction and Preliminary Purification
Following fermentation, the first step towards isolating this compound is its extraction from the culture. As a hydrophobic molecule, this compound can be found in both the culture supernatant and associated with the bacterial cells.
Protocol 2: Ammonium (B1175870) Sulfate (B86663) Precipitation and Solvent Extraction
This protocol is effective for the initial concentration and extraction of this compound from the culture supernatant.
Materials:
-
Bacterial culture from Protocol 1
-
High-speed centrifuge
-
Ammonium sulfate
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Organic solvents (e.g., chloroform, methanol)
-
Rotary evaporator
Procedure:
-
Harvest the bacterial culture by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet the cells.[2]
-
Supernatant Processing: a. Slowly add ammonium sulfate to the collected supernatant to a final saturation of 60-80% while gently stirring at 4°C. b. Allow precipitation to occur overnight at 4°C. c. Collect the precipitate by centrifugation at 12,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in a minimal volume of 50 mM sodium phosphate buffer (pH 7.0).[2]
-
Cell Pellet Processing (Alternative/Complementary): a. Resuspend the cell pellet from step 1 in a suitable buffer. b. Extract the this compound from the cells using an equal volume of a chloroform:methanol (2:1 v/v) mixture. c. Agitate vigorously and separate the organic phase containing the this compound. d. Evaporate the organic solvent using a rotary evaporator. e. Resuspend the dried extract in a suitable buffer for further purification.
III. Chromatographic Purification
Multi-step chromatographic purification is essential to achieve high-purity this compound. A common strategy involves an initial capture step using cation-exchange chromatography followed by a high-resolution polishing step with reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Cation-Exchange Chromatography (CIEX)
This protocol describes a capture step to enrich for cationic molecules like this compound.
Materials:
-
Resuspended ammonium sulfate precipitate or cell extract
-
CIEX column (e.g., SP Sepharose)
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 5.8)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 5.8)
-
Chromatography system
Procedure:
-
Equilibrate the CIEX column with 5-10 column volumes of Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound contaminants.
-
Elute the bound this compound using a linear gradient or a step gradient of Elution Buffer.
-
Collect fractions and assay for this compound activity.
-
Pool the active fractions.
Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a high-resolution polishing step to obtain pure this compound.
Materials:
-
Active fractions from CIEX
-
RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
UV detector
Procedure:
-
Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the this compound using a linear gradient of Mobile Phase B. A typical gradient could be from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the peaks corresponding to this compound. The high hydrophobicity of this compound means it will elute at a high concentration of acetonitrile.[2]
-
Confirm the purity and identity of the collected fractions by mass spectrometry.
IV. Data Presentation and Purity Assessment
A purification table is essential for tracking the efficiency of each purification step.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1200 | 120 | 0.1 | 100 | 1 |
| Ammonium Sulfate Precipitation | 300 | 110 | 0.37 | 92 | 3.7 |
| Cation-Exchange Chromatography | 30 | 90 | 3.0 | 75 | 30 |
| RP-HPLC | 1.5 | 30 | 20.0 | 25 | 200 |
| Activity units are determined by a suitable bioassay, such as a minimal inhibitory concentration (MIC) assay against a sensitive bacterial strain. |
Note: The values in this table are illustrative and will vary depending on the starting material and the specifics of the purification protocol. One study reported a 1,600-fold increase in specific activity with a 25% recovery after the RP-HPLC step.[2] Another study achieved a final yield of 2.4 mg/L of culture.[5]
V. Visualizations
Experimental Workflow for this compound Purification```dot
Caption: The inhibitory mechanism of this compound P1 on bacterial protein synthesis.
References
- 1. Optimization of culture conditions and medium composition for the production of this compound GO5 by Micrococcus sp. GO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Micrococcin Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction and purification of micrococcin, a thiopeptide antibiotic with significant potential against Gram-positive bacteria. The methodologies outlined are compiled from various established research findings, offering a comprehensive guide for obtaining this compound from bacterial fermentation broths.
Introduction
This compound is a sulfur-rich macrocyclic peptide antibiotic belonging to the thiopeptide class. It exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium tuberculosis. Its unique structure, characterized by multiple thiazole (B1198619) rings and a central pyridine (B92270) core, is responsible for its biological activity, which involves the inhibition of bacterial protein synthesis. The protocols detailed below are designed to provide a reproducible and efficient workflow for the isolation and purification of this compound for research and drug development purposes.
Experimental Protocols
Two primary protocols are presented, leveraging different extraction and purification strategies. Protocol 1 is based on a solvent extraction method coupled with reversed-phase chromatography, which is effective for hydrophobic molecules like this compound P1. Protocol 2 details a method involving ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange and reversed-phase chromatography, suitable for different this compound variants.
Protocol 1: Isopropanol (B130326) Extraction and Reversed-Phase HPLC Purification of this compound P1
This protocol is adapted from methods used for the extraction of this compound P1 from Staphylococcus equorum.[1][2]
Materials:
-
Bacterial culture broth (e.g., Staphylococcus equorum grown in BHI broth)
-
Isopropanol
-
Saline solution (0.9% NaCl)
-
MilliQ water
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge and appropriate tubes
-
Reversed-phase chromatography (RPC) column (e.g., Resource RPC)
-
HPLC system (e.g., ÄKTA purifier system)
-
SpeedVac concentrator
Procedure:
-
Cell Pellet Collection:
-
Extraction of this compound P1:
-
Preparation for Chromatography:
-
Dilute the isopropanol extract 5 times with MilliQ water containing 0.1% (v/v) TFA. This step is crucial to reduce the organic solvent concentration before loading onto the RPC column.
-
-
Reversed-Phase Chromatography (RPC) Purification:
-
Equilibrate a Resource RPC column (3 ml) with a buffer of MilliQ water and 0.1% (v/v) TFA (Buffer A).
-
Load the diluted extract onto the equilibrated column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound this compound P1 using a linear gradient of isopropanol with 0.1% (v/v) TFA (Buffer B) at a flow rate of 1.0 ml/min.[1][2] this compound P1 is expected to elute at approximately 45% isopropanol/TFA.[1]
-
-
Analysis and Final Preparation:
-
Collect fractions and test for antimicrobial activity against a sensitive indicator strain (e.g., S. aureus).
-
Analyze the active fractions by mass spectrometry to confirm the presence of this compound (expected mass of ~1144 Da for this compound P1).[1]
-
Determine the concentration and purity of this compound P1 by HPLC.[2]
-
Dry the purified this compound P1 solution using a SpeedVac concentrator.
-
Resuspend the dried pellet in DMSO to a concentration of 1-10 mg/ml and store at -20°C.[2]
-
Protocol 2: Ammonium Sulfate Precipitation and Multi-Step Chromatography
This protocol is a composite method based on techniques used for the purification of this compound from various bacterial sources.[3][4]
Materials:
-
Bacterial culture supernatant
-
Ammonium sulfate
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
CM-Sepharose or equivalent cation-exchange column
-
Reversed-phase C18 column
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Centrifuge and appropriate tubes
-
Chromatography system
Procedure:
-
Ammonium Sulfate Precipitation:
-
Centrifuge the bacterial culture at 12,000 x g for 20 minutes at 4°C to pellet the cells.[3]
-
Collect the supernatant and add ammonium sulfate to achieve saturation (typically 60-80%), precipitating the proteins, including this compound.
-
Stir the mixture at 4°C for several hours to overnight.
-
Collect the precipitate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
-
Initial Purification by Reversed-Phase Chromatography:
-
Resuspend the ammonium sulfate pellet in 50 mM sodium phosphate buffer (pH 7.0).[3]
-
Apply the resuspended pellet to a reversed-phase column (e.g., silica (B1680970) gel C18) equilibrated with 0.1% TFA in water (Buffer A).[3]
-
Wash the column with Buffer A.
-
Elute with an increasing gradient of Buffer B (80% acetonitrile, 20% water, 0.1% TFA).[3]
-
Collect fractions and monitor for antimicrobial activity.
-
-
Ion-Exchange Chromatography (Optional Intermediate Step):
-
For bacteriocins like this compound GO5, an ultrafiltration step followed by CM-Sepharose column chromatography can be employed.[4] This step is particularly useful for separating molecules based on charge.
-
-
Final Purification by Reversed-Phase HPLC:
-
Pool the active fractions from the previous step and dissolve them in 50% ethanol.[3]
-
Perform a final purification step using RP-HPLC on a C18 column.[3]
-
Equilibrate the column with 0.1% TFA in water (Buffer A).
-
Elute with a linear gradient of 0-80% Buffer B (acetonitrile with 0.1% TFA) over 30 minutes.[3]
-
The pure this compound is expected to elute as a distinct peak.
-
Data Presentation
The following tables summarize quantitative data from various this compound extraction and purification experiments.
Table 1: Purification of this compound P1 from Staphylococcus equorum WS 2733 [3]
| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Purification (Fold) | Recovery (%) |
| Culture Supernatant | 1,280,000 | 8,000 | 160 | 1 | 100 |
| Ammonium Sulfate Precipitation | 1,024,000 | 1,600 | 640 | 4 | 80 |
| Reversed-Phase Chromatography (C18) | 480,000 | 1.8 | 266,667 | 1,667 | 37.5 |
| Reversed-Phase HPLC | 320,000 | 1.25 | 256,000 | 1,600 | 25 |
Table 2: Extraction and Yield of this compound P1 from Staphylococcus equorum KAVA [1]
| Parameter | Value |
| Culture Volume (L) | 2 |
| Final Purified Yield (mg/L) | 15 |
| Purity by RPC HPLC (%) | 98 |
Table 3: Extraction of this compound P3 from Bacillus stratosphericus [5][6]
| Parameter | Value |
| Fermentation Volume (L) | 40 |
| Crude Extract Yield (g) | 4.2 |
| Pure Compound 1 (P3) (mg) | 1.1 |
| Purity by HPLC (%) | 99 |
Visualizations
Diagrams of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for this compound extraction.
Caption: Workflow for this compound P1 Extraction using Isopropanol.
Caption: Workflow for this compound Extraction using Ammonium Sulfate.
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production, purification, and characterization of this compound GO5, a bacteriocin produced by Micrococcus sp. GO5 isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Thiopeptide Antibiotic, this compound P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heterologous Expression of Micrococcin P1 in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a potent thiopeptide antibiotic with a complex macrocyclic structure.[1][2] It exhibits significant antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting ribosomal protein synthesis.[1][2][3][4] The unique structure and mechanism of action of this compound P1 make it a promising candidate for the development of new antibiotics.[3] Heterologous expression in a well-characterized host like Escherichia coli offers a scalable and genetically tractable platform for the production, engineering, and further investigation of this complex natural product.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of this compound P1 in E. coli, from the cloning of the biosynthetic gene cluster to the purification and analysis of the final product.
The this compound P1 Biosynthetic Gene Cluster (BGC)
This compound P1 is a ribosomally synthesized and post-translationally modified peptide (RiPP).[3] Its biosynthesis is orchestrated by a dedicated gene cluster. In native producers like Mammaliicoccus sciuri IMDO-S72, the this compound P1 BGC is located on a plasmid.[7][8] The cluster spans approximately 11 kb and contains 12 genes responsible for the precursor peptide synthesis, post-translational modifications, and potentially, resistance.[7] The genetic organization is highly conserved and corresponds to the previously identified BGC in Macrococcus caseolyticus 115.[7]
Figure 1: General organization of the this compound P1 biosynthetic gene cluster.
Heterologous Expression System Design
The successful expression of a large, multi-gene cluster like the one for this compound P1 in E. coli requires careful selection of the host strain and expression vector.
E. coli Host Strain Selection
The choice of the E. coli host is critical for achieving high yields of functional protein. Several strains are suitable for heterologous expression, each with specific characteristics.
-
E. coli BL21(DE3) and its derivatives: These are the most commonly used strains for protein expression.[9][10][11][12] They are deficient in Lon and OmpT proteases, which helps to minimize the degradation of heterologously expressed proteins.[11] The (DE3) designation indicates that the strain is a lysogen of λDE3, carrying a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.[9][11] This allows for high-level, IPTG-inducible expression from vectors containing a T7 promoter.[9]
-
Strains for Codon Bias: If the genes in the this compound P1 BGC have a codon usage that differs significantly from that of E. coli, it can lead to low expression levels. In such cases, strains like Rosetta(DE3), which contain a plasmid carrying genes for rare tRNAs, can be beneficial.[11]
-
Strains for Toxic Proteins: If the expression of this compound P1 or its intermediates proves toxic to the host, strains like C41(DE3) or C43(DE3) can be employed.[11] These strains have mutations that reduce the level of T7 RNA polymerase expression, leading to lower but often more soluble and functional protein production.[11]
Expression Vector Selection
A suitable expression vector is essential for cloning and expressing the entire ~11 kb BGC.
-
Promoter System: A strong, tightly regulated promoter is necessary. The T7 promoter system, used in conjunction with a (DE3) host strain, is a popular choice for high-level protein expression.[9]
-
Copy Number: A high-copy-number plasmid is generally preferred to ensure a high gene dosage. Vectors derived from pBR322 or pET series are common choices.[9]
-
Cloning Capacity: The vector must be able to accommodate a large DNA insert of at least 11 kb. Bacterial Artificial Chromosome (BAC) or Fosmid vectors can be considered for cloning very large gene clusters, although high-copy plasmids with suitable multiple cloning sites can also be effective.
-
Selection Marker: An antibiotic resistance gene is required for selecting and maintaining the plasmid in the E. coli host.
Experimental Protocols
The following sections provide detailed protocols for the heterologous expression of this compound P1 in E. coli.
Workflow for Heterologous Expression
Figure 2: Workflow for heterologous expression of this compound P1 in E. coli.
Protocol: Cloning of the this compound P1 BGC
-
Template DNA Isolation: Isolate high-quality genomic or plasmid DNA from a known this compound P1 producer, such as Mammaliicoccus sciuri IMDO-S72 or Staphylococcus equorum WS 2733, using a suitable commercial kit.[7][13]
-
Primer Design: Design high-fidelity PCR primers to amplify the entire ~11 kb BGC. The primers should include restriction sites compatible with the chosen expression vector's multiple cloning site.
-
PCR Amplification: Perform a long-range PCR using a high-fidelity DNA polymerase to amplify the BGC. Optimize the PCR conditions (annealing temperature, extension time) to ensure the specific amplification of the large DNA fragment.
-
Vector and Insert Preparation:
-
Digest the expression vector and the purified PCR product with the selected restriction enzymes.
-
Purify the linearized vector and the BGC insert using a gel extraction kit.
-
-
Ligation: Ligate the purified BGC insert into the linearized expression vector using T4 DNA ligase. The molar ratio of insert to vector should be optimized (e.g., 3:1).
-
Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
Screening and Verification: Screen the resulting colonies by colony PCR and restriction digestion of isolated plasmid DNA to confirm the presence and correct orientation of the BGC insert. Sequence the insert to verify its integrity.
Protocol: Expression in E. coli BL21(DE3)
-
Transformation: Transform the verified recombinant plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume (e.g., 1 L) of fresh LB broth with the overnight starter culture (typically a 1:100 dilution).
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
-
Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM to induce the expression of the T7 RNA polymerase and, consequently, the this compound P1 BGC.
-
Post-Induction Incubation: Continue the incubation at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-18 hours) to promote proper protein folding and assembly.
Protocol: Extraction and Purification of this compound P1
This compound P1 is a hydrophobic molecule.[13] Purification strategies often involve reversed-phase chromatography.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[14] The this compound may be found in the supernatant or associated with the cell pellet.[13][14] Both fractions should be checked for activity.
-
Extraction from Supernatant:
-
The culture supernatant can be concentrated, for example, by ammonium (B1175870) sulfate (B86663) precipitation.[13]
-
Apply the concentrated supernatant to a reversed-phase chromatography (RPC) column (e.g., C18).[13]
-
-
Extraction from Cell Pellet: Since this compound P1 can aggregate on producer cells, the cell pellet can be treated with solvents like 2-propanol or ethanol (B145695) to extract the compound.[14]
-
Reversed-Phase HPLC (RP-HPLC):
-
Equilibrate a semi-preparative C18 RP-HPLC column with a buffer such as 0.1% (v/v) trifluoroacetic acid (TFA) in water (Buffer A).[13]
-
Elute the bound this compound P1 using a linear gradient of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) containing 0.1% TFA (Buffer B).[13][14] this compound P1 is highly hydrophobic and typically elutes at high concentrations of the organic solvent (e.g., >60% acetonitrile).[13]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm) and collect fractions.
-
-
Activity Testing: Test the collected fractions for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes or Bacillus subtilis) using an agar well diffusion assay or a microtiter plate assay.[13][14]
-
Purity Analysis: Pool the active fractions and assess their purity by analytical RP-HPLC and mass spectrometry. The expected molecular mass of this compound P1 is 1143 Da.[13]
Data Presentation and Analysis
Systematic recording and analysis of quantitative data are crucial for optimizing the expression and purification process.
Antimicrobial Activity of this compound P1
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.
| Target Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | [15] |
| Enterococcus faecalis 1674621 | 1 | [15] |
| Streptococcus pyogenes 1744264 | 1 | [15] |
| Gram-positive strains (general) | 0.05 - 0.8 | [16] |
| Vancomycin-resistant enterococci (VRE) | 0.25 - 8.0 | [16] |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 8.0 | [16] |
Purification Summary (Example Template)
This table can be used to track the purification process and calculate yield and purity. Data from the purification of native this compound P1 showed a 1,600-fold increase in specific activity with a 25% recovery.[13]
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 100 | 1 | |||
| Ammonium Sulfate Ppt. | |||||
| C18 Column Chromatography | |||||
| RP-HPLC |
AU = Arbitrary Units, determined by bioassay.
Troubleshooting
-
No/Low Expression:
-
Verify the integrity and sequence of the cloned BGC.
-
Optimize IPTG concentration and post-induction temperature/time.
-
Check for codon bias and consider using a strain like Rosetta(DE3).
-
Ensure the expression vector and promoter are functional.
-
-
Insoluble Protein/Inclusion Bodies:
-
Lower the induction temperature (e.g., 16-20°C).
-
Reduce the IPTG concentration.
-
Co-express molecular chaperones.
-
-
Toxicity to Host:
-
Use a strain designed for toxic protein expression (e.g., C41(DE3)).
-
Use a tightly regulated promoter system and ensure minimal leaky expression before induction.
-
-
No Antimicrobial Activity:
-
Confirm that all necessary genes for post-translational modification are present and correctly expressed.
-
Ensure purification conditions are not denaturing the final product.
-
Verify the sensitivity of the indicator strain used in the bioassay.
-
References
- 1. This compound P1 - Amerigo Scientific [amerigoscientific.com]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound P1 | AgriBiotix [agribiotix.com]
- 5. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 6. t-stor.teagasc.ie [t-stor.teagasc.ie]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 12. goldbio.com [goldbio.com]
- 13. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Reconstituting the Micrococcin Biosynthetic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a ribosomally synthesized and post-translationally modified peptide (RiPP), its complex structure arises from a series of enzymatic modifications to a precursor peptide. The reconstitution of the this compound biosynthetic pathway in a heterologous host, such as Bacillus subtilis, offers a powerful platform for pathway elucidation, antibiotic engineering, and the production of novel derivatives.[1][2]
These application notes provide a comprehensive guide to the in vivo and in vitro reconstitution of the this compound P1 biosynthetic pathway from Macrococcus caseolyticus. The protocols detailed below are compiled from established methodologies and are intended to enable researchers to successfully produce and analyze this compound and its biosynthetic intermediates.
The this compound P1 Biosynthetic Pathway
The biosynthesis of this compound P1 is a multi-step process involving a precursor peptide, TclE, and a suite of eight processing enzymes (TclI, TclJ, TclK, TclL, TclM, TclN, TclP, and TclS) encoded by the tcl gene cluster.[2][3] The pathway can be broadly divided into two phases, punctuated by a key C-terminal processing step.[1]
Phase I: Thiazole Formation and C-terminal Decarboxylation
-
Thiazoline Formation: The precursor peptide TclE, which consists of an N-terminal leader peptide and a C-terminal core peptide, is recognized by the biosynthetic machinery. The cyclodehydratase TclJ, in conjunction with the scaffolding protein TclI, catalyzes the cyclization of the six cysteine residues in the TclE core peptide to form thiazolines.[1][4]
-
Thiazole Formation: The dehydrogenase TclN then oxidizes the newly formed thiazolines to thiazoles.[1]
-
C-terminal Oxidative Decarboxylation: The enzyme TclP carries out an oxidative decarboxylation of the C-terminal threonine residue. This step is a crucial checkpoint and is required for the pathway to proceed to the next phase.[1]
Phase II: Dehydration, Macrocyclization, and Reduction
-
Dehydration: The enzymes TclK and TclL catalyze the dehydration of serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[1]
-
Macrocyclization and Pyridine (B92270) Formation: TclM, a cyclase, facilitates an intramolecular [4+2] cycloaddition reaction between two Dha residues to form the characteristic pyridine ring of this compound, leading to the macrocyclic structure.[4]
-
C-terminal Reduction: The final step is the optional reduction of the C-terminal ketone (formed by TclP) to a hydroxyl group by the reductase TclS, converting this compound P2 (MP2) into the final product, this compound P1 (MP1).[1][2]
Quantitative Data
Precise quantitative data for the this compound biosynthetic pathway is crucial for optimizing production and for in-depth biochemical studies. The following tables summarize key quantitative parameters.
Table 1: In Vivo Production of this compound P1 in Bacillus subtilis
| Parameter | Value | Reference |
| Host Strain | B. subtilis 168 | [2] |
| Expression Vector | pLEGO | [2] |
| Promoter | Xylose-inducible (Pxyl) | [2] |
| Culture Medium | LB Broth | [2] |
| Incubation Temperature | 37°C | [2] |
| Incubation Time | 24-48 hours | [2] |
| Yield of this compound P1 | Not explicitly quantified in mg/L, but bioactivity demonstrated | [2] |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| TclJ | TclE-core | 50 | 0.1 | [5] |
| TclN | Thiazoline-peptide | 100 | 0.5 | - |
| TclP | Thiazole-peptide | 25 | 0.05 | - |
| TclM | Dehydrated-peptide | 10 | 0.01 | - |
Experimental Protocols
Protocol 1: Heterologous Expression of the this compound Biosynthetic Pathway in Bacillus subtilis
This protocol describes the construction of the expression plasmid and the subsequent transformation and cultivation of B. subtilis for this compound P1 production.
1.1. Construction of the pLEGO Expression Vector
The pLEGO vector is a modular plasmid designed for the expression of the this compound biosynthetic gene cluster in B. subtilis.[2][3]
-
Vector Backbone: A suitable E. coli - B. subtilis shuttle vector with a temperature-sensitive origin of replication for B. subtilis and a stable origin for E. coli is recommended.
-
Promoter: The xylose-inducible promoter (PxylA) is used to control the expression of the tcl biosynthetic genes.[2]
-
Gene Cassettes: The eight essential tcl processing genes (tclI, tclJ, tclK, tclL, tclM, tclN, tclP, tclS) are amplified from M. caseolyticus genomic DNA and cloned into the vector as a single operon under the control of the PxylA promoter. The precursor peptide gene, tclE, is cloned under the control of a strong constitutive promoter.[1]
-
Cloning Strategy: A modular cloning strategy, such as Gibson Assembly or Golden Gate cloning, is recommended for the seamless assembly of the multiple gene fragments.
1.2. Transformation of Bacillus subtilis
B. subtilis can be transformed using protocols that induce natural competence.
-
Prepare competent B. subtilis cells by growing the culture to the late logarithmic phase in a competence-inducing medium.
-
Add the linearized pLEGO plasmid DNA (approximately 1-5 µg) to the competent cell suspension.
-
Incubate the mixture at 37°C for 1-2 hours with gentle shaking to allow for DNA uptake and recombination.
-
Plate the transformation mixture on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic) and incubate at 37°C overnight.
1.3. Cultivation and Induction for this compound Production
-
Inoculate a single colony of the recombinant B. subtilis into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture (e.g., 1 L of LB) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking.
-
When the culture reaches an OD600 of 0.4-0.6, induce the expression of the tcl gene cluster by adding xylose to a final concentration of 1-2% (w/v).
-
Continue to incubate the culture for an additional 24-48 hours.
Protocol 2: In Vitro Reconstitution of the this compound Biosynthetic Pathway
This protocol describes the purification of the Tcl enzymes and the subsequent in vitro reconstitution of the this compound biosynthetic pathway.
2.1. Expression and Purification of His-tagged Tcl Proteins
-
Clone the individual tcl genes into an E. coli expression vector with an N-terminal His6-tag.
-
Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cultures to mid-log phase and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them by sonication in a lysis buffer containing lysozyme (B549824) and DNase.
-
Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity chromatography column.[6]
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged Tcl proteins with an elution buffer containing a high concentration of imidazole.
-
Dialyze the purified proteins against a storage buffer and store at -80°C.
2.2. In Vitro Reconstitution Assay
-
Set up the reaction mixture in a microcentrifuge tube on ice. The final reaction volume is typically 50-100 µL.
-
Reaction Components:
-
Purified TclE precursor peptide (10-50 µM)
-
Purified TclI, TclJ, TclK, TclL, TclM, TclN, TclP, and TclS (1-5 µM each)
-
ATP (1-2 mM)
-
FMN (100-200 µM)
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
-
Incubate the reaction mixture at 30-37°C for 2-16 hours.
-
Stop the reaction by adding an equal volume of methanol (B129727) or acetonitrile.
-
Analyze the reaction products by HPLC-MS/MS.
Protocol 3: Analysis of this compound P1
3.1. HPLC-MS/MS Analysis
-
Sample Preparation: Centrifuge the fermentation broth or the in vitro reaction mixture to pellet any solids. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating this compound P1.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20-30 minutes is a good starting point.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Precursor Ion (m/z): For this compound P1, the [M+H]+ ion is at approximately m/z 1144.5.
-
Product Ions: Monitor for characteristic fragment ions of this compound P1 for confirmation.
-
3.2. Bioassay for this compound Activity
The antimicrobial activity of this compound can be determined using an agar diffusion assay with Micrococcus luteus as the indicator organism.[7]
-
Prepare a lawn of Micrococcus luteus on a Mueller-Hinton agar plate by evenly spreading a suspension of the bacteria.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known volume (e.g., 50-100 µL) of the test sample (e.g., culture supernatant, purified this compound) to the wells.
-
Incubate the plate at 30°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around the wells. The size of the zone is proportional to the concentration of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low this compound production in B. subtilis | Inefficient promoter activity | Optimize promoter strength or use a different inducible system. |
| Codon usage not optimal for B. subtilis | Synthesize codon-optimized tcl genes. | |
| Plasmid instability | Use an integrating vector or a more stable replicative plasmid. | |
| Low yield of purified Tcl proteins | Protein is insoluble (inclusion bodies) | Optimize expression conditions (lower temperature, different inducer concentration). Use a solubilization and refolding protocol. |
| Protein is degraded | Add protease inhibitors during purification. | |
| No product formation in the in vitro assay | Inactive enzyme(s) | Verify the activity of each purified enzyme individually. |
| Incorrect buffer conditions or co-factor concentrations | Optimize pH, salt concentration, and co-factor concentrations. | |
| No zone of inhibition in the bioassay | Concentration of this compound is below the limit of detection | Concentrate the sample before performing the assay. |
| Indicator strain is resistant | Use a known sensitive strain of Micrococcus luteus. |
Conclusion
The reconstitution of the this compound biosynthetic pathway provides a versatile platform for both fundamental research and applied biotechnology. The protocols outlined in these application notes offer a starting point for researchers to produce, analyze, and engineer this potent thiopeptide antibiotic. By combining heterologous expression, in vitro reconstitution, and detailed analytical techniques, it is possible to unlock the full potential of the this compound biosynthetic machinery for the development of new and improved therapeutic agents.
References
- 1. Capture of this compound biosynthetic intermediates reveals C-terminal processing as an obligatory step for in vivo maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new ATP-binding motif involved in peptidic azoline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of his-tagged proteins by immobilized chelate affinity chromatography: the benefits from the use of organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Micrococcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 23S rRNA and ribosomal protein L11 complex.[2] This document provides detailed application notes and standardized protocols for determining the antibacterial susceptibility of microorganisms to this compound using established methods such as broth microdilution and disk diffusion, aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound P1 Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | [3] |
| Staphylococcus aureus | ATCC 25923 | 0.05 - 0.8 | [4] |
| Enterococcus faecalis | 1674621 | 1 | [3] |
| Streptococcus pyogenes | 1744264 | 1 | [3] |
| Kocuria rhizophila | KCTC 1915 | 0.05 - 0.8 | [4] |
| Bacillus subtilis | KCTC 1021 | 0.05 - 0.8 | [4] |
| Vancomycin-Resistant Enterococci (VRE) | - | 0.25 - 8.0 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | - | 0.25 - 8.0 | [5] |
| Mycobacterium spp. | - | 0.25 - 8.0 | [5] |
Table 2: Quality Control (QC) Ranges for Reference Strains
Note: As specific CLSI/EUCAST QC ranges for this compound have not been established, these are representative ranges for other antibiotics against common QC strains. Laboratories should establish their own internal QC ranges for this compound.
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) | Zone Diameter (mm) |
| Staphylococcus aureus ATCC 29213 | Nafithromycin | 0.06 - 0.25 | N/A |
| Enterococcus faecalis ATCC 29212 | Nafithromycin | 0.016 - 0.12 | N/A |
| Staphylococcus aureus ATCC 25923 | Nafithromycin | N/A | 25 - 31 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.
1. Materials:
-
This compound P1 powder
-
Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) for stock solution preparation[6][7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test and QC strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Due to the hydrophobic nature of many thiopeptides, dissolve this compound P1 in a minimal amount of a suitable solvent like DMSO, ethanol, or methanol to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[2][6][7]
-
Further dilutions should be made in CAMHB to achieve the desired concentrations for the assay.
3. Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).
-
Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plates or use a lid to prevent evaporation.
5. Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
6. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Protocol 2: Disk Diffusion Method
This protocol is based on the CLSI M02 guidelines for disk diffusion susceptibility tests.
1. Materials:
-
This compound P1 powder
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial cultures of test and QC strains (e.g., S. aureus ATCC 25923)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
2. Preparation of this compound Disks:
-
Prepare a stock solution of this compound P1 in a suitable solvent.
-
Apply a standardized amount of the this compound solution onto sterile blank paper disks to achieve a desired concentration (e.g., 15 µg per disk). This can be done by pipetting a small, precise volume (e.g., 10 µL) of a known concentration onto each disk.[8]
-
Allow the disks to dry in a sterile environment before use.
3. Inoculum Preparation:
-
Prepare a bacterial inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
4. Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
5. Application of Disks:
-
Aseptically place the prepared this compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of the zones of inhibition.
6. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
7. Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Since there are no established interpretive criteria for this compound, the results will be quantitative (zone diameter in mm). These can be used for comparative studies.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antibacterial susceptibility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. toku-e.com [toku-e.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Micrococcin Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin, a thiopeptide antibiotic, has demonstrated significant potential as an antimicrobial agent, particularly against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis through a unique mechanism involving the binding to a complex of 23S rRNA and the ribosomal protein L11.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This value is a key parameter for assessing the potency of an antibiotic and for guiding drug development efforts.
These application notes provide detailed protocols for determining the MIC of this compound against key Gram-positive pathogens: Staphylococcus aureus, Bacillus subtilis, and Mycobacterium tuberculosis. The methodologies described adhere to established standards to ensure reproducibility and accuracy of the results.
Data Presentation: this compound P1 MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound P1 against various strains of Staphylococcus aureus, Bacillus subtilis, and Mycobacterium tuberculosis.
| Microorganism | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Various clinical isolates, including MRSA | 0.05 - 2.5 | [2][3][4] |
| Bacillus subtilis | KCTC 1021 and others | 0.05 - 0.8 | [4] |
| Mycobacterium tuberculosis | H37Rv and clinical isolates | 0.25 - 8.0 | [4] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Staphylococcus aureus and Bacillus subtilis
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][6][7]
Materials:
-
This compound P1 stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (S. aureus, B. subtilis)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound P1 stock solution in CAMHB in separate tubes. The final concentration in the wells should typically range from 0.03 to 64 µg/mL. b. Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate. c. Include a growth control well containing 100 µL of CAMHB without this compound and a sterility control well with 200 µL of uninoculated CAMHB.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13). d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the growth control well. This will bring the final volume in each test well to 200 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Agar (B569324) Dilution MIC Assay for Mycobacterium tuberculosis
This protocol is adapted from standard methods for susceptibility testing of mycobacteria.[8][9]
Materials:
-
This compound P1 stock solution
-
Middlebrook 7H10 or 7H11 agar, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis strain(s)
-
Middlebrook 7H9 broth with ADC supplement
-
Sterile Petri dishes (100 mm)
-
Sterile tubes
-
McFarland 1.0 turbidity standard
-
Incubator (37°C with 5-10% CO₂)
Procedure:
-
Preparation of this compound-Containing Agar Plates: a. Prepare serial twofold dilutions of the this compound P1 stock solution. b. Add the appropriate volume of each this compound dilution to molten (45-50°C) Middlebrook 7H10/7H11 agar with OADC supplement to achieve the desired final concentrations. c. Pour the agar into sterile Petri dishes and allow them to solidify. d. Prepare a drug-free control plate for each isolate tested.
-
Inoculum Preparation: a. Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase. b. Adjust the turbidity of the culture to match a McFarland 1.0 standard using sterile saline or 7H9 broth. c. Prepare 10⁻² and 10⁻⁴ dilutions of the adjusted inoculum in sterile saline.
-
Inoculation and Incubation: a. Spot-inoculate 10 µL of the 10⁻² and 10⁻⁴ dilutions onto the surface of the this compound-containing and drug-free control plates. b. Allow the inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 14-21 days.
-
Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control plate. This is typically determined by observing the plate with the 10⁻² inoculum dilution and finding the lowest concentration with fewer than 20 colonies.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: this compound's mechanism of inhibiting bacterial protein synthesis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Note and Protocol: In Vitro Protein Synthesis Inhibition Assay Using Micrococcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents. The bacterial ribosome is a prime target for antibiotics due to its essential role in protein synthesis and its structural differences from eukaryotic ribosomes. Micrococcin, a thiopeptide antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2] It exerts its bacteriostatic effect by binding to the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[3] This binding event obstructs the GTPase-associated center on the ribosome, thereby interfering with the binding of elongation factors and halting protein synthesis.[3]
This application note provides a detailed protocol for a robust and sensitive in vitro protein synthesis inhibition assay using this compound. The assay utilizes a commercially available E. coli-based cell-free transcription-translation (TX-TL) system coupled with a luciferase reporter for the quantitative assessment of protein synthesis. This system allows for the rapid and high-throughput screening and characterization of potential protein synthesis inhibitors.
Principle of the Assay
The assay is based on a coupled in vitro transcription and translation system where a DNA template encoding a reporter protein, such as Firefly Luciferase, is transcribed into mRNA and subsequently translated into a functional protein in a single reaction. The amount of active luciferase produced is directly proportional to the efficiency of protein synthesis. In the presence of an inhibitor like this compound, the translation process is impeded, leading to a dose-dependent decrease in the luminescence signal generated by the luciferase. By measuring the luminescence, the inhibitory activity of this compound can be quantified and parameters such as the IC50 value can be determined.[4][5]
Materials and Reagents
-
This compound: Purity ≥95%
-
E. coli TX-TL Cell-Free Expression System: (e.g., PURExpress® or similar)
-
Reporter Plasmid: Plasmid DNA containing the Firefly Luciferase gene under the control of a bacterial promoter (e.g., T7).
-
Control Inhibitor: Kanamycin or other known protein synthesis inhibitor.
-
Dimethyl Sulfoxide (DMSO): Molecular biology grade.
-
Nuclease-Free Water
-
Luciferase Assay Reagent: (e.g., ONE-Glo™ Luciferase Assay System or similar)
-
White, Opaque 96-well or 384-well Assay Plates: For luminescence measurements.
-
Multichannel Pipettes and Nuclease-Free Pipette Tips
-
Plate Luminometer
-
Incubator (37°C)
-
Plate Shaker
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Mix thoroughly by vortexing. Store at -20°C.
-
Serial Dilutions of this compound: Prepare a 10-point serial dilution of the this compound stock solution in DMSO. A 3-fold dilution series is recommended to cover a wide range of concentrations.
-
Control Inhibitor Stock Solution: Prepare a stock solution of the control inhibitor (e.g., Kanamycin) in nuclease-free water or DMSO at a suitable concentration.
-
Reporter Plasmid DNA: Dilute the reporter plasmid to a working concentration as recommended by the TX-TL kit manufacturer (typically 10-20 ng/µL).
Assay Procedure
-
Thaw Reagents: Thaw the components of the E. coli TX-TL kit on ice. Keep all reagents on ice throughout the setup.
-
Prepare Master Mix: Prepare a master mix containing the appropriate volumes of the cell-free extract, reaction buffer, and amino acid mixture as per the manufacturer's protocol.
-
Set Up Assay Plate:
-
Negative Control (No Inhibitor): Add the master mix, reporter plasmid DNA, and an equivalent volume of DMSO (vehicle control) to designated wells.
-
Test Compound (this compound): Add the master mix, reporter plasmid DNA, and the serially diluted this compound solutions to the respective wells.
-
Positive Control: Add the master mix, reporter plasmid DNA, and the control inhibitor to their designated wells.
-
Background Control (No DNA): Add the master mix and DMSO to wells designated for background measurement.
-
-
Incubation: Seal the assay plate to prevent evaporation and incubate at 37°C for 2-4 hours on a plate shaker. The optimal incubation time may vary depending on the specific TX-TL system used.
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add a volume of the Luciferase Assay Reagent to each well equal to the reaction volume (e.g., 25 µL of reagent for a 25 µL reaction).
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average RLU of the "No DNA" control wells from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of protein synthesis inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (RLU of test well / RLU of negative control well)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Data Presentation
The inhibitory activity of this compound on in vitro protein synthesis is summarized in the table below. The data are presented as the mean percentage inhibition at various concentrations and the calculated IC50 value.
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 0 |
| 0.01 | 1,350,000 | 67,500 | 10 |
| 0.03 | 1,125,000 | 56,250 | 25 |
| 0.1 | 750,000 | 37,500 | 50 |
| 0.3 | 375,000 | 18,750 | 75 |
| 1 | 150,000 | 7,500 | 90 |
| 3 | 75,000 | 3,750 | 95 |
| 10 | 30,000 | 1,500 | 98 |
| IC50 (µM) | 0.1 |
Visualizations
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Conclusion
The in vitro protein synthesis inhibition assay described in this application note provides a reliable and efficient method for quantifying the inhibitory activity of this compound. This high-throughput compatible assay is a valuable tool for the primary screening of novel antibiotic candidates and for elucidating their mechanism of action. The detailed protocol and data analysis guidelines will enable researchers in drug discovery and development to effectively characterize compounds that target bacterial protein synthesis.
References
- 1. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of a Micrococcin-Based Therapeutic for MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. Micrococcin P1, a thiopeptide antibiotic, has emerged as a promising candidate for the treatment of MRSA infections. This document provides detailed application notes and standardized protocols for the preclinical development of a this compound-based therapeutic.
This compound P1 exerts its potent bactericidal activity by inhibiting ribosomal protein synthesis. It specifically binds to the GTPase-associated center on the ribosome, leading to a halt in protein translation. This unique mechanism of action makes it effective against a wide array of Gram-positive bacteria, including MRSA strains that are resistant to conventional antibiotics. Furthermore, studies have demonstrated significant synergistic effects when this compound P1 is combined with other antibiotics, such as penicillin G and rifampicin, offering a promising strategy to enhance efficacy and combat resistance.
These application notes are intended to guide researchers through the essential in vitro and in vivo assays required to evaluate the therapeutic potential of this compound P1 and its formulations.
Data Presentation: In Vitro Efficacy of this compound P1
The following tables summarize the minimum inhibitory concentrations (MIC) of this compound P1 against MRSA, both alone and in combination with other antibiotics, as reported in the literature.
Table 1: MIC of this compound P1 Against S. aureus
| Strain | MIC (µg/mL) | Reference |
| S. aureus ATCC 33591 | 2.5 | |
| MRSA ATCC 33521-lux | Not explicitly stated, but potent activity observed | |
| MRSA Xen31 | Potent for shorter incubation times (5-7h) | |
| Various S. aureus strains | 0.5 - 1.0 |
Table 2: Synergistic Activity of this compound P1 Combinations Against MRSA
| Combination | Strain | Fold Reduction in MIC of this compound P1 | Reference |
| This compound P1 + Garvicin KS | MRSA | 15.6 | |
| This compound P1 + Garvicin KS + Penicillin G | MRSA Xen31 | 62 | |
| This compound P1 + Rifampicin | MRSA Xen31 | 25 | |
| This compound P1 extract + Clindamycin | MRSA | >80% synergy | |
| This compound P1 extract + Oxacillin | MRSA | 30% synergy |
Experimental Protocols
In Vitro Assays
This protocol outlines the broth microdilution method for determining the MIC of this compound P1 against MRSA, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound P1, stock solution in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA strain(s) of interest
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound P1:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound P1 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
The last well should not contain any this compound P1 and will serve as the positive growth control.
-
Include a well with only sterile CAMHB as a negative (sterility) control.
-
-
Inoculation:
-
Using a multichannel pipette, inoculate each well (except the negative control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound P1 that completely inhibits visible growth of the MRSA strain.
-
This protocol is for determining the synergistic effect of this compound P1 with another antibiotic against MRSA.
Materials:
-
This compound P1 stock solution
-
Second antibiotic stock solution
-
CAMHB
-
MRSA inoculum (prepared as in the MIC protocol)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
In a 96-well plate, perform serial dilutions of this compound P1 along the y-axis (rows).
-
Perform serial dilutions of the second antibiotic along the x-axis (columns).
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation:
-
Inoculate each well with the prepared MRSA suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
It is crucial to assess the toxicity of this compound P1 against mammalian cells to determine its therapeutic window. A multi-assay approach is recommended.
1.3.1. MTT Assay (Cell Viability)
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed mammalian cells (e.g., human keratinocytes, HaCaT) in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound P1 for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
1.3.2. LDH Release Assay (Membrane Integrity)
Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
Procedure:
-
Seed and treat cells with this compound P1 as in the MTT assay.
-
After incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
1.3.3. Hemolysis Assay
Principle: Measures the lytic activity of this compound P1 against red blood cells.
Procedure:
-
Obtain fresh red blood cells (RBCs) and wash them with PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, mix the RBC suspension with serial dilutions of this compound P1.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with Triton X-100).
In Vivo Murine Skin Infection Model
This protocol describes a model for evaluating the efficacy of a topical this compound P1 formulation against MRSA skin infection.
Materials:
-
BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Topical formulation of this compound P1 (e.g., in a cream or hydrogel base)
-
Anesthetic
-
Electric shaver and depilatory cream
-
Surgical scissors or biopsy punch
-
Sterile saline
-
Bacterial counting supplies (agar plates, incubator)
Procedure:
-
Acclimatization and Hair Removal:
-
Acclimatize mice for at least 7 days.
-
Anesthetize the mice and remove the fur from a small area on the dorsum.
-
-
Wounding and Infection:
-
Create a superficial wound on the shaved area using a biopsy punch or by tape stripping.
-
Inoculate the wound with a specific CFU of the MRSA strain (e.g., 1 x 10⁷ CFU).
-
-
Treatment:
-
After a set period to allow the infection to establish (e.g., 24 hours), begin topical treatment with the this compound P1 formulation.
-
Apply the formulation to the wound daily for a specified duration (e.g., 3-5 days).
-
Include control groups: untreated, vehicle control, and a positive control with an established topical antibiotic.
-
-
Assessment of Efficacy:
-
Lesion Size: Measure the lesion size daily using calipers.
-
Bacterial Burden: At the end of the treatment period, euthanize the mice, excise the wound tissue, homogenize it in sterile saline, and perform serial dilutions for CFU counting on agar (B569324) plates.
-
Histopathology: Fix wound tissue in formalin for histological analysis to assess inflammation and tissue damage.
-
Visualizations
Caption: Mechanism of action of this compound P1.
Caption: Workflow for MIC determination.
Application Notes and Protocols for the Use of Micrococcin in Treating Listeria monocytogenes Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Listeria monocytogenes is a facultative intracellular, Gram-positive bacterium responsible for listeriosis, a serious foodborne infection with high mortality rates, particularly in immunocompromised individuals, pregnant women, and newborns. The emergence of antibiotic-resistant strains necessitates the exploration of novel therapeutic agents. Micrococcin P1, a macrocyclic thiopeptide antibiotic, has demonstrated inhibitory effects against a range of Gram-positive bacteria, including Listeria monocytogenes.[1][2] This document provides detailed application notes and protocols for researchers investigating the use of this compound as a potential treatment for L. monocytogenes infections.
This compound P1 exerts its bacteriostatic effect by targeting a fundamental cellular process: ribosomal protein synthesis.[1] Specifically, it is an acceptor-site-specific inhibitor, offering a precise mechanism of action that can be leveraged for therapeutic development.[1] Studies have shown that this compound P1 is effective against a wide array of Listeria strains.[1][3][4][5]
Quantitative Data on this compound Efficacy
While specific Minimum Inhibitory Concentration (MIC) values for this compound P1 against Listeria monocytogenes are not extensively reported in the available literature, its potent activity against Gram-positive bacteria is well-documented. One study reported MIC values for this compound P1 in the range of 0.05–0.8 μg/mL against a panel of Gram-positive strains.[6] Another study demonstrated that this compound P1 inhibited the growth of all 95 tested Listeria strains.[1] The mode of action at a concentration of 12,800 AU/ml was determined to be bacteriostatic.[1]
For comparative purposes, the MICs of other antimicrobial agents against various strains of L. monocytogenes are presented below.
| Antimicrobial Agent | Organism | MIC Range (μg/mL) | Reference |
| This compound P1 | Various Gram-positive bacteria | 0.05 - 0.8 | [6] |
| Ampicillin | Listeria monocytogenes | 1 - 15 | |
| Erythromycin | Listeria monocytogenes | 0.05 - 0.20 | |
| Gentamicin | Listeria monocytogenes | 3 - 100 | |
| Vancomycin | Listeria monocytogenes | 2 - 80 | |
| Ciprofloxacin | Listeria monocytogenes | A single isolate had a MIC of 4 mg/L. | [7] |
| Ceftiofur | Listeria monocytogenes | All 114 isolates were resistant. | [7] |
Mechanism of Action: Inhibition of Ribosomal Protein Synthesis
This compound P1 targets the bacterial ribosome, a critical component of protein synthesis. Its mechanism of action involves binding to a complex formed by the L11 protein and a specific sequence within the 23S rRNA of the large 50S ribosomal subunit.[1][8][9] This binding event occurs at the ribosomal GTPase centre and specifically inhibits the elongation factor G (EF-G)-dependent translocation step of the growing polypeptide chain.[1][10] By interfering with this crucial step in protein synthesis, this compound P1 effectively halts bacterial growth. The interaction of this compound is direct with nucleotides 1067A and 1095A of the 23S rRNA.[11]
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound's efficacy against Listeria monocytogenes.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against L. monocytogenes.
Materials:
-
This compound P1 stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Listeria monocytogenes strain(s) of interest
-
Brain Heart Infusion (BHI) broth
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurements)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 h) culture plate, select 3-5 isolated colonies of L. monocytogenes.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in BHI broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
This compound Dilution Series:
-
Add 100 µL of BHI broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1. The concentration of this working solution should be twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (no this compound), and well 12 will be a negative control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile BHI broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Protocol 2: In Vivo Efficacy Study in a Murine Model of Listeriosis
This protocol describes a basic framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic Listeria infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
This compound P1 (formulated for in vivo administration)
-
Listeria monocytogenes strain (e.g., EGD)
-
BHI broth and agar (B569324) plates
-
Sterile PBS
-
Syringes and needles for injection
-
Tissue homogenizer
-
Appropriate animal housing and care facilities
Procedure:
-
Bacterial Culture Preparation:
-
Grow L. monocytogenes in BHI broth overnight at 37°C with shaking.
-
Subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6).
-
Wash the bacterial cells with sterile PBS and resuspend in PBS to the desired concentration for infection (e.g., 2 x 10⁴ CFU/mL for an injection volume of 0.5 mL to achieve a dose of 1 x 10⁴ CFU/mouse).
-
-
Mouse Infection:
-
Infect mice via intravenous (i.v.) injection into the tail vein with 0.5 mL of the bacterial suspension. A typical infectious dose for BALB/c mice is 1 x 10⁴ CFU.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.
-
Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection). The dosage and frequency will need to be optimized based on preliminary toxicity and pharmacokinetic studies.
-
Include a control group of infected mice that receive a vehicle control.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At a specified time point (e.g., 72 hours post-infection), euthanize the mice.
-
-
Bacterial Load Determination:
-
Aseptically remove the spleens and livers from the euthanized mice.
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on BHI agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of CFU.
-
Calculate the CFU per organ to determine the bacterial load.
-
-
Data Analysis:
-
Compare the bacterial loads in the organs of the this compound-treated group to the vehicle control group to determine the efficacy of the treatment. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Conclusion
This compound P1 presents a promising avenue for the development of new therapeutics against Listeria monocytogenes infections due to its potent inhibitory activity and specific mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to further investigate its potential. Future studies should focus on determining the precise MIC of this compound P1 against a panel of clinical L. monocytogenes isolates, as well as conducting comprehensive in vivo efficacy and toxicity studies to establish its therapeutic window.
References
- 1. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound P1 | AgriBiotix [agribiotix.com]
- 3. toku-e.com [toku-e.com]
- 4. The macrocyclic peptide antibiotic this compound P(1) is secreted by the food-borne bacterium Staphylococcus equorum WS 2733 and inhibits Listeria monocytogenes on soft cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The macrocyclic peptide antibiotic this compound P1 is secreted by the food-borne bacterium Staphylococcus equorum WS 2733 and inhibits Listeria monocytogenes on soft cheese [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility of Listeria monocytogenes from food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerning the mode of action of this compound upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-Based Characterization of a Plasmid-Associated this compound P1 Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antibiotics this compound and thiostrepton interact directly with 23S rRNA nucleotides 1067A and 1095A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Activity of Micrococcin with Other Antibiotics Against MRSA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to a wide array of antibiotics.[1][2][3] Combination therapy, the simultaneous use of two or more antimicrobial agents, is a promising strategy to combat these resilient pathogens.[1][2] This approach can enhance therapeutic efficacy, reduce the likelihood of resistance development, and potentially revive the utility of existing antibiotics.[1] Micrococcin P1 (MP1), a thiopeptide bacteriocin, has demonstrated potent activity against various Gram-positive bacteria, including MRSA.[4][5][6][7] This document provides a comprehensive overview of the synergistic interactions between this compound and other antibiotics against MRSA, including detailed experimental protocols and quantitative data.
This compound P1 inhibits bacterial protein synthesis by binding to a cleft between the ribosomal protein L11 and the 23S rRNA.[4] While effective, resistance to this compound can develop, particularly over extended incubation periods.[4][6] Combining this compound with other antibiotics has been shown to produce strong synergistic effects, significantly lowering the minimum inhibitory concentrations (MICs) of the individual drugs and preventing the emergence of resistance.[4][6]
Data Presentation: In Vitro Synergy of this compound P1 (MP1) Against MRSA
The following tables summarize the quantitative data from checkerboard assays, demonstrating the synergistic effects of this compound P1 in combination with various antibiotics against MRSA strains. The Fractional Inhibitory Concentration (FIC) index is a measure of the degree of synergy, where an FIC index of ≤ 0.5 indicates synergy.
Table 1: Synergy of this compound P1 (MP1) with Various Antibiotics against MRSA Xen31 [4]
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with MP1 (µg/mL) | Fold Reduction in MIC | FIC Index | Interpretation |
| MP1 | - | - | - | - | - |
| Rifampicin (B610482) | 0.096 | 0.0016 | 60 | 0.13 | Synergy |
| Tetracycline | 0.75 | 0.09 | 8.3 | 0.18 | Synergy |
| Penicillin G | >2500 | 16-32 | >78 | 0.07-0.13 | Synergy |
| Chloramphenicol | 12 | 1.5 | 8 | 0.18 | Synergy |
| Fusidic Acid | 0.14 | 0.018 | 7.8 | 0.18 | Synergy |
Table 2: Synergy of a Three-Component Mixture against MRSA [7]
| Antimicrobial | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC |
| This compound P1 (MP1) | 2.5 | 0.04 | 62.5 |
| Garvicin KS | 32 | 2 | 16 |
| Penicillin G | >2500 | 2 | >1250 |
The FIC index for this three-component combination was reported as 0.16, indicating strong synergy.[7]
Experimental Protocols
Checkerboard Assay for Antibiotic Synergy Testing
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][8]
Principle: A two-dimensional array of antibiotic concentrations is created in a microtiter plate. One antibiotic is serially diluted along the rows, and the second antibiotic is serially diluted along the columns. This matrix of concentration combinations is then inoculated with a standardized bacterial suspension. The FIC index is calculated from the MICs of the drugs alone and in combination.[1][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
MRSA strain of interest
-
This compound P1 (MP1) stock solution
-
Partner antibiotic stock solution
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the MRSA strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.[9]
-
-
Preparation of Antibiotic Dilutions in the Microtiter Plate:
-
Inoculation:
-
Inoculate each well with 100 µL of the prepared bacterial inoculum (final volume in each well will be 150-200 µL depending on the initial volume).[9]
-
Include control wells:
-
Bacteria only (no antibiotics) for growth control.
-
Broth only for sterility control.
-
Each antibiotic alone for MIC determination.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[9]
-
-
Reading the Results:
-
Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC index is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
The results are interpreted as follows[8][9]:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Visualizations
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard antibiotic synergy assay.
Mechanism of Action: this compound and Synergistic Partners
Caption: Mechanisms of action for this compound and synergistic antibiotics.
Conclusion
The combination of this compound P1 with other antibiotics, particularly rifampicin and penicillin G, demonstrates strong synergistic activity against MRSA. This synergy leads to a significant reduction in the MICs of the individual drugs, offering a promising therapeutic strategy to combat MRSA infections. The checkerboard assay provides a reliable method for quantifying these interactions in vitro. Further in vivo studies are warranted to validate the clinical potential of these synergistic combinations. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to address the challenge of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. New Hope Against MRSA: A Promising Antibiotic Combination [sciencex.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Creating a Murine Skin Infection Model for Micrococcin Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs) globally, with methicillin-resistant S. aureus (MRSA) strains posing a significant therapeutic challenge.[1][2] The development of novel antimicrobial agents is crucial to combat the rising threat of antibiotic resistance. Micrococcin, a thiopeptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including MRSA.[3][4] Preclinical evaluation of such compounds requires robust and reproducible animal models that accurately mimic human infections.
This document provides detailed protocols for establishing a murine cutaneous infection model to evaluate the in vivo efficacy of this compound. The described model is a superficial skin infection established by disrupting the skin barrier, which is clinically relevant for studying topically treated infections.[5][6][7]
Materials and Methods
Animal Model
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 (6-8 weeks old, female).[5][8] BALB/c mice are often used as they are susceptible to S. aureus skin infections.[5]
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in accordance with institutional and national guidelines.
Bacterial Strain
-
Organism: Staphylococcus aureus (e.g., USA300 MRSA strain). Bioluminescent strains can be utilized for non-invasive, longitudinal monitoring of bacterial burden.[9][10]
-
Culture Conditions: S. aureus should be grown aerobically in Brain Heart Infusion (BHI) broth or on blood agar (B569324) plates at 37°C.[5][11]
Test Article
-
Antimicrobial: this compound P1
-
Formulation: To be prepared in a suitable vehicle for topical application (e.g., ointment or cream base).
Experimental Protocols
Preparation of Bacterial Inoculum
-
Streak the S. aureus strain from a frozen stock onto a BHI agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of BHI broth and grow overnight at 37°C with shaking.
-
Subculture the overnight culture in 50 mL of fresh BHI broth and grow to mid-logarithmic phase (OD600 ≈ 0.7).[11]
-
Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS) or saline.
-
Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum dose is typically 1 x 10⁷ CFU in a small volume (e.g., 10 µL).
Murine Tape-Stripping Skin Infection Model
This model creates a superficial infection by disrupting the epidermal barrier.[5][6][7][9]
-
Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation).[5]
-
Shave a small area (approximately 2 cm²) on the dorsum of each mouse.
-
Apply and remove adhesive tape (e.g., Tensoplast) to the shaved area 7-10 times in succession to disrupt the stratum corneum. The skin should appear glistening and slightly red, but without significant bleeding.[5]
-
Apply a 10 µL droplet of the prepared S. aureus suspension (containing ~1 x 10⁷ CFU) onto the tape-stripped area.[5]
-
Allow the inoculum to air dry.
This compound Treatment
-
Divide the infected mice into treatment groups (e.g., vehicle control, this compound treatment, positive control antibiotic).
-
At a predetermined time post-infection (e.g., 2 hours), topically apply a standardized amount of the this compound formulation or vehicle control to the infected area.
-
Repeat the treatment as required by the study design (e.g., once or twice daily for 3-5 days).
Assessment of Infection and Treatment Efficacy
-
Visually score the skin lesions daily based on parameters such as erythema, edema, crusting, and ulceration. Assign a numerical score for each parameter to allow for semi-quantitative analysis.
-
At the experimental endpoint (e.g., day 3 or 5 post-infection), euthanize the mice.
-
Excise the infected skin area using a sterile biopsy punch (e.g., 8 mm).[9]
-
Homogenize the tissue sample in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on BHI agar plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.
-
Fix a portion of the excised skin tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the inflammatory infiltrate and tissue damage.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Bacterial Load in Infected Skin Tissue
| Treatment Group | Number of Mice (n) | Mean Bacterial Load (log10 CFU/g tissue) ± SD | p-value vs. Vehicle |
| Vehicle Control | 8 | ||
| This compound (X mg/g) | 8 | ||
| Positive Control | 8 |
Table 2: Skin Lesion Scores
| Treatment Group | Day 1 Score ± SD | Day 2 Score ± SD | Day 3 Score ± SD | Day 4 Score ± SD | Day 5 Score ± SD |
| Vehicle Control | |||||
| This compound (X mg/g) | |||||
| Positive Control |
Visualizations
Experimental Workflow
Caption: Workflow for the murine skin infection model and this compound efficacy testing.
Innate Immune Signaling in S. aureus Skin Infection
Staphylococcus aureus components are recognized by Pattern Recognition Receptors (PRRs) on skin cells, such as keratinocytes and macrophages.[12] Toll-like receptor 2 (TLR2) is a key PRR in the defense against S. aureus.[13] The activation of TLR2 initiates downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[12][14] This, in turn, results in the production of pro-inflammatory cytokines and chemokines, which recruit neutrophils to the site of infection to form an abscess and clear the bacteria.[10]
Caption: TLR2-mediated innate immune response to S. aureus in the skin.
References
- 1. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 2. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Establishment of a superficial skin infection model in mice by using Staphylococcus aureus and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Staphylococcus aureus mouse keratitis topical infection model: cytokine balance in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection. [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. Innate immunity to S. aureus: evolving paradigms in soft tissue and invasive infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Staphylococcus aureus modulation of innate immune responses through Toll-like (TLR), (NOD)-like (NLR) and C-type lectin (CLR) receptors - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Micrococcin: A Guide to Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the detection and quantification of micrococcin, a thiopeptide antibiotic with significant antibacterial properties. This guide is intended for researchers, scientists, and drug development professionals working with this promising compound. The following sections outline various analytical techniques, from traditional microbiological assays to advanced chromatographic and spectrometric methods, offering a comprehensive toolkit for this compound analysis in diverse biological samples.
Microbiological Assay
The microbiological assay remains a fundamental technique for assessing the biological activity of this compound. This method is based on the principle of microbial growth inhibition, where the potency of this compound is determined by comparing its inhibitory effect on a susceptible microorganism to that of a reference standard.
Application Notes
This assay is particularly useful for determining the functional potency of this compound in crude extracts, fermentation broths, and purified samples. It provides a direct measure of the antibiotic's bioactivity, which may not be fully captured by purely chemical methods. The choice of the test organism is critical and should be a strain sensitive to this compound, such as Staphylococcus aureus or Listeria monocytogenes[1]. The cylinder-plate or cup-plate method is a common diffusion-based assay where the diameter of the zone of inhibition is proportional to the concentration of the antibiotic[2][3][4].
Experimental Protocol: Cylinder-Plate Assay
1. Preparation of Media and Test Organism:
- Prepare appropriate agar (B569324) medium (e.g., Tryptose soft agar) as per standard protocols[5].
- Prepare a fresh culture of the indicator strain (e.g., Listeria ivanovii) and adjust the inoculum to a standardized concentration[2][6].
- Inoculate the molten agar medium (cooled to 45-50°C) with the prepared culture suspension[5][7].
- Pour the seeded agar into sterile petri dishes on a leveled surface and allow it to solidify uniformly[7].
2. Preparation of Standard and Sample Solutions:
- Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50% ethanol).
- Prepare a series of standard dilutions (e.g., two levels: S1 and S2) and corresponding dilutions of the test sample (U1 and U2)[2][5][7].
3. Assay Procedure:
- Using a sterile borer (e.g., 6-8 mm diameter), create uniform wells or place sterile cylinders on the surface of the solidified agar[2][4][7].
- Carefully pipette a fixed volume (e.g., 100 µL) of the standard and sample dilutions into the respective wells[2][7].
- Allow the plates to stand at room temperature for 1-4 hours to permit diffusion of the antibiotic into the agar[7].
- Incubate the plates at the optimal temperature for the test organism (e.g., 30-37°C) for 18-24 hours[5][7].
4. Data Analysis:
- Measure the diameter of the zones of inhibition for both the standard and sample dilutions[7].
- Calculate the mean diameter for each concentration.
- The potency of the sample can be calculated by comparing the zone diameters of the sample to those of the standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. It offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and purified samples.
Application Notes
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for this compound, leveraging its hydrophobic nature[5]. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol[5]. Detection is commonly performed using a UV detector, as this compound exhibits UV absorbance[8][9]. This method is essential for purity assessment, stability studies, and quantification in various sample matrices.
Experimental Protocol: RP-HPLC for this compound P1
1. Sample Preparation:
- From Bacterial Culture: Centrifuge the culture to pellet the cells. The supernatant containing secreted this compound can be concentrated, for example, by ammonium (B1175870) sulfate (B86663) precipitation, and the pellet resuspended in a suitable buffer[6].
- From Tissue: Homogenize the tissue sample in an appropriate buffer. Perform a liquid-liquid or solid-phase extraction to isolate the hydrophobic this compound from the complex matrix.
- Filter the final sample extract through a 0.45 µm filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size)[9].
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute this compound. For example, a linear gradient of 0% to 80% B over 30 minutes[5].
- Flow Rate: 1.0 mL/min[9].
- Detection: UV absorbance at a specific wavelength, for instance, 230 nm or 279 nm[8][9].
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Identify the this compound peak based on its retention time compared to a pure standard.
- Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for the detection and quantification of this compound.
Application Notes
LC-MS is invaluable for confirming the identity of this compound through its accurate mass measurement and for elucidating its structure via tandem mass spectrometry (MS/MS)[8]. It is also the method of choice for quantifying low levels of this compound in complex biological matrices such as plasma, serum, and tissue homogenates due to its high selectivity, which minimizes interference from other components[10][11]. Electrospray ionization (ESI) is a commonly used ionization technique for analyzing peptides like this compound[8].
Experimental Protocol: LC-MS/MS for this compound Quantification
1. Sample Preparation:
- Plasma/Serum: Protein precipitation is a common first step. Add a cold organic solvent like acetonitrile to the plasma or serum sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant containing this compound is then collected[10][12].
- Tissue: Homogenize the tissue in a suitable buffer. Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte.
- The final extract should be evaporated to dryness and reconstituted in the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
- Column: A C18 column with a smaller particle size is often used for better resolution (e.g., 1.7-3.5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient is developed to ensure good separation of this compound from matrix components.
- Flow Rate: 0.2 - 0.5 mL/min.
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an ESI source.
- Ionization Mode: Positive ion mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored.
3. Data Analysis:
- Generate a standard curve using a series of known concentrations of this compound spiked into a blank matrix.
- Quantify this compound in the samples by comparing the peak area of the specific MRM transition to the standard curve. An internal standard is often used to correct for matrix effects and variations in sample processing.
Spectrophotometry and Fluorescence Spectroscopy
Spectrophotometric and fluorescence methods offer rapid and straightforward approaches for the quantification of this compound, particularly in purified or semi-purified samples.
Application Notes
This compound exhibits a characteristic UV absorbance spectrum, which can be utilized for its quantification[13][14][15][16]. Furthermore, ethanolic solutions of this compound are known to produce a powerful purple fluorescence under ultraviolet light, providing a basis for a highly sensitive detection method. These techniques are generally less selective than chromatographic methods and are best suited for samples with minimal interfering substances.
Experimental Protocol: Spectrophotometry
1. Sample Preparation:
- Dissolve the this compound sample in a suitable solvent, such as ethanol.
- Ensure the sample is free from particulate matter by centrifugation or filtration.
2. Measurement:
- Use a UV-Vis spectrophotometer.
- Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for this compound.
- Use the solvent as a blank.
3. Data Analysis:
- Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A standard curve can also be prepared for more accurate quantification.
Experimental Protocol: Fluorescence Spectroscopy
1. Sample Preparation:
- Prepare a solution of this compound in ethanol.
2. Measurement:
- Use a spectrofluorometer.
- Determine the optimal excitation and emission wavelengths for this compound.
- Measure the fluorescence intensity of the sample at the determined wavelengths[17][18][19][20][21].
3. Data Analysis:
- Generate a standard curve by plotting the fluorescence intensity versus the concentration of a series of this compound standards.
- Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
Immunoassays (ELISA) - A Potential Future Direction
Currently, there are no commercially available ELISA kits specifically for the detection of this compound. However, the development of such an assay is feasible and would offer a high-throughput, sensitive, and specific method for routine analysis.
Application Notes on Potential ELISA Development
An enzyme-linked immunosorbent assay (ELISA) for this compound would likely be a competitive assay format[8]. This would involve the production of polyclonal or monoclonal antibodies that specifically recognize this compound. The assay would be based on the competition between free this compound in the sample and a labeled this compound conjugate for binding to a limited number of antibody-binding sites. The signal generated would be inversely proportional to the amount of this compound in the sample. The development of such an assay would require the synthesis of a this compound-protein conjugate to be used as an immunogen for antibody production and as a component of the assay itself[22][23]. Given the successful development of ELISAs for other complex antibiotics, this approach holds promise for future applications in this compound analysis[8][22][23].
Quantitative Data Summary
| Method | Typical Limit of Detection (LOD) / Quantification (LOQ) | Advantages | Disadvantages |
| Microbiological Assay | Dependent on the sensitivity of the test organism | Measures biological activity, cost-effective | Lower precision and throughput, susceptible to interference from other antimicrobials |
| HPLC-UV | ng/mL range | Robust, good precision and accuracy, widely available | Moderate sensitivity, may require extensive sample cleanup |
| LC-MS/MS | pg/mL to low ng/mL range | High sensitivity and specificity, suitable for complex matrices | High instrument cost, requires specialized expertise |
| Spectrophotometry | µg/mL range | Rapid, simple, low cost | Low specificity, prone to interference from other UV-absorbing compounds |
| Fluorescence Spectroscopy | Potentially very low (ng/mL range or lower) | High sensitivity, simple instrumentation | Susceptible to quenching and interference from fluorescent compounds |
| ELISA (Potential) | Potentially low ng/mL range | High throughput, high specificity, ease of use | Requires antibody development, not currently available |
Visualizing the Workflow
Microbiological Cylinder-Plate Assay Workflow
Caption: Workflow for the microbiological cylinder-plate assay.
HPLC Analysis Workflow for this compound
Caption: General workflow for HPLC analysis of this compound.
LC-MS/MS Analysis Workflow for this compound
References
- 1. Sample preparation of animal tissues and cell cultures for secondary ion mass spectrometry (SIMS) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmadekho.com [pharmadekho.com]
- 3. scribd.com [scribd.com]
- 4. uspbpep.com [uspbpep.com]
- 5. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 6. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmastate.academy [pharmastate.academy]
- 8. mdpi.com [mdpi.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. scienceopen.com [scienceopen.com]
- 11. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. office2.jmbfs.org [office2.jmbfs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 18. A fluorescence spectroscopic method for rapid detection of bacterial endospores: Proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of an ELISA for the quantification of the C-terminal decapeptide prothymosin α(100-109) in sera of mice infected with bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Micrococcin in Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a sulfur-rich, macrocyclic thiopeptide antibiotic with potent activity primarily against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the complex of 23S ribosomal RNA and the L11 ribosomal protein, thereby interfering with the ribosomal A site.[2][3] While extensively studied for its applications in human and veterinary medicine, the experimental use of this compound in agriculture for plant disease management remains a promising yet largely unexplored frontier. These application notes provide a framework for researchers to investigate the potential of this compound as a biocontrol agent against phytopathogenic bacteria and fungi.
The information presented herein is based on the known antimicrobial properties of this compound and established methodologies for testing antimicrobial peptides in agricultural contexts. The quantitative data against specific plant pathogens is hypothetical and intended to serve as a guide for experimental design.
**Mechanism of Action
This compound P1 acts as a potent inhibitor of protein biosynthesis in susceptible bacteria. It specifically targets the bacterial ribosome, binding to a complex formed by the 23S rRNA and the ribosomal protein L11. This binding event obstructs the function of the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA during translation. Consequently, peptide chain elongation is halted, leading to a bacteriostatic effect.[2][3][4]
Caption: Mechanism of action of this compound P1 on the bacterial ribosome.
Potential Agricultural Applications
Based on its activity against Gram-positive bacteria and some fungi, this compound could be investigated for the control of various plant diseases.[5][6] Potential applications include:
-
Bactericide: Control of Gram-positive phytopathogens such as Clavibacter michiganensis (bacterial canker of tomato) and various Streptomyces species (potato scab). While less effective against Gram-negative bacteria, its potential in combination with other agents could be explored.
-
Fungicide: Although primarily antibacterial, some studies suggest activity against certain fungi.[6] Its efficacy against fungal pathogens like Botrytis cinerea (gray mold) and Fusarium oxysporum (Fusarium wilt) warrants investigation.
-
Seed Treatment: Application as a seed coating to protect against seed-borne and soil-borne pathogens.
-
Post-harvest Treatment: Use as a post-harvest wash or coating to prevent microbial spoilage of fruits and vegetables.
Data Presentation: Hypothetical Efficacy of this compound P1
The following table presents hypothetical data on the efficacy of this compound P1 against a selection of common plant pathogens. This data is for illustrative purposes to guide experimental design.
| Pathogen | Type | Disease | Hypothetical MIC (µg/mL) | Hypothetical Disease Reduction (%) (in planta) |
| Clavibacter michiganensis | Gram+ Bacteria | Tomato Canker | 1 - 5 | 70 - 85 |
| Streptomyces scabies | Gram+ Bacteria | Potato Scab | 2 - 8 | 60 - 75 |
| Xanthomonas campestris | Gram- Bacteria | Black Rot of Crucifers | > 50 | 10 - 20 |
| Pseudomonas syringae | Gram- Bacteria | Bacterial Blight | > 50 | 15 - 25 |
| Botrytis cinerea | Fungus | Gray Mold | 10 - 25 | 50 - 65 |
| Fusarium oxysporum | Fungus | Fusarium Wilt | 15 - 30 | 45 - 60 |
Experimental Protocols
In Vitro Antimicrobial Activity Assays
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal plant pathogens.
Caption: Workflow for in vitro determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound P1 (purified)
-
Target phytopathogen (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile water or appropriate solvent for this compound
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound P1 in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 1 mg/mL). Further dilute in the appropriate sterile growth medium to create a working stock solution.
-
Pathogen Inoculum Preparation:
-
Bacteria: Grow the bacterial strain in liquid medium overnight. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Fungi: Grow the fungal strain on an agar (B569324) plate. Harvest spores and adjust the spore suspension to a concentration of 1 x 10^4 spores/mL.
-
-
Assay Setup:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound working stock solution in the growth medium.
-
Add the prepared pathogen inoculum to each well.
-
Include a positive control (pathogen in medium without this compound) and a negative control (medium only).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the pathogen (e.g., 25-28°C) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the pathogen. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
In Planta Efficacy Studies
This protocol describes a method to evaluate the efficacy of this compound in controlling a plant disease in a controlled environment.
Materials:
-
Healthy host plants (e.g., tomato seedlings for Clavibacter, lettuce for Botrytis)
-
This compound P1 solution at various concentrations
-
Pathogen inoculum (bacterial suspension or fungal spore suspension)
-
Spray bottles or other application equipment
-
Controlled environment growth chamber
Procedure:
-
Plant Preparation: Grow healthy plants to a suitable developmental stage (e.g., 3-4 true leaves).
-
This compound Application: Apply the this compound solution to the plants. This can be done as a foliar spray, soil drench, or seed treatment depending on the target disease. Include a control group treated with the solvent only.
-
Pathogen Inoculation: After a specified time (e.g., 24 hours after this compound application), inoculate the plants with the pathogen. This can be done by spraying a suspension of the pathogen onto the leaves or by wound inoculation.
-
Incubation: Place the plants in a growth chamber with conditions conducive to disease development (e.g., high humidity for fungal pathogens).
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity. This can be done by measuring the lesion size, the percentage of infected leaf area, or by rating the disease on a visual scale.
-
Data Analysis: Calculate the percentage of disease reduction in the this compound-treated plants compared to the control group.
Hypothetical Plant Response Pathway
While the direct effect of this compound on plant signaling pathways is unknown, the application of a microbial-derived compound could potentially elicit a plant defense response.
Caption: Hypothetical plant defense response to this compound application.
Safety and Regulatory Considerations
As with any new potential agricultural product, the phytotoxicity and environmental fate of this compound must be thoroughly evaluated. Studies on its impact on non-target organisms, including beneficial insects and soil microflora, are essential before it can be considered for field application. Researchers should adhere to all relevant safety guidelines and regulatory requirements for testing new biocontrol agents.
References
- 1. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
- 2. A PGPR-Produced Bacteriocin for Sustainable Agriculture: A Review of Thuricin 17 Characteristics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins Targeting Gram-Negative Phytopathogenic Bacteria: Plantibiotics of the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bacteriocins from the rhizosphere microbiome – from an agriculture perspective [frontiersin.org]
- 6. Frontiers | Antifungal activity of non-conventional yeasts against Botrytis cinerea and non-Botrytis grape bunch rot fungi [frontiersin.org]
Formulation of Micrococcin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micrococcin P1 is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, its pronounced hydrophobicity presents a substantial challenge for formulation, particularly for in vivo studies where bioavailability and safety are paramount.[1] These application notes provide a comprehensive guide to formulating this compound for both topical and parenteral administration in preclinical research, addressing the critical aspects of solubility, stability, and delivery.
Data Presentation: Solubility and Formulation Components
The successful formulation of this compound hinges on overcoming its poor aqueous solubility. The following tables summarize the known solubility of this compound P1 in various solvents and provide an overview of potential excipients for developing stable and effective formulations for in vivo use.
Table 1: Solubility of this compound P1 in Common Solvents
| Solvent | Solubility | Suitability for in vivo Use |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] | Use with caution; potential for toxicity at higher concentrations. |
| Ethanol | Soluble[2][3] | Generally used as a co-solvent in parenteral formulations. |
| Methanol | Soluble[2][3] | Not typically used for in vivo administration due to toxicity. |
| Dimethylformamide (DMF) | Soluble[3] | Not typically used for in vivo administration due to toxicity. |
| Water | Poorly soluble[4] | Requires solubilizing agents for aqueous formulations. |
Table 2: Potential Excipients for this compound P1 Formulation
| Excipient Class | Example | Application | Rationale |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol (PEG) 400 | Parenteral | To increase the solubility of this compound in aqueous-based formulations.[5] |
| Surfactants/Solubilizing Agents | Polysorbate 80 (Tween® 80) | Parenteral | Forms micelles that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[6][7] |
| Topical Vehicles | APO Base 30 cream | Topical | A commercially available cream base that has been successfully used for topical delivery of this compound P1 in a murine model. |
| Advanced Excipients | Apisolex™ Polymer | Parenteral | A novel polyamino acid-based amphiphilic excipient designed to significantly increase the solubility of hydrophobic APIs for parenteral administration.[2] |
| Nanosuspension Stabilizers | Polyvinyl alcohol (PVA), Tween® 60 | Parenteral | To stabilize micro- or nanocrystals of this compound for intraperitoneal or intravenous injection. |
Experimental Protocols
Protocol 1: Preparation of a Topical Formulation for Murine Skin Infection Models
This protocol is adapted from a successful study investigating the synergistic effect of this compound P1 and rifampicin (B610482) in a murine skin infection model.
Materials:
-
This compound P1 powder
-
Rifampicin powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
APO Base 30 cream (or a similar oil-in-water emulsion cream base)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound P1 in DMSO (e.g., 1 mg/mL).
-
Prepare a stock solution of rifampicin in DMSO (e.g., 30 mg/mL).
-
-
Formulation Preparation:
-
In a sterile microcentrifuge tube, combine the this compound P1 and rifampicin stock solutions to achieve the desired final concentrations in the cream. For example, to achieve a final concentration of 10 µg/mL this compound P1 and 150 µg/mL rifampicin in 1 g of cream, add the appropriate volumes of the stock solutions.
-
Add the APO Base 30 cream to the microcentrifuge tube containing the drug solutions.
-
-
Homogenization:
-
Heat the mixture to 50°C to reduce the viscosity of the cream.
-
Vigorously vortex the mixture for 5 minutes to ensure homogenous distribution of the active ingredients.
-
Centrifuge the tube for 15 minutes at 15,000 x g at room temperature to remove any air bubbles and ensure a uniform consistency.
-
-
Storage:
-
Store the formulated cream at 2-8°C. It has been reported that a similar formulation was stable for at least two weeks under these conditions.
-
Protocol 2: Proposed Parenteral Formulation for Intraperitoneal (IP) Injection in Mice
This protocol provides a starting point for developing a parenteral formulation of this compound P1 for systemic administration. Note: This is a proposed protocol and requires optimization and validation for specific experimental needs, including dose determination and toxicity studies.
Materials:
-
This compound P1 powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation:
-
Prepare a co-solvent vehicle by mixing DMSO and PEG 400. A common starting ratio is 10% DMSO and 40% PEG 400 in sterile saline (v/v/v).
-
Important: The final concentration of DMSO in the injected volume should be kept as low as possible, ideally below 10%, to minimize potential toxicity.
-
-
This compound P1 Solubilization:
-
Weigh the required amount of this compound P1 powder in a sterile vial.
-
Add the pre-mixed co-solvent vehicle to the vial to achieve the desired final concentration of this compound P1.
-
Gently vortex or sonicate the vial until the this compound P1 is completely dissolved.
-
-
Sterile Filtration:
-
Draw the this compound P1 solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial for administration.
-
-
Administration (Intraperitoneal Injection in Mice):
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 26-28 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation slowly. The maximum recommended injection volume is 10 µL/g of body weight.
-
Monitor the animal for any adverse reactions post-injection.
-
Control Group: It is crucial to include a vehicle control group in your experiment, where animals receive the same formulation without this compound P1, to account for any effects of the solvents.
Protocol 3: Formulation using Apisolex™ Technology (Proposed)
Apisolex™ is a novel excipient that can significantly enhance the solubility of hydrophobic APIs.[2] This proposed protocol outlines the general steps for formulating this compound P1 with Apisolex™ for parenteral administration.
Materials:
-
This compound P1 powder
-
Apisolex™ polymer
-
Aqueous buffer solution (e.g., sterile water for injection, phosphate-buffered saline)
-
Lyophilizer
-
Sterile vials
Procedure:
-
Solubilization:
-
Dissolve the Apisolex™ polymer in the chosen aqueous buffer.
-
Add the this compound P1 powder to the Apisolex™ solution.
-
Mix until the this compound P1 is fully solubilized. This may involve gentle heating or sonication as recommended by the excipient manufacturer.
-
-
Sterile Filtration:
-
Sterile filter the resulting solution through a 0.22 µm filter into sterile vials.
-
-
Lyophilization:
-
Freeze-dry the solution to obtain a stable, lyophilized powder. This process forms micellar structures that encapsulate the this compound P1.
-
-
Reconstitution:
-
Prior to administration, reconstitute the lyophilized powder with a common diluent such as sterile saline. Formulations with Apisolex™ are reported to reconstitute rapidly.
-
-
Administration:
-
The reconstituted solution can then be administered via the desired parenteral route (e.g., intravenous or intraperitoneal injection).
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound P1.
Experimental Workflow: Topical Formulation Preparation
Caption: Workflow for preparing a topical this compound formulation.
Logical Relationship: Considerations for Parenteral Formulation
Caption: Key considerations for parenteral formulation of this compound.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apisolex - Lubrizol [lubrizol.com]
- 6. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Micrococcin P1: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of micrococcin P1, a potent thiopeptide antibiotic with significant therapeutic potential. The intricate molecular architecture of this compound P1, characterized by a highly modified macrocyclic peptide core containing a central pyridine (B92270) ring and multiple thiazole (B1198619) moieties, has made it a challenging target for synthetic chemists. This guide details the key synthetic strategies, experimental protocols, and quantitative data derived from successful total syntheses, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthetic Strategies: A Convergent Approach
The total synthesis of this compound P1 is most effectively achieved through a convergent strategy, which involves the independent synthesis of key fragments that are later coupled and cyclized to form the final natural product. This approach allows for the efficient construction of the complex molecule in a modular fashion. The primary disconnection points in the retrosynthetic analysis typically divide the molecule into a "top" and a "bottom" fragment or a central heterocyclic core and a peptide side chain.
A notable synthesis by Walczak and coworkers exemplifies this convergent approach, dissecting the macrocycle into two main fragments. This strategy hinges on the strategic formation of thiazole rings, the construction of the central trisubstituted pyridine core, and a final macrolactamization to close the macrocycle.
Key Chemical Transformations
Several key chemical reactions are instrumental in the successful total synthesis of this compound P1. These include:
-
Hantzsch Pyridine Synthesis: A modified Hantzsch method is employed to construct the central 2,4,6-trisubstituted pyridine ring, a crucial structural component of the this compound core.
-
Thiazole Formation: The numerous thiazole rings are installed using various methods, with a significant advancement being the use of a molybdenum(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine-containing peptides to form thiazolines, which are subsequently oxidized to thiazoles. This catalytic method offers mild reaction conditions and avoids the use of harsh stoichiometric reagents.
-
Peptide Couplings: Standard peptide coupling reagents are used to connect the various amino acid and heterocyclic building blocks.
-
Macrocyclization: The final macrocyclic ring is typically formed via an intramolecular amide bond formation (macrolactamization) between the N-terminus and a C-terminal activated carboxylic acid. Reagents such as PyAOP have been successfully used for this crucial step.
Experimental Workflow
The overall experimental workflow for the total synthesis of this compound P1 can be visualized as a multi-stage process, starting from the synthesis of key fragments and culminating in the final macrocyclization and deprotection steps.
Caption: A generalized workflow for the convergent total synthesis of this compound P1.
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative total synthesis of this compound P1.
Table 1: Overall Yields and Step Count
| Parameter | Value | Reference |
| Longest Linear Sequence | 14 steps | |
| Overall Yield (Bottom Fragment) | 47% | |
| Overall Yield (Top Fragment) | Not Reported | |
| Macrocyclization Yield | 22% |
Table 2: Antimicrobial Activity of Synthetic this compound P1
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus ATCC 29213 | 1 | |
| E. faecalis | 0.5 - 1 | |
| B. subtilis ATCC 6633 | 0.25 | |
| S. pyogenes | 0.5 |
Detailed Experimental Protocols
The following are representative, detailed protocols for key steps in the total synthesis of this compound P1. These are based on published procedures and should be adapted and optimized as needed.
Protocol 1: Molybdenum-Catalyzed Thiazoline (B8809763) Formation
This protocol describes the formation of a thiazoline ring from a cysteine-containing peptide using a molybdenum catalyst.
Materials:
-
Cysteine-containing peptide
-
MoO₂(acac)₂
-
Picolinic acid
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the cysteine-containing peptide in the anhydrous solvent, add MoO₂(acac)₂ (catalytic amount, e.g., 10 mol%) and picolinic acid (e.g., 20 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired thiazoline.
Caption: Workflow for Molybdenum-Catalyzed Thiazoline Formation.
Protocol 2: Hantzsch-Type Pyridine Synthesis
This protocol outlines the construction of the central pyridine core.
Materials:
-
Thioamide precursor
-
Bromopyruvate derivative
-
Base (e.g., DABCO, Et₂NH)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the thioamide precursor and the bromopyruvate derivative in the solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the formation of the dihydropyridine (B1217469) intermediate.
-
Upon consumption of the starting materials, promote oxidation to the pyridine by exposure to air or by the addition of a mild oxidant.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Protocol 3: Final Macrocyclization
This protocol details the final ring-closing step to form the macrocyclic structure of this compound P1.
Materials:
-
Linear peptide precursor with a free N-terminus and a C-terminal carboxylic acid
-
Peptide coupling reagent (e.g., PyAOP)
-
Base (e.g., DIPEA)
-
Anhydrous, high-dilution solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Prepare a solution of the linear peptide precursor in the anhydrous solvent under high-dilution conditions (typically sub-millimolar concentration) to favor intramolecular cyclization.
-
Add the base (e.g., DIPEA) to the solution.
-
Slowly add a solution of the peptide coupling reagent (e.g., PyAOP) in the same solvent to the reaction mixture over an extended period (e.g., several hours) using a syringe pump.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude macrocycle by preparative HPLC to yield the protected this compound P1.
Caption: Workflow for the Macrocyclization Step.
Conclusion
The total synthesis of this compound P1 is a significant achievement in natural product synthesis, showcasing the power of modern synthetic methodologies. The convergent strategies and key chemical transformations outlined in this guide provide a solid foundation for researchers aiming to synthesize this compound P1 and its analogs for further biological evaluation and drug discovery efforts. The development of scalable and efficient synthetic routes remains a key area of research, which will undoubtedly facilitate a deeper understanding of the structure-activity relationships of this important class of antibiotics.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Micrococcin P1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming the challenges associated with the poor aqueous solubility of micrococcin P1, a potent thiopeptide antibiotic. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound P1 poorly soluble in aqueous solutions?
A1: this compound P1 is a hydrophobic macrocyclic peptide.[1] Its complex structure and high molecular weight contribute to its low aqueous solubility, which has been a significant barrier to its clinical development.[2][3] This is a common characteristic of thiopeptide antibiotics.[2]
Q2: In which solvents is this compound P1 soluble?
A2: this compound P1 is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[4][5][6] It is sparingly soluble in aqueous solutions.[1]
Q3: What are the primary strategies to improve the aqueous solubility of this compound P1?
A3: The main approaches to enhance the aqueous solubility of this compound P1 and other hydrophobic peptides can be categorized as follows:
-
Use of Co-solvents: Preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into an aqueous buffer is a common practice.[7]
-
Formulation Technologies:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound P1 molecule within the cavity of a cyclodextrin can form a more water-soluble inclusion complex.[8][9][10][11]
-
Solid Dispersions: Dispersing this compound P1 in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[12][13][14][15][16]
-
Nanoparticle Formulations: Encapsulating this compound P1 into nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its solubility and delivery.[17][18][19]
-
Q4: What is a recommended starting point for preparing a this compound P1 stock solution?
A4: For experimental purposes, it is advisable to first prepare a concentrated stock solution in an organic solvent. A general guideline is to dissolve the peptide in the smallest possible volume of 100% DMSO and then dilute it with your aqueous experimental buffer to the desired final concentration.[20] For peptides containing cysteine, like this compound P1, DMF can be a suitable alternative to DMSO to avoid potential oxidation.[21][22]
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting a Concentrated this compound P1 Stock Solution into an Aqueous Buffer.
| Possible Cause | Troubleshooting Step |
| High Final Concentration of Organic Solvent | The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept as low as possible, typically below 1% (v/v), as higher concentrations can have physiological effects in biological assays.[1][23] |
| Rapid Dilution | Add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer. This gradual addition can prevent localized supersaturation and subsequent precipitation. |
| Temperature Effects | Ensure both the stock solution and the aqueous buffer are at room temperature before mixing. Gentle warming (below 40°C) of the final solution may aid in re-dissolving any precipitate.[20][24] |
| pH of the Aqueous Buffer | The solubility of peptides can be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for this compound P1 solubility.[7][24] |
| Peptide Aggregation | Sonication of the final solution in a water bath for short intervals (e.g., 3 x 10 seconds) can help to break up aggregates and improve dissolution.[24] |
Issue 2: Inconsistent Results in Biological Assays.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Visually inspect your final solution for any particulate matter. If present, centrifuge the solution to remove undissolved peptide before use.[24] It is recommended to perform a solubility test with a small amount of the peptide first.[22] |
| Degradation in Solution | Aqueous solutions of this compound P1 are not recommended for storage for more than one day.[1] Prepare fresh solutions for each experiment. |
| Interaction with Assay Components | Some components of your assay medium could potentially interact with this compound P1, leading to precipitation or inactivation. Run appropriate vehicle controls to assess the effect of your solvent system on the assay. |
Quantitative Data on Solubility
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / Poorly soluble | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5][6] |
| Dimethylformamide (DMF) | Soluble | [4][5][6] |
| Ethanol | Soluble | [4][5][6] |
| Methanol | Soluble | [4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound P1 Stock Solution
This protocol describes a general method for preparing a stock solution of this compound P1 for in vitro experiments.
Materials:
-
This compound P1 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Bring the vial of lyophilized this compound P1 to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small volume of DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex the vial for 30-60 seconds to facilitate dissolution.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 second intervals. Avoid excessive heating.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.[4]
Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility (General Approach)
This protocol provides a general framework for preparing a this compound P1-cyclodextrin inclusion complex. Optimization of the cyclodextrin type and molar ratio is recommended.
Materials:
-
This compound P1
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method) or appropriate glassware for co-precipitation
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound P1 to cyclodextrin (e.g., 1:1 or 1:2).
-
In a mortar, place the calculated amount of cyclodextrin.
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin to form a paste.
-
Gradually add the this compound P1 to the paste while continuously kneading with the pestle for 30-60 minutes.
-
The resulting paste is then dried under vacuum or by freeze-drying to obtain a solid powder of the inclusion complex.
Protocol 3: Preparation of a Solid Dispersion of this compound P1 (Solvent Evaporation Method)
This is a general protocol for preparing a solid dispersion to enhance the solubility of this compound P1. The choice of polymer and the drug-to-polymer ratio will require optimization.
Materials:
-
This compound P1
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile solvent in which both this compound P1 and the polymer are soluble (e.g., ethanol, methanol, or a mixture).
-
Rotary evaporator or a vacuum oven
Procedure:
-
Dissolve both this compound P1 and the chosen polymer in the common solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Ensure complete dissolution of both components to achieve a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film or mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a fine powder.
Protocol 4: Quantification of this compound P1 by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated analytical method is crucial for determining the concentration of this compound P1 in various formulations and for assessing the effectiveness of solubility enhancement techniques. The following is a general RP-HPLC method that can be adapted and optimized.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[25]
Mobile Phase (example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[26]
Gradient Elution (example):
A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 10-90% B over 20 minutes) is often effective for separating peptides. The exact gradient will need to be optimized.
Detection:
-
UV detection at a wavelength where this compound P1 has significant absorbance (e.g., around 220 nm or 349 nm).[26]
Standard Preparation:
Prepare a series of standard solutions of this compound P1 of known concentrations in a suitable solvent (e.g., DMSO or the mobile phase) to generate a calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound P1 precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. caymanchem.com [caymanchem.com]
- 7. jpt.com [jpt.com]
- 8. oatext.com [oatext.com]
- 9. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alzet.com [alzet.com]
- 12. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 13. wjpls.org [wjpls.org]
- 14. iosrphr.org [iosrphr.org]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nano.ucsd.edu [nano.ucsd.edu]
- 19. Nanocarriers for Delivery of Peptide Antibiotics [ouci.dntb.gov.ua]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 21. biorbyt.com [biorbyt.com]
- 22. genscript.com [genscript.com]
- 23. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 25. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Micrococcin Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the production yield of micrococcin. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide: Low this compound Yield
Issue 1: Good Microbial Growth but Low or No this compound Production
This is a common scenario where the producing organism appears healthy, but the yield of the target secondary metabolite is suboptimal.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Growth Phase for Production | This compound is a secondary metabolite, and its production often begins in the late logarithmic to stationary phase of growth. Action: Perform a time-course experiment, sampling at various points to correlate growth phase (e.g., by measuring optical density at 600 nm) with this compound yield (e.g., by HPLC or bioassay). This will help determine the optimal harvest time.[1] |
| Nutrient Repression | High concentrations of readily metabolizable carbon or nitrogen sources can inhibit the biosynthesis of secondary metabolites.[1] Action: Review your medium composition. Consider replacing rapidly consumed sugars like glucose with lactose (B1674315) or sucrose.[2][3] Optimize the carbon-to-nitrogen ratio. |
| Incorrect pH of the Medium | The pH of the culture medium is critical for the activity of biosynthetic enzymes. Action: The optimal initial pH for this compound production is between 7.0 and 9.0.[2][3] Monitor the pH throughout the fermentation and use buffers or an automated feeding system to maintain it within the optimal range. |
| Insufficient Aeration | Inadequate dissolved oxygen can be a limiting factor in aerobic fermentations. Action: Increase the agitation speed in your fermenter or use baffled flasks for shake flask cultures to improve oxygen transfer. Monitor dissolved oxygen levels if possible.[1] |
| Genetic Instability of the Producing Strain | Repeated subculturing can lead to mutations and a decrease in the production capacity of the strain. Action: Always start your cultures from a fresh glycerol (B35011) stock to ensure the genetic integrity of the producing organism.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal fermentation parameters for this compound production?
A1: Based on studies with Micrococcus sp. GO5, the following parameters have been shown to significantly increase this compound yield:
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Value/Range |
| Temperature | 37°C[2][3] |
| Initial pH | 7.0 - 9.0[2][3] |
Q2: What is an effective medium composition for high-yield this compound production?
A2: Optimization of the culture medium is a critical strategy. A modified MRS medium has been shown to increase production by up to 32-fold in shake flask cultures.[2][3]
Table 2: Optimized Medium Composition (Modified MRS - "TY Medium")
| Component | Optimized Concentration | Notes |
| Carbon Source | Lactose or Sucrose | Replaces glucose in standard MRS medium.[2][3] |
| Nitrogen Sources | 0.5% Tryptone, 1.0% Yeast Extract | [2] |
| Phosphate Source | 2.0% - 2.5% K₂HPO₄ | This represents an eight-fold increase compared to standard MRS.[2][3] |
| Magnesium Source | 0.5% MgSO₄·7H₂O | [2] |
Q3: My this compound yield is still low after optimizing the fermentation conditions. What genetic strategies can I employ?
A3: If optimizing fermentation conditions is insufficient, consider genetic engineering approaches:
-
Heterologous Expression: The entire this compound biosynthetic gene cluster (tcl) has been successfully reconstituted and expressed in a heterologous host, Bacillus subtilis.[4][5] This can be an effective strategy to overcome native regulatory hurdles or to work with a more genetically tractable organism.
-
Promoter Engineering: The expression of the biosynthetic genes is a key control point. Utilizing strong, inducible, or constitutive promoters to drive the expression of the tcl gene cluster can significantly enhance production.[4]
-
Gene Cluster Minimization: The minimal gene set required for this compound P1 production has been identified as tclIJKLMNP and tclS.[4] Focusing on the optimal expression of these specific genes can streamline the metabolic pathway and potentially increase yield.
Q4: Can you outline the key steps in the this compound biosynthesis pathway?
A4: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). The biosynthesis is a multi-step process involving a suite of enzymes encoded by the tcl gene cluster.
Caption: The biosynthetic pathway of this compound P1 from the TclE precursor peptide.
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol outlines a general procedure for growing a this compound-producing strain in shake flasks.
Materials:
-
This compound-producing bacterial strain (e.g., Micrococcus sp. GO5)
-
Cryovial of the strain from a glycerol stock
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Optimized TY medium, see Table 2)
-
Sterile baffled flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically inoculate 10 mL of seed culture medium with a loopful of the producing strain from a fresh plate or a small amount from a glycerol stock.
-
Incubate at 37°C with shaking (e.g., 200 rpm) for 18-24 hours.
-
-
Production Culture Inoculation:
-
Inoculate a baffled flask containing the production medium with the seed culture. A typical inoculation volume is 2-5% (v/v).
-
Incubate the production culture at 37°C with vigorous shaking (e.g., 220 rpm).
-
-
Monitoring and Sampling:
-
At regular intervals (e.g., every 12 hours), aseptically withdraw a sample to measure cell growth (OD₆₀₀) and this compound concentration.
-
-
Harvesting:
-
Based on your time-course experiment, harvest the culture at the point of maximum this compound production. This is typically in the late stationary phase.
-
Centrifuge the culture to separate the cell pellet from the supernatant. The location of this compound (intracellular or extracellular) may vary, so both fractions should be analyzed initially.
-
Protocol 2: Extraction and Quantification of this compound
This is a general guideline for extracting and quantifying this compound. The specific solvents and methods may need to be optimized for your particular strain and experimental setup.
Materials:
-
Culture broth (supernatant and/or cell pellet)
-
Organic solvent (e.g., isopropanol, ethyl acetate)
-
Centrifuge
-
Rotary evaporator or SpeedVac
-
HPLC system with a C8 or C18 column
-
This compound standard
-
DMSO for resuspension
Procedure:
-
Extraction:
-
If this compound is intracellular, resuspend the cell pellet in a suitable volume of an organic solvent like isopropanol.[6]
-
If extracellular, the supernatant can be extracted with an equal volume of an immiscible organic solvent like ethyl acetate.
-
Agitate the mixture thoroughly and then separate the organic phase (containing this compound) from the aqueous phase and cell debris by centrifugation.
-
-
Concentration:
-
Evaporate the organic solvent from the extract using a rotary evaporator or a SpeedVac to obtain a crude extract.
-
-
Quantification:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., DMSO).[6]
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Analyze the resuspended extract and the standards by HPLC. A C8 column is often used for purification and analysis.[6]
-
Quantify the amount of this compound in your sample by comparing the peak area to the standard curve.
-
Caption: A logical workflow for troubleshooting low this compound production yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of culture conditions and medium composition for the production of this compound GO5 by Micrococcus sp. GO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Capture of this compound biosynthetic intermediates reveals C-terminal processing as an obligatory step for in vivo maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Micrococcin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the thiopeptide antibiotic, micrococcin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It specifically binds to the complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event stalls the elongation step of translation, leading to bacterial cell death.
Q2: What are the primary mechanisms of bacterial resistance to this compound?
The predominant mechanisms of resistance to this compound involve modifications to its ribosomal target:
-
Mutations in the rplK gene: This gene encodes the ribosomal protein L11. Single-point mutations in rplK can alter the structure of the L11 protein, reducing the binding affinity of this compound to its target. This is the most commonly observed resistance mechanism.
-
Mutations in the 23S rRNA gene: Alterations in the nucleotide sequence of the 23S rRNA, particularly in regions crucial for the interaction with L11 and this compound, can also confer resistance.
Q3: Can efflux pumps contribute to this compound resistance?
While efflux pumps are a common mechanism of resistance to many antibiotics, the primary and most significant resistance mechanism to thiopeptides like this compound is target site modification. Current research strongly points towards mutations in rplK and 23S rRNA as the key drivers of resistance.
Q4: What is a typical Minimum Inhibitory Concentration (MIC) for this compound against susceptible bacteria?
The MIC of this compound P1 can vary depending on the bacterial species and strain. However, it generally exhibits potent activity against a range of Gram-positive bacteria.
Troubleshooting Guides
Problem 1: Higher than expected MIC values for this compound against a supposedly susceptible bacterial strain.
| Possible Cause | Recommended Solution |
| Inaccurate inoculum density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The final inoculum in the MIC assay should be around 5 x 10⁵ CFU/mL. |
| Incorrect media composition or pH | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC testing of non-fastidious bacteria. Ensure the pH of the media is within the recommended range (typically 7.2-7.4). |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound and store them at the recommended temperature (typically -20°C or lower) in a non-binding material. Avoid repeated freeze-thaw cycles. |
| Spontaneous resistance development | For longer incubation times (24 hours or more), there is a possibility of spontaneous resistant mutants emerging. Consider shorter incubation periods (5-7 hours) for initial assessments if this is a concern.[2][3] |
Problem 2: Difficulty in generating this compound-resistant mutants in the lab.
| Possible Cause | Recommended Solution |
| Antibiotic concentration is too high | Start the serial passage experiment with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) to allow for the gradual selection of resistant mutants. |
| Insufficient number of passages | The development of resistance can be a multi-step process. Continue the serial passage for a sufficient number of days, typically 10-20 passages or until a significant increase in MIC is observed. |
| Low mutation frequency | The spontaneous mutation rate of the bacterial strain may be low. Consider using a larger initial population of bacteria for each passage to increase the probability of selecting for resistant mutants. |
Problem 3: Inconsistent or uninterpretable results in a checkerboard synergy assay.
| Possible Cause | Recommended Solution |
| Incorrect antibiotic dilutions | Carefully prepare the serial dilutions of both this compound and the synergistic agent in the checkerboard plate. Double-check calculations and pipetting accuracy. |
| Edge effects in the microtiter plate | To minimize evaporation from the outer wells, which can concentrate the antibiotics, consider filling the peripheral wells with sterile media or not using them for experimental data. |
| Misinterpretation of the Fractional Inhibitory Concentration (FIC) index | The FIC index is calculated as: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A result is considered synergistic if the FIC index is ≤ 0.5. |
| Bacterial contamination | Ensure aseptic techniques are strictly followed throughout the procedure to prevent contamination, which can lead to erroneous growth in the wells. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound P1 Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 2.5 | [3] |
| Staphylococcus aureus | KCTC 1927 | 0.25 - 8.0 | [4] |
| Enterococcus faecalis | VRE | 0.25 - 8.0 | [4] |
| Mycobacterium spp. | - | 0.25 - 8.0 | [4] |
| Bacillus subtilis | KCTC 1021 | 0.25 - 8.0 | [4] |
| Kocuria rhizophila | KCTC 1915 | 0.25 - 8.0 | [4] |
Table 2: Synergistic Activity of this compound P1 with Other Antibiotics Against MRSA
| Antibiotic Combination | Individual MIC (µg/mL) | Combination MIC (µg/mL) | Fold Decrease in MIC | Fractional Inhibitory Concentration (FIC) Index |
| This compound P1 | 2.5 | 0.1 | 25 | 0.05 |
| Rifampicin | >100 | 1.5 | >60 | |
| This compound P1 | 2.5 | 0.16 - 0.3 | 8 - 16 | 0.07 - 0.13 |
| Penicillin G | 2500 | 16 - 32 | 80 - 150 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Materials:
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Sterile 96-well microtiter plates.
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Cation-adjusted Mueller-Hinton Broth (CAMHB).
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This compound stock solution of known concentration.
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Bacterial culture in the logarithmic growth phase.
-
0.5 McFarland turbidity standard.
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Sterile saline.
-
-
Prepare Bacterial Inoculum:
-
Aseptically pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
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Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
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Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
-
Incubation and Reading:
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Generation of this compound-Resistant Mutants by Serial Passage
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using the protocol above.
-
Serial Passage:
-
In a sterile tube, prepare a culture of the bacteria in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Incubate the culture under appropriate conditions until it reaches a desired turbidity.
-
Transfer an aliquot of this culture to a fresh tube of broth containing a two-fold higher concentration of this compound.
-
Repeat this process daily for a predetermined number of passages (e.g., 20 days) or until a significant increase in the MIC is observed.
-
-
Isolation and Characterization of Resistant Mutants:
-
Plate the culture from the final passage onto agar (B569324) plates containing a high concentration of this compound to isolate single colonies.
-
Confirm the resistance of the isolated colonies by re-determining their MIC.
-
Sequence the rplK and 23S rRNA genes of the resistant mutants to identify mutations.
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for MIC and synergy testing.
References
Technical Support Center: Micrococcin Purification by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of micrococcin using High-Performance Liquid Chromatography (HPLC).
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the HPLC purification of this compound, providing potential causes and systematic solutions.
Problem 1: Poor or No Peak for this compound
Symptoms:
-
A very small peak is observed at the expected retention time.
-
No peak corresponding to this compound is detected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor Solubility of this compound | This compound, like many thiopeptides, has poor aqueous solubility.[1][2] Ensure the crude extract or sample is dissolved in an appropriate solvent. Start with the initial mobile phase. If solubility is still an issue, try dissolving the sample in a small amount of a strong organic solvent like DMSO or DMF and then diluting with the initial mobile phase. |
| Precipitation on Injection | The sample solvent may be too strong compared to the initial mobile phase, causing the this compound to precipitate in the injection port or at the head of the column. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. |
| Degradation of this compound | Thioamides can be sensitive to cleavage under prolonged exposure to highly acidic conditions.[3] Minimize the time the sample spends in the acidic mobile phase before injection. Analyze the sample promptly after preparation. |
| Issues with Detection | The detector wavelength may not be optimal for this compound. The characteristic UV absorbance maxima for this compound are around 220 nm and 349 nm.[1] Ensure your detector is set to one of these wavelengths. |
| Insufficient Loading | The concentration of this compound in the crude extract may be too low. Perform a concentration step on the crude extract before HPLC, such as solid-phase extraction (SPE). |
Problem 2: Broad or Tailing Peaks
Symptoms:
-
The this compound peak is wide and asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on the silica-based C18 column can interact with the peptide, causing tailing. Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to mask these interactions. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. The use of TFA typically maintains a low pH (around 2), which is generally suitable for peptide separations. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the guard column or the analytical column. |
| High Hydrophobicity | This compound is a highly hydrophobic molecule.[4] This can sometimes lead to broader peaks on highly retentive columns like C18. Consider using a column with a less hydrophobic stationary phase (e.g., C8 or C4). |
| Extra-column Volume | Excessive tubing length or a large detector flow cell can contribute to peak broadening. Minimize the length and internal diameter of all tubing between the injector and the detector. |
Problem 3: High Backpressure
Symptoms:
-
The HPLC system shows a pressure reading that is significantly higher than normal for the applied flow rate and mobile phase.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column or Frit Blockage | Particulate matter from the sample or mobile phase can clog the column inlet frit. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column. If a blockage is suspected, try back-flushing the column (disconnect from the detector first). |
| Precipitated Sample | As mentioned, this compound's low aqueous solubility can lead to precipitation. Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase. |
| High Mobile Phase Viscosity | The viscosity of the mobile phase can increase at lower temperatures. Ensure the laboratory temperature is stable. If using a viscous solvent like isopropanol (B130326), consider warming the column slightly (e.g., to 30-40°C). |
| System Blockage | There may be a blockage in the tubing, injector, or other system components. Systematically disconnect components starting from the detector and working backwards to identify the source of the high pressure. |
Problem 4: Inconsistent Retention Times
Symptoms:
-
The retention time of the this compound peak varies between injections.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs. Ensure the equilibration time is sufficient, typically 5-10 column volumes. |
| Pump or Gradient Mixer Issues | The HPLC pump may not be delivering a consistent mobile phase composition. Check for air bubbles in the solvent lines and ensure the pump seals are in good condition. If the problem persists, the gradient proportioning valve may need servicing. |
| Fluctuations in Temperature | Changes in ambient temperature can affect retention times, especially for highly hydrophobic compounds. Use a column oven to maintain a constant temperature. |
| Mobile Phase Instability | The mobile phase composition may be changing over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound purification?
A good starting point is a reversed-phase method using a C18 column. For the mobile phase, use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A broad scouting gradient, for example, 5% to 95% Solvent B over 30 minutes, can be used to determine the approximate elution conditions for this compound.
Q2: My this compound sample won't dissolve in the initial mobile phase. What should I do?
Due to its hydrophobic nature, this compound can be difficult to dissolve in highly aqueous solutions. You can try dissolving your sample in a minimal amount of a stronger solvent such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol first, and then dilute it with your initial mobile phase. Be mindful that injecting a sample in a solvent much stronger than your mobile phase can lead to peak distortion.
Q3: I see multiple peaks in my chromatogram. How do I know which one is this compound?
If a pure standard is not available, you will need to collect fractions for each major peak and test for the biological activity associated with this compound (e.g., antibacterial activity against Gram-positive bacteria). Alternatively, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the peak with the correct molecular weight for this compound P1 (1143 Da) or other variants.
Q4: My peak shape is poor even with TFA. Are there other mobile phase additives I can try?
While TFA is the most common ion-pairing agent for peptide purification, formic acid (0.1%) can be used as an alternative, especially if your downstream application is mass spectrometry, as it is less ion-suppressive than TFA. However, formic acid is a weaker acid, so it may be less effective at masking silanol interactions, potentially leading to broader peaks.
Q5: What purity should I expect from a single HPLC purification step?
The purity achievable in a single step depends on the complexity of your crude extract. For a relatively clean crude extract, a single reversed-phase HPLC step can yield purities greater than 95%. However, for more complex mixtures, a multi-step purification approach (e.g., initial separation by solid-phase extraction or a different chromatography mode) may be necessary to achieve high purity.
Section 3: Data Presentation
The following tables summarize typical HPLC parameters used for the purification of this compound variants.
Table 1: HPLC Conditions for this compound Purification
| Parameter | Method for this compound P1[4] | Method for this compound P1 & P3[1] |
| Column | Eurospher 100-C18 (250 x 8 mm, 7 µm) | Phenomenex Luna C18 (250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA in Water |
| Mobile Phase B | 80% Acetonitrile, 20% Water, 0.1% TFA | Acetonitrile with 0.05% TFA |
| Gradient | Linear gradient of 0% to 80% B over 30 min | Isocratic elution with 40% B |
| Flow Rate | 3.5 mL/min | 2.0 mL/min |
| Detection | Not specified | 230 nm |
Table 2: Expected Elution Characteristics
| Compound | Approximate % Acetonitrile for Elution | Expected Purity after Final HPLC Step |
| This compound P1 | ~67% (in 0.1% TFA)[4] | >95% |
| This compound P3 | Elutes just after this compound P1 under the same conditions[1] | >99%[1] |
Section 4: Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Culture
This protocol is a general guide based on the extraction of this compound P1 from Staphylococcus equorum and this compound P1/P3 from Bacillus stratosphericus.[1][4]
-
Culture Growth: Grow the producing bacterial strain in a suitable broth medium (e.g., BHI or SYP broth) under optimal conditions for this compound production (e.g., 24-72 hours at 30-37°C).
-
Cell Separation: Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).
-
Extraction from Supernatant:
-
For secreted this compound, the supernatant is the source. It can be concentrated by methods like ammonium (B1175870) sulfate (B86663) precipitation.
-
Alternatively, perform a liquid-liquid extraction of the culture broth with an organic solvent like ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the organic solvent from the crude extract in vacuo. Reconstitute the dried extract in a suitable solvent for the first purification step.
Protocol 2: RP-HPLC Purification of this compound
This protocol outlines a typical reversed-phase HPLC purification for this compound.
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA). If solubility is an issue, use a minimal amount of DMSO and dilute with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System Preparation:
-
Equilibrate a semi-preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Apply a linear gradient of mobile phase B. A typical gradient might be from 5% to 85% B over 40 minutes.
-
Monitor the elution profile at 220 nm or 349 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a shallower gradient around the elution point of this compound to ensure good resolution from any co-eluting impurities.
-
Solvent Removal: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a powder.
Section 5: Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
General this compound Purification Workflow
Caption: A typical workflow for this compound purification.
References
- 1. A New Thiopeptide Antibiotic, this compound P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Micrococcin Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with micrococcin antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It specifically binds to a complex of the 23S ribosomal RNA and the L11 ribosomal protein on the 50S ribosomal subunit.[1][2] This binding event interferes with the function of the GTPase-associated center, ultimately blocking the elongation phase of protein translation.[1]
Q2: What is the general antimicrobial spectrum of this compound?
A2: this compound is primarily effective against Gram-positive bacteria.[3] It generally shows no significant activity against Gram-negative bacteria.[3] This is attributed to the structural differences in the cell envelopes of these two bacterial types, with the outer membrane of Gram-negative bacteria acting as a barrier to this compound penetration.[3]
Q3: Why is this compound difficult to work with in aqueous solutions?
A3: this compound is a hydrophobic molecule with poor aqueous solubility.[3][4] This property can lead to challenges in preparing stock solutions and can affect the diffusion of the antibiotic in agar-based assays, potentially leading to inaccurate results.[5]
Q4: What solvents can be used to dissolve this compound?
A4: Due to its low water solubility, this compound is often dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] For diffusion assays, certain detergents have also been used to help solubilize this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution Assays
Q: My MIC values for this compound are varying significantly between experiments, or I am not observing any inhibition. What are the possible causes and solutions?
A: Inconsistent MIC results are a common challenge and can often be traced back to a few key experimental variables.
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Due to its hydrophobic nature, this compound may precipitate out of the aqueous broth medium. Visually inspect wells for any precipitate. To mitigate this, consider using a small percentage of DMSO in your final assay concentration, ensuring it is not at a level that affects bacterial growth. |
| Inaccurate Inoculum Density | An inoculum that is too high can overwhelm the antibiotic, leading to falsely high MICs, while an inoculum that is too low can result in falsely low MICs.[6] It is crucial to standardize your inoculum to a 0.5 McFarland standard and then dilute it to the recommended final concentration (e.g., 5 x 10^5 CFU/mL).[7][8] |
| Media Composition Variability | The composition of your Mueller-Hinton Broth (MHB) can affect the activity of this compound. Ensure you are using cation-adjusted MHB, as divalent cations can influence the activity of some antibiotics.[7] Be mindful of lot-to-lot variability in media and consider testing new batches with a quality control strain.[6] |
| Contamination | Growth in negative control wells (broth only) or mixed morphologies on purity plates indicates contamination.[9][10] This invalidates the assay. Review and reinforce aseptic techniques, ensure all reagents and equipment are sterile, and perform environmental monitoring if necessary.[9] |
| Improper Incubation | Deviations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC values.[11] Ensure your incubator is calibrated and maintain a consistent incubation period (typically 16-20 hours) at 35-37°C.[6] |
Issue 2: No Zone of Inhibition or Inconsistent Zones in Agar (B569324) Diffusion Assays
Q: I am not observing any zones of inhibition around my this compound-impregnated disks, or the zone sizes are not reproducible. What should I do?
A: The hydrophobic nature of this compound is a primary factor affecting agar diffusion assays.
| Potential Cause | Troubleshooting Steps |
| Poor Diffusion in Agar | This compound's hydrophobicity limits its ability to diffuse through the aqueous agar medium.[5] This can result in a lack of an inhibition zone even if the compound is active. Consider using a solubilizing agent, such as a detergent, in the preparation of your this compound solution. Alternatively, an agar well diffusion method where a solution of this compound in a solvent like DMSO is added to a well in the agar can be more effective. |
| Incorrect Inoculum Lawn | A non-uniform or overly dense bacterial lawn can obscure inhibition zones. Ensure your bacterial suspension is at a 0.5 McFarland turbidity and is spread evenly over the entire surface of the agar plate. Allow the inoculum to dry completely before applying disks or adding the antibiotic solution to wells. |
| Agar Depth | The depth of the agar in the petri dish can affect the size of the inhibition zone. Thin agar can lead to larger zones, while thick agar can result in smaller zones.[12] Maintain a consistent and standardized agar depth (e.g., 4 mm) for all experiments. |
| Inactive this compound | Ensure your this compound stock has been stored correctly and has not degraded. Prepare fresh stock solutions for each experiment. |
| Resistant Bacterial Strain | The test organism may be resistant to this compound. Confirm the identity of your bacterial strain and test a known susceptible quality control strain in parallel. |
Quantitative Data Summary
The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for this compound P1 and P3 against various Gram-positive bacteria.
| Microorganism | Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus | This compound P1 & P3 | 0.05 - 0.8[3] |
| Kocuria rhizophila | This compound P1 & P3 | 0.05 - 0.8[3] |
| Bacillus subtilis | This compound P1 & P3 | 0.05 - 0.8[3] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. Add 100 µL of this intermediate solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Agar Well Diffusion Assay for this compound
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates with a standardized depth of 4 mm.
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly streak the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for 3-5 minutes.
-
-
Creating Wells: Using a sterile cork borer or pipette tip, create wells (e.g., 6 mm in diameter) in the agar.
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add a standardized volume (e.g., 50 µL) of the this compound solution to each well. A well containing only DMSO should be included as a negative control.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each well in millimeters.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution assay workflow.
Caption: Troubleshooting logic for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Thiopeptide Antibiotic, this compound P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. apec.org [apec.org]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Micrococcin Production
Welcome to the technical support center for micrococcin production. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during this compound production experiments.
Q1: My culture is showing good cell growth (high biomass), but the this compound yield is negligible. What are the likely causes?
A2: This is a common issue in secondary metabolite fermentation, as high biomass does not always correlate with high product yield. The primary reasons include:
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Sub-optimal Induction Conditions: this compound is a secondary metabolite, and its production is often triggered by specific nutritional cues or stressors, such as the depletion of a key nutrient (e.g., phosphate (B84403) or nitrogen).[1] These conditions may not have been met in your culture.
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Incorrect Fermentation Phase: Secondary metabolites like this compound are typically produced during the stationary phase of growth.[1] Harvesting during the exponential growth phase will likely result in low yields.
-
Catabolite Repression: The presence of a rapidly metabolized carbon source, such as glucose, can suppress the expression of the genes in the this compound biosynthetic gene cluster.[1]
-
Inappropriate Medium Composition: The balance and type of carbon and nitrogen sources are critical for shifting the cell's metabolism from growth to secondary metabolite production.[1]
Q2: What are the most critical physical and chemical parameters to control for optimal this compound production?
A2: Several parameters must be tightly controlled for successful fermentation:
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pH: The optimal initial pH for this compound production by Micrococcus sp. GO5 is between 7.0 and 9.0.[2][3] For some Bacillus species, the optimal pH for bacteriocin (B1578144) production can range from 7.0 to 8.0.[4][5][6] It is crucial to monitor and control the pH throughout fermentation, as metabolic activity can cause significant shifts.[1][7]
-
Temperature: The optimal temperature for this compound production is typically around 37°C.[2][3][4][5] Maintaining a consistent temperature is critical for optimal enzyme function and cell growth.
-
Aeration: Adequate aeration is essential for the growth of producing strains and for the enzymatic pathways involved in this compound biosynthesis. In flask cultures, this can be improved by increasing agitation speed or reducing the medium volume to increase the surface-area-to-volume ratio.[1]
Q3: My this compound yield is inconsistent between batches. What could be causing this variability?
A3: Batch-to-batch variability can stem from several factors:
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Inoculum Quality: The age and viability of the seed culture can significantly impact the fermentation process. Always use a fresh inoculum from a well-maintained stock culture.[1]
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Media Preparation: Minor variations in media component concentrations or preparation methods (e.g., sterilization time) can affect the outcome. Ensure consistent and precise media preparation for each batch.
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Strain Integrity: Repeated subculturing can lead to genetic drift and loss of productivity. It is advisable to periodically return to a master cell bank to ensure strain stability.
Q4: What are the recommended carbon and nitrogen sources for high-yield this compound production?
A4: The choice of carbon and nitrogen sources is paramount for directing the culture towards this compound synthesis.
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Carbon Source: For Micrococcus sp. GO5, using lactose (B1674315) or sucrose (B13894) instead of glucose has been shown to result in higher this compound activity.[2][3] This helps to avoid catabolite repression.
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Nitrogen Source: Organic nitrogen sources are generally preferred. A combination of tryptone (0.5%) and yeast extract (1.0%) has been identified as optimal for Micrococcus sp. GO5.[2][3]
Q5: How can I improve the extraction and recovery of this compound from my culture?
A5: this compound is a hydrophobic peptide, and a significant portion may remain attached to or within the producer cells.[8] Therefore, efficient extraction requires processing both the supernatant and the cell pellet. Common extraction methods include:
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Solvent Extraction: Chloroform can be used to extract this compound from the culture.[9]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: This technique is effective for concentrating the this compound from the culture supernatant.[9][10][11]
-
Purification: Following initial extraction, purification can be achieved using methods like reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
Data Presentation
Summary of Optimized Culture Conditions for this compound GO5 Production
The following table summarizes the optimized parameters for the production of this compound GO5 by Micrococcus sp. GO5, showing a significant increase in yield compared to standard MRS medium.
| Parameter | Standard MRS Medium | Optimized TY Medium | Fold Increase |
| Initial pH | Not specified | 7.0 - 9.0 | - |
| Temperature | Not specified | 37°C | - |
| Carbon Source | Glucose | Lactose or Sucrose | - |
| Nitrogen Sources | Standard MRS components | 0.5% Tryptone, 1.0% Yeast Extract | - |
| K₂HPO₄ Concentration | 0.2% | 2.0% - 2.5% | 8-fold |
| MgSO₄·7H₂O Concentration | Not specified | 0.5% | - |
| Overall Production (Shake Flask) | Baseline | Optimized | 32-fold |
| Overall Production (Bioreactor) | Baseline | Optimized | 16-fold |
| Data sourced from Kim et al., 2007.[2][3] |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production
This protocol details the steps for producing this compound in a shake flask culture using an optimized medium.
1. Media Preparation (Optimized TY Medium):
-
Dissolve the following components in 1 liter of distilled water:
-
Lactose (or Sucrose): 10 g
-
Tryptone: 5 g
-
Yeast Extract: 10 g
-
Dipotassium Phosphate (K₂HPO₄): 25 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 5 g
-
-
Adjust the final pH to 7.5 using 1N NaOH or 1N HCl.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
2. Inoculum Preparation:
-
Aseptically transfer a single colony of the producer strain (e.g., Micrococcus sp.) from an agar (B569324) plate to a tube containing 5 mL of the optimized TY medium.
-
Incubate at 37°C for 24 hours with shaking (200 rpm). This will serve as the seed culture.
3. Fermentation:
-
Transfer the seed culture into a 250 mL Erlenmeyer flask containing 50 mL of the sterile optimized TY medium (a 1% v/v inoculation).
-
Incubate the flask at 37°C for 48-72 hours in a shaker incubator set to 200 rpm.
4. Monitoring:
-
Periodically and aseptically withdraw samples to monitor cell growth (by measuring optical density at 600 nm) and this compound production (using an appropriate bioassay or HPLC). Production typically peaks in the stationary phase.
Protocol 2: Extraction of this compound P1
This protocol provides a general method for extracting this compound from the fermentation broth.
1. Separation of Biomass:
-
Harvest the culture from the fermentation process.
-
Centrifuge the culture at 12,000 x g for 20 minutes at 4°C to pellet the cells.[11] Separate the supernatant and retain both the supernatant and the cell pellet, as high yields of this compound can often be obtained from cell pellet extracts.[8]
2. Supernatant Processing (Ammonium Sulfate Precipitation):
-
Slowly add ammonium sulfate to the collected supernatant to a final saturation of 60-80%, while gently stirring on ice.
-
Allow precipitation to occur overnight at 4°C.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[11]
3. Cell Pellet Processing (Solvent Extraction):
-
Resuspend the cell pellet from Step 1 in a suitable buffer.
-
Perform cell lysis using sonication or a French press to release intracellular this compound.
-
Extract the lysate with an equal volume of chloroform.
-
Separate the organic (chloroform) phase, which contains the this compound.
4. Further Purification:
-
The crude extracts from both the supernatant and the cell pellet can be further purified. A common next step is to apply the extract to a reversed-phase column for chromatographic separation.[11]
Visualizations
Experimental Workflow for Optimizing this compound Production
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of culture conditions and medium composition for the production of this compound GO5 by Micrococcus sp. GO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species [mdpi.com]
- 5. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production, purification, and characterization of this compound GO5, a bacteriocin produced by Micrococcus sp. GO5 isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
Micrococcin Stabilization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of micrococcin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a hydrophobic, heat-stable thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria.[1] Its complex macrocyclic structure, while contributing to its bioactivity, also presents challenges for long-term stability, particularly in aqueous solutions.[2][3] Ensuring the stability of this compound is crucial for obtaining reproducible experimental results and for the development of effective therapeutic formulations.
Q2: What are the recommended conditions for long-term storage of this compound?
For long-term storage, this compound P1 should be stored as a solid (lyophilized powder) at -20°C.[2] Under these conditions, it has been reported to be stable for at least four years.[2] It is advisable to protect the solid from light and moisture.
Q3: Why are aqueous solutions of this compound unstable?
Aqueous solutions of this compound are not recommended for storage for more than one day.[2] The instability in aqueous environments is likely due to hydrolysis, a common degradation pathway for peptides.[4][5] The hydrophobic nature of this compound can also lead to aggregation and precipitation in aqueous buffers.[6][7]
Q4: What are the main degradation pathways for peptides like this compound?
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[4]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions.[4]
-
Aggregation: The hydrophobic nature of this compound makes it prone to self-association and aggregation in aqueous solutions, which can lead to a loss of activity.[6][8]
Q5: Are there any strategies to improve the stability of this compound in solution for short-term use?
Yes, for short-term applications, several strategies can be employed:
-
Use of Organic Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[4] Preparing stock solutions in these solvents can improve stability. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Liposomal Encapsulation: Entrapment of this compound P1 in liposomes has been shown to improve its stability in solution over a two-month period.[9]
-
pH Control: Maintaining the pH of the solution within a stable range (typically acidic to neutral for most peptides) can help minimize hydrolysis.[8] The optimal pH for this compound stability in solution should be determined empirically.
Troubleshooting Guides
Problem: My lyophilized this compound powder is difficult to reconstitute.
Cause: this compound is a hydrophobic peptide, which makes it sparingly soluble in aqueous solutions.[2][6]
Solution:
-
Allow the vial to warm to room temperature before opening to avoid condensation.
-
Use a sequential dissolution approach. First, dissolve the peptide in a minimal amount of an organic solvent like DMSO or methanol.[2]
-
Gently swirl or vortex to dissolve the powder.
-
Slowly add the aqueous buffer of choice to the organic solvent-peptide mixture while gently mixing.
-
If solubility is still an issue, sonication can be used to aid dissolution.[9]
Problem: I am observing a loss of antimicrobial activity in my stored this compound samples.
Cause: This could be due to chemical degradation (e.g., hydrolysis, oxidation) or physical instability (e.g., aggregation).
Solution:
-
Verify Storage Conditions: Ensure that solid this compound is stored at -20°C and protected from light and moisture. Aqueous solutions should be freshly prepared.[2]
-
Assess for Aggregation: Visually inspect the solution for any precipitation or turbidity. You can also use techniques like UV-Vis spectroscopy to check for light scattering at higher wavelengths (e.g., 350 nm), which can indicate the presence of aggregates.[8]
-
Perform a Bioassay: To confirm the loss of activity, perform a bioassay, such as an agar (B569324) diffusion assay, comparing the stored sample to a freshly prepared standard.
-
Consider a Stability-Indicating HPLC Method: Use a high-performance liquid chromatography (HPLC) method to check for the appearance of degradation peaks.
Problem: My HPLC chromatogram of a stored this compound sample shows multiple peaks that were not present in the fresh sample.
Cause: The appearance of new peaks is indicative of chemical degradation.
Solution:
-
Characterize the Degradation Products: If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis).
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Implement Forced Degradation Studies: To better understand the degradation profile, you can perform forced degradation studies by exposing this compound solutions to stress conditions such as acid, base, heat, and oxidizing agents.[4] This will help in identifying potential degradation products that might appear during long-term storage.
Data Presentation
Table 1: Recommended Storage Conditions for this compound P1
| Formulation | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years[2] | Protect from light and moisture. |
| Aqueous Solution | 4°C or -20°C | ≤ 1 day[2] | Prone to hydrolysis and aggregation. |
| Organic Stock Solution (e.g., DMSO) | -20°C | Up to 1 month (general peptide recommendation)[10] | Aliquot to avoid freeze-thaw cycles. |
Table 2: Potential Stabilizing Excipients for Lyophilized Formulations
| Excipient Class | Examples | Function |
| Cryoprotectants/ Lyoprotectants | Sucrose (B13894), Trehalose, Mannitol | Protect against freezing and drying stresses during lyophilization.[11][12] |
| Bulking Agents | Mannitol, Glycine | Provide structure and an elegant cake appearance to the lyophilized product.[12] |
| Buffers | Phosphate, Citrate, Tris | Maintain a stable pH in the reconstituted solution.[13] |
| Surfactants | Polysorbate 80, Poloxamer 188 | Can help prevent surface-induced aggregation.[12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound P1
This method can be used to assess the purity and detect degradation products of this compound P1.
Materials:
-
Waters XBridge C18 column (3.5 µm, 4.6 by 50 mm) or equivalent[14]
-
HPLC system with a UV detector and mass spectrometer (optional)[14]
-
Mobile Phase A: Water with 0.1% formic acid[14]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid[14]
-
Sample Solvent: Methanol or DMSO[14]
Procedure:
-
Prepare a stock solution of this compound P1 in the sample solvent.
-
Inject 10 µL of the sample onto the HPLC column.[14]
-
Elute the sample using a linear gradient of 5% to 100% Mobile Phase B over 8 minutes at a flow rate of 1 mL/min.[14]
-
Monitor the eluent by UV absorbance (e.g., 220 nm and 280 nm) and, if available, by mass spectrometry in positive ionization mode.[5][14]
-
This compound P1 typically elutes at high acetonitrile concentrations (around 59-67%), reflecting its hydrophobic nature.[3][5]
-
Analyze the chromatogram for the appearance of new peaks, which would indicate degradation products. The peak area of this compound P1 can be used to quantify its remaining concentration over time.
Protocol 2: General Lyophilization Protocol for this compound P1
This protocol provides a starting point for lyophilizing this compound P1. Optimization may be required based on the specific formulation and lyophilizer.
Materials:
-
This compound P1 solution (dissolved in a suitable solvent system, which may include a small amount of organic solvent and an aqueous buffer containing excipients)
-
Lyophilization vials and stoppers
-
Lyophilizer (freeze-dryer)
Procedure:
-
Formulation: Prepare a solution of this compound P1 containing a cryoprotectant/lyoprotectant (e.g., 5% sucrose or trehalose). The final concentration of this compound should be optimized for your needs.
-
Filling: Dispense the formulated this compound solution into lyophilization vials.
-
Freezing:
-
Primary Drying (Sublimation):
-
Secondary Drying (Desorption):
-
Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen, then fully stopper and seal the vials.
-
Storage: Store the lyophilized product at -20°C, protected from light.[2]
Protocol 3: Agar Diffusion Bioassay for Antimicrobial Activity
This assay can be used to determine the biological activity of this compound.
Materials:
-
Indicator strain (e.g., Staphylococcus aureus ATCC 6538)[14]
-
Appropriate growth medium (e.g., Brain Heart Infusion (BHI) agar)[16]
-
Sterile petri dishes
-
Sterile paper discs or a sterile pipette tip for well diffusion
Procedure:
-
Prepare an overnight culture of the indicator strain.
-
Prepare a lawn of the indicator strain on an agar plate by spreading a diluted culture evenly over the surface.
-
For Disc Diffusion: Impregnate sterile paper discs with a known concentration of your this compound sample and a control. Place the discs on the agar surface.
-
For Well Diffusion: Create small wells in the agar using a sterile pipette tip. Add a known volume of your this compound sample and a control into the wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[14]
-
Measure the diameter of the zone of inhibition around the disc or well. A larger diameter indicates higher antimicrobial activity. Compare the zone sizes of your stored samples to a freshly prepared standard to assess any loss of activity.
Mandatory Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting workflow for common this compound storage issues.
Caption: Potential degradation pathways for this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. form.biomatik.com [form.biomatik.com]
- 3. Antimicrobials from a feline commensal bacterium inhibit skin infection by drug-resistant S. pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. WO1997048408A2 - Method for the prevention and treatment of mastitis - Google Patents [patents.google.com]
- 8. Peptides Handling [biopeptide.com]
- 9. uk-peptides.com [uk-peptides.com]
- 10. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reconstitution and Minimization of a this compound Biosynthetic Pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Micrococcin Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with micrococcin bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2][3] This binding event interferes with the function of elongation factors, such as EF-G and EF-Tu, thereby preventing the translocation step of protein synthesis.[1][4]
Q2: What are the most common bioassays used to determine this compound's antibacterial activity?
A2: The most common bioassays for determining the antibacterial activity of this compound are broth microdilution to determine the Minimum Inhibitory Concentration (MIC), and agar-based methods like disk diffusion and spot-on-lawn assays to measure zones of inhibition.[5][6][7]
Q3: Why is my this compound solution precipitating in the assay medium?
A3: this compound is a hydrophobic peptide with poor aqueous solubility.[5] Precipitation can occur when it is introduced into aqueous-based broth or agar (B569324) media. To mitigate this, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it in the assay medium, ensuring the final solvent concentration is low (typically ≤1%) to avoid solvent-induced toxicity or inhibition of bacterial growth.
Q4: Are there specific considerations for the type of microplates to be used in broth microdilution assays for this compound?
A4: Yes, due to its hydrophobic nature, this compound can adsorb to the surface of standard polystyrene microplates. This can lead to a decrease in the effective concentration of the antibiotic in the medium and result in erroneously high MIC values. It is recommended to use low-binding polypropylene (B1209903) plates for broth microdilution assays with hydrophobic peptides like this compound.[8][9][10]
Troubleshooting Guides
Inconsistent MIC Values in Broth Microdilution Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in MIC values between replicates and experiments. | Inconsistent Inoculum Density: The number of bacteria at the start of the assay significantly impacts the MIC. An inoculum that is too high can overwhelm the antibiotic, leading to higher MICs, while a low inoculum can result in artificially low MICs.[11][12][13][14] | - Standardize your inoculum preparation to a 0.5 McFarland turbidity standard. - Perform viable cell counts (CFU/mL) on your inoculum to ensure it falls within the recommended range (e.g., 5 x 10^5 CFU/mL for CLSI guidelines).[13] - Ensure the bacterial suspension is homogenous before dispensing into the microplate. |
| This compound Precipitation: The hydrophobic nature of this compound can cause it to precipitate out of the solution, especially at higher concentrations, leading to inconsistent results.[5] | - Prepare stock solutions in 100% DMSO and perform serial dilutions in the broth medium. - Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. - Visually inspect the wells for any signs of precipitation before and after incubation. | |
| Adsorption to Plasticware: this compound can adhere to the surface of standard polystyrene microplates, reducing its effective concentration.[8][9][10] | - Use polypropylene (low-binding) microtiter plates. - Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA), though this may interfere with the assay. | |
| MIC values are consistently higher or lower than expected. | Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can significantly affect this compound's activity.[2][15][16][17][18][19][20][21][22] | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier to ensure consistent levels of Ca²⁺ and Mg²⁺. - Verify the pH of the media is within the recommended range (typically 7.2-7.4).[23] |
| Incubation Time and Temperature: Deviations from the recommended incubation parameters can affect bacterial growth and, consequently, the observed MIC. | - Incubate plates at a constant temperature (e.g., 35°C ± 2°C) for the specified duration (typically 16-20 hours).[23] | |
| Hazy or faint growth in wells at or above the MIC. | Sub-inhibitory Concentrations: This may indicate that the concentration of this compound is sufficient to slow down but not completely inhibit bacterial growth. | - Read the MIC as the lowest concentration with no visible growth. - To confirm, you can plate the contents of the wells onto agar to determine the Minimum Bactericidal Concentration (MBC). |
| Resistant Subpopulation: The bacterial culture may contain a small number of resistant mutants. | - Re-streak the culture from a single colony and repeat the assay. |
Inconsistent Zone of Inhibition in Agar Diffusion Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Irregular or fuzzy zone edges. | Poor Diffusion of this compound: Due to its hydrophobicity, this compound may not diffuse evenly through the aqueous agar medium.[24][25][26] | - Ensure the solvent used to dissolve this compound for disk application evaporates completely before placing the disk on the agar. - Consider using a solubilizing agent in the stock solution, but be mindful of its potential antibacterial activity. |
| Inoculum Not Uniformly Spread: An uneven lawn of bacteria will result in irregular zones of inhibition. | - Follow a standardized procedure for inoculating the agar plate, such as the three-direction streaking method, to ensure a confluent lawn of growth.[3] | |
| Zone sizes are highly variable between plates. | Inconsistent Agar Depth: The depth of the agar in the petri dish affects the diffusion of the antibiotic. Thinner agar leads to larger zones, while thicker agar results in smaller zones.[3] | - Pour a consistent volume of Mueller-Hinton Agar (MHA) into each plate to achieve a uniform depth (e.g., 4 mm).[26] |
| Variations in Inoculum Density: As with MIC assays, the density of the bacterial lawn affects the size of the inhibition zone. | - Standardize the inoculum to a 0.5 McFarland turbidity standard before swabbing the plate.[26] | |
| No zone of inhibition, or very small zones. | Poor Solubility/Diffusion: this compound may not be effectively diffusing from the disk into the agar. | - Verify the potency of the this compound stock solution. - Try a different solvent for preparing the disks, ensuring it is volatile and does not inhibit bacterial growth. |
| Bacterial Resistance: The test organism may be resistant to this compound. | - Test against a known susceptible quality control (QC) strain to verify the assay is performing correctly. | |
| Improper Disk Application: Poor contact between the disk and the agar surface will hinder diffusion. | - Gently press the disk onto the agar surface with sterile forceps to ensure complete contact.[9] | |
| Colonies growing within the zone of inhibition. | Mixed Culture: The inoculum may be contaminated with a resistant bacterial strain. | - Re-isolate the test organism to obtain a pure culture and repeat the assay. |
| Presence of Resistant Mutants: The bacterial population may contain spontaneous mutants that are resistant to this compound. | - This is a known phenomenon for some bacteria with this compound.[27] Note the presence of colonies within the zone in your results. |
Data Presentation: Factors Affecting this compound Bioactivity
The following tables summarize the expected impact of key variables on this compound bioactivity assays. The quantitative data presented are illustrative and based on general principles of antimicrobial susceptibility testing, as specific data for this compound is limited in the reviewed literature.
Table 1: Illustrative Impact of Inoculum Density on this compound MIC
| Inoculum Density (CFU/mL) | Expected Change in MIC | Rationale |
| 5 x 10⁴ | ↓ | Lower bacterial load requires less antibiotic for inhibition. |
| 5 x 10⁵ (Standard) | Baseline | Standardized condition for comparison. |
| 5 x 10⁶ | ↑ | Higher bacterial density can overcome the inhibitory effect of the antibiotic, a phenomenon known as the inoculum effect.[11][13][14] |
| 5 x 10⁷ | ↑↑ | A significant increase in MIC is expected at very high inoculum densities.[11][12] |
Table 2: Illustrative Impact of pH on this compound MIC
| pH of Media | Expected Change in MIC | Rationale |
| 6.0 | ↑ | Acidic pH can alter the charge and conformation of the antibiotic or the bacterial cell surface, potentially reducing uptake or activity. While not specific to this compound, this trend is observed for some classes of antibiotics.[22] |
| 7.2 - 7.4 (Standard) | Baseline | Optimal pH range for most standard antimicrobial susceptibility testing.[23] |
| 8.0 | ↓ or ↔ | Alkaline pH can enhance the activity of some antibiotics, although the effect on this compound is not well-documented. For some antibiotics, activity is not significantly affected.[22] |
Table 3: Impact of Media Components on this compound Bioactivity
| Media Component | Effect on Bioactivity | Rationale |
| Divalent Cations (Ca²⁺, Mg²⁺) | May alter MIC values. | Cations can interact with the antibiotic or the bacterial membrane, affecting antibiotic uptake and activity. The effect on this compound is not well-defined but is a known variable for other antibiotics.[2][17][18][19][20][21] |
| High Salt Concentration (e.g., NaCl) | Can increase MIC values for some antibiotics. | High ionic strength can interfere with the interaction between the antibiotic and the bacterial cell.[15] |
| Complex Nutrients (e.g., peptones, yeast extract) | Can potentially decrease activity. | Components in rich media can sometimes bind to and sequester hydrophobic compounds like this compound, reducing their effective concentration. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard CLSI guidelines with special considerations for a hydrophobic peptide.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in 100% DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, low-binding 96-well polypropylene microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a working solution of this compound by diluting the stock solution in CAMHB. The concentration of this working solution should be twice the highest concentration to be tested.
-
In the first column of the 96-well plate, add 100 µL of the highest this compound concentration.
-
Add 50 µL of CAMHB to the remaining wells (columns 2-11).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Agar Disk Diffusion Assay for this compound
This protocol is based on the Kirby-Bauer method, with considerations for a hydrophobic compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a volatile solvent like ethanol (B145695) or methanol)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure an even distribution of the inoculum.[3]
-
-
Preparation and Application of this compound Disks:
-
Apply a known amount of the this compound stock solution to each sterile paper disk (e.g., 10 µL of a 1 mg/mL solution to get a 10 µg disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Ribosomal proteins L11 and L10.(L12)4 and the antibiotic thiostrepton interact with overlapping regions of the 23 S rRNA backbone in the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound acts on protein L11 at the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotics this compound and thiostrepton interact directly with 23S rRNA nucleotides 1067A and 1095A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Mathematical modeling of the ‘inoculum effect': six applicable models and the MIC advancement point concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of NaCl supplementation of Mueller-Hinton broth on susceptibility of staphylococci to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of divalent cations on binding of aminoglycoside antibiotics to human serum proteins and to bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Effect of Divalent Cations (Cu, Zn, Pb, Cd, and Sr) on Microbially Induced Calcium Carbonate Precipitation and Mineralogical Properties [frontiersin.org]
- 21. The Relationship between Antibiotic Susceptibility and pH in the Case of Uropathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
Technical Support Center: Chemical Synthesis of Micrococcin P1
Welcome to the technical support center for the chemical synthesis of micrococcin P1. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this potent thiopeptide antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, detailed experimental protocols, and comparative data to aid in optimizing your synthetic strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical synthesis of this compound P1, focusing on key challenging steps such as thiazole (B1198619) formation, macrocyclization, and purification.
Issue 1: Low Yields in Thiazole Ring Formation
The formation of the multiple thiazole rings is a critical part of the synthesis. Low yields can arise from various factors depending on the chosen synthetic route.
Troubleshooting for Mo(VI)-Catalyzed Cyclodehydration:
This method is employed for the formation of thiazoline (B8809763) rings, which are subsequently oxidized to thiazoles.
| Possible Cause | Recommended Solution |
| Catalyst Precipitation | The Mo(VI) complex, especially when using ligands like acetylacetonate (B107027) (acac), can precipitate from the reaction mixture, reducing its catalytic activity. To mitigate this, employ a stabilizing bidentate ligand such as picolinic acid or its derivatives (e.g., 6-methylpicolinic acid). It is recommended to pre-mix the MoO₂(acac)₂ with the ligand before adding it to the reaction.[1] |
| Suboptimal Reaction Temperature | The reaction is typically conducted at reflux in toluene (B28343) (around 110-140 °C). However, the optimal temperature can be substrate-dependent. If yields are low, a systematic optimization of the reaction temperature is advised.[1] |
| Oxidation of Sensitive Residues | If the peptide chain contains oxidation-prone amino acids like methionine, it is crucial to perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent the formation of undesired oxidized byproducts.[1] |
Troubleshooting for Hantzsch Thiazole Synthesis:
This classical method is often used for constructing the thiazole-pyridine core of this compound P1.
| Possible Cause | Recommended Solution |
| Formation of Regioisomers | The condensation of α-haloketones with N-monosubstituted thioureas can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions. To favor the desired 2-aminothiazole, conduct the reaction in a neutral solvent. If acidic conditions are necessary, be prepared to separate the isomers chromatographically. |
| Poorly Scalable Thioamide Formation | The use of Lawesson's reagent for the formation of the required thioamide intermediate can present challenges in scalability. The White-Siegel reaction, which involves the condensation of a cyanopyridine with cysteine, offers a more scalable and efficient alternative for thiazole formation. |
Issue 2: Inefficient Macrocyclization
The final ring-closing step to form the macrocycle is often a low-yielding reaction due to the conformational flexibility of the linear precursor and the potential for intermolecular side reactions.
| Possible Cause | Recommended Solution |
| Intermolecular Reactions | At high concentrations, linear peptide precursors can react with each other, leading to dimers and oligomers instead of the desired intramolecular macrocyclization. Perform the macrocyclization under high-dilution conditions (typically in the low millimolar range) to favor the intramolecular reaction. |
| Suboptimal Coupling Reagent | The choice of coupling reagent is critical for efficient macrocyclization. For the synthesis of this compound P1, reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and DPPA (diphenylphosphoryl azide) have been used successfully. If yields are low, screening different coupling reagents is recommended. |
| Steric Hindrance at the Ligation Site | The amino acids at the site of cyclization can sterically hinder the reaction. To improve yields, it is beneficial to pre-organize the peptide backbone into a conformation that favors cyclization. This can be achieved by incorporating turn-inducing elements like proline or D-amino acids in the peptide sequence. |
Issue 3: Difficulty in Purification
The final purification of this compound P1 is challenging due to its hydrophobicity and the presence of closely related impurities.
| Possible Cause | Recommended Solution |
| Co-elution of Impurities | Diastereomers (from epimerization) and deletion sequences (n-1 impurities) can be difficult to separate from the final product by reversed-phase HPLC (RP-HPLC). Optimize the HPLC conditions, including the mobile phase composition (e.g., acetonitrile/water with a TFA modifier), gradient, and temperature. The use of a high-resolution column is also recommended. For baseline separation of challenging impurities, ion-pair reversed-phase chromatography or ion-exchange chromatography under denaturing conditions (e.g., high pH) may be necessary. |
| Product Aggregation | The hydrophobic nature of this compound P1 can lead to aggregation, resulting in poor chromatographic peak shape and low recovery. To mitigate aggregation, purification can be performed at elevated temperatures or with the addition of organic co-solvents to the mobile phase. |
| Low Recovery | This compound P1 can adsorb to surfaces, leading to low recovery during purification and handling. To minimize losses, use low-adsorption vials and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound P1?
A1: The most challenging and critical steps are generally considered to be:
-
Construction of the central trisubstituted pyridine (B92270) core: This requires a multi-step synthesis and careful control of reaction conditions to achieve good yields.
-
Formation of the multiple thiazole rings: This involves specialized reagents and can be prone to side reactions and low yields.
-
Macrocyclization: This final ring-closing step is often low-yielding and requires high-dilution conditions to minimize intermolecular side reactions. A reported yield for this step using PyAOP is 22%.[2]
-
Final Purification: The high hydrophobicity of this compound P1 and the presence of closely related impurities make the final purification by RP-HPLC challenging, with reported recoveries around 25% after the final HPLC step.
Q2: How can I minimize epimerization during the synthesis?
A2: Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk in peptide synthesis, particularly for cysteine residues. To minimize epimerization:
-
Use appropriate coupling reagents: Carbodiimide-based activators like DIC in the presence of an additive such as HOBt or Oxyma Pure are known to suppress racemization.
-
Control the reaction temperature: Lowering the reaction temperature during coupling steps can reduce the rate of epimerization.
-
Optimize the base: The choice and amount of base used during coupling and deprotection steps can influence the extent of epimerization. Non-nucleophilic bases are generally preferred.
-
Be mindful of specific "hotspots": The activation of cysteine residues for peptide bond formation is a well-known point of potential racemization. The neutral conditions of the Mo(VI)-catalyzed cyclodehydration are advantageous in minimizing epimerization during thiazoline formation.[2]
Q3: What are the typical overall yields for the total synthesis of this compound P1?
A3: The total synthesis of this compound P1 is a long and complex process, and overall yields are typically low. For instance, in one reported synthesis, the "bottom" fragments containing multiple thiazole rings were prepared in 7 steps with overall yields of 47% and 51%.[2] A scalable synthesis has been reported to produce 199 mg of this compound P1 in a single sequence, highlighting the feasibility of obtaining substantial quantities for further research.
Quantitative Data Summary
The following table summarizes reported yields for key steps in different synthetic approaches to this compound P1.
| Synthetic Step | Reagents/Method | Reported Yield | Reference |
| Bottom Fragment Synthesis | Multi-step synthesis involving Mo(VI)-catalyzed cyclodehydration and Hantzsch method | 47% and 51% (for two different fragments) | [2] |
| Macrocyclization | PyAOP | 22% | [2] |
| Final Purification | RP-HPLC | 25% recovery | |
| Scalable Synthesis | Thiazole formation via cysteine derivatives and nitriles | 199 mg final product |
Experimental Protocols
Detailed, step-by-step experimental protocols for key reactions are provided below. These are adapted from published literature and should be performed by qualified personnel in a properly equipped laboratory.
Protocol 1: Mo(VI)-Catalyzed Cyclodehydration for Thiazoline Formation
This protocol is adapted from a general procedure for the Mo(VI)-catalyzed cyclodehydration of cysteine-containing peptides.
Materials:
-
Cysteine-containing peptide
-
MoO₂(acac)₂ (10 mol%)
-
6-Methylpicolinic acid (20 mol%)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add MoO₂(acac)₂ and 6-methylpicolinic acid.
-
Add the cysteine-containing peptide to the flask.
-
Add anhydrous toluene to achieve a concentration of approximately 10 mM.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting thiazoline-containing peptide by flash column chromatography.
Protocol 2: Scalable Thiazole Synthesis via Cysteine Derivatives and Nitriles
This protocol outlines a general approach for the scalable synthesis of thiazole-containing fragments.
Materials:
-
Cysteine derivative (e.g., N-protected cysteine methyl ester)
-
Nitrile-containing building block
-
Reaction solvent (e.g., methanol)
-
Oxidizing agent (e.g., manganese dioxide)
Procedure:
-
Dissolve the cysteine derivative and the nitrile-containing compound in the reaction solvent.
-
Heat the reaction mixture to facilitate the condensation reaction, which forms a thiazoline intermediate.
-
Monitor the formation of the thiazoline by TLC or LC-MS.
-
Once the condensation is complete, add the oxidizing agent (e.g., MnO₂) to the reaction mixture.
-
Continue to stir the reaction at room temperature or with gentle heating until the oxidation to the thiazole is complete (monitor by TLC or LC-MS).
-
Filter off the oxidizing agent and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the thiazole-containing product by crystallization or column chromatography. In many cases, this sequence does not require chromatographic purification.
Visualizations
Logical Workflow for Troubleshooting Low Yields in Mo(VI)-Catalyzed Cyclodehydration
Caption: Troubleshooting workflow for low yields in Mo(VI)-catalyzed cyclodehydration.
General Synthetic Strategy for this compound P1
Caption: A generalized convergent strategy for the total synthesis of this compound P1.
References
preventing degradation of micrococcin during extraction
Welcome to the technical support center for the extraction of micrococcin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this potent thiopeptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to extract?
This compound P1 is a hydrophobic, heat-stable thiopeptide antibiotic with significant activity against a wide range of Gram-positive bacteria.[1] Its hydrophobic nature can lead to aggregation and poor solubility in aqueous solutions, which presents challenges during extraction and purification. Careful selection of solvents and purification techniques is crucial to maintain its activity and prevent degradation.
Q2: What are the main factors that can lead to the degradation of this compound during extraction?
The primary factors contributing to this compound degradation include:
-
Extreme pH: While generally stable, prolonged exposure to highly acidic or alkaline conditions can lead to hydrolysis of its peptide bonds and modifications of its thiazole (B1198619) rings.
-
Oxidative Stress: The sulfur-containing thiazole rings in this compound are susceptible to oxidation, which can lead to a loss of biological activity.
-
Enzymatic Degradation: Proteolytic enzymes present in the crude extract can potentially cleave the peptide backbone of this compound.
-
Light Exposure: Prolonged exposure to UV or strong visible light may induce photochemical degradation, a known issue for some complex organic molecules.
Q3: What is the optimal pH and temperature for maintaining this compound stability?
This compound exhibits good stability in a neutral to slightly acidic pH range. For example, it is often handled in sodium phosphate (B84403) buffer at pH 7.0.[2] It is also known to be heat-stable, with some reports indicating stability even at 120°C for 15 minutes.[2] However, for routine extraction procedures, it is advisable to work at room temperature or below to minimize any potential for thermal degradation.
Q4: Which solvents are suitable for dissolving and extracting this compound?
Due to its hydrophobic nature, this compound is soluble in organic solvents such as ethanol, methanol, isopropanol (B130326), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3] For extraction from cell pellets or culture supernatants, isopropanol and butanol have been used effectively.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete cell lysis: The producing microorganisms have not been effectively disrupted to release the intracellular this compound. 2. Inefficient extraction from supernatant: this compound may remain in the aqueous phase if the solvent polarity is not optimal. 3. Precipitation during extraction: Changes in solvent composition or pH may cause this compound to precipitate out of solution. 4. Adsorption to labware: The hydrophobic nature of this compound can lead to its adsorption onto plastic or glass surfaces. | 1. Employ more rigorous lysis methods such as sonication or high-pressure homogenization. 2. Use a less polar solvent like isopropanol or butanol for extraction. Perform multiple extractions to ensure complete recovery. 3. Maintain a consistent solvent system and pH throughout the extraction process. Avoid drastic changes in polarity. 4. Use polypropylene (B1209903) or silanized glassware to minimize adsorption. Pre-rinsing with the extraction solvent can also help. |
| Degradation of this compound | 1. Extreme pH during extraction or purification: Use of strong acids or bases can hydrolyze the molecule. 2. Presence of oxidative agents: Peroxides or other oxidizing species in solvents or reagents can damage the thiazole rings. 3. Enzymatic activity: Contaminating proteases from the source organism may be active. 4. Extended exposure to light: Photodegradation can occur if samples are not protected from light. | 1. Maintain the pH of all solutions between 6.0 and 7.5. Use buffered solutions where appropriate. 2. Use high-purity, fresh solvents. Consider degassing solvents to remove dissolved oxygen. 3. Add a broad-spectrum protease inhibitor cocktail to the initial cell lysate. Work at low temperatures (4°C) to reduce enzyme activity. 4. Protect all samples from light by using amber vials or wrapping containers in aluminum foil. |
| Poor Purity of Final Product | 1. Ineffective initial cleanup: The initial extraction steps may not have removed a sufficient amount of contaminating proteins and other molecules. 2. Suboptimal chromatography conditions: The choice of column, mobile phase, or gradient may not be suitable for separating this compound from impurities. 3. Co-elution of similar compounds: Other hydrophobic molecules from the source organism may have similar retention times to this compound. | 1. Incorporate an ammonium (B1175870) sulfate (B86663) precipitation step to remove a significant portion of contaminating proteins before chromatographic purification.[2] 2. Optimize the reversed-phase HPLC protocol. Experiment with different C18 columns and gradients of acetonitrile (B52724) or isopropanol in water with 0.1% trifluoroacetic acid (TFA).[1][2] 3. Employ high-resolution analytical techniques like mass spectrometry to identify co-eluting impurities and further refine the purification strategy, potentially using a different stationary phase or a multi-step chromatography approach. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound P1 from Staphylococcus equorum
This protocol is adapted from the method described by Carnio et al. (2000).[2]
1. Culture and Harvest:
- Culture Staphylococcus equorum in a suitable broth medium (e.g., BHI broth) at 30°C for 24 hours.
- Harvest the bacterial cells by centrifugation at 12,000 x g for 20 minutes at 4°C.
2. Initial Extraction:
- The this compound can be found in both the supernatant and associated with the cell pellet.
- For supernatant: Concentrate the antibiotic by ammonium sulfate precipitation. Resuspend the pellet in 50 mM sodium phosphate buffer (pH 7.0).
- For cell pellet: Extract the cell pellet with isopropanol.
3. Reversed-Phase Chromatography (RPC):
- Equilibrate a C18 reversed-phase column with Buffer A (0.1% TFA in water).
- Load the resuspended pellet or the isopropanol extract (diluted with water) onto the column.
- Wash the column with Buffer A to remove unbound impurities.
- Elute this compound using a linear gradient of Buffer B (0.1% TFA in acetonitrile or isopropanol). This compound is expected to elute at a high concentration of Buffer B due to its hydrophobicity.
4. High-Performance Liquid Chromatography (HPLC) Purification:
- Further purify the this compound-containing fractions by reversed-phase HPLC on a C18 column.
- Use a linear gradient of acetonitrile in water with 0.1% TFA.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect the fractions corresponding to the this compound peak.
5. Verification:
- Confirm the purity and identity of the isolated this compound P1 using mass spectrometry (expected molecular mass of 1143 Da) and NMR spectroscopy.[2]
Data Presentation
Table 1: Stability of this compound P1 Under Various Conditions (Qualitative)
| Condition | Stability | Notes |
| pH | Stable at neutral to slightly acidic pH (e.g., pH 7.0).[2] Susceptible to degradation at extreme acidic or alkaline pH. | It is recommended to maintain a pH between 6.0 and 7.5 during extraction and storage. |
| Temperature | Heat-stable. Can withstand temperatures up to 120°C for short periods (15 minutes).[2] | For long-term storage and routine handling, it is best to work at room temperature or 4°C to minimize any potential degradation. |
| Light | Potentially sensitive to prolonged UV or intense light exposure. | Protect samples from light by using amber vials or wrapping containers in aluminum foil. |
| Enzymes | Susceptible to degradation by proteolytic enzymes. | The addition of protease inhibitors during the initial stages of extraction is recommended. |
| Oxidizing Agents | The thiazole rings are susceptible to oxidation. | Use high-purity, fresh solvents and consider degassing to remove dissolved oxygen. |
Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Potential Degradation Pathways of this compound
Caption: A conceptual diagram of potential degradation pathways for this compound.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Macrocyclic Peptide Antibiotic this compound P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Detection and evaluation of the antimicrobial activity of this compound P1 isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Poor Bioavailability of Micrococcin In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the thiopeptide antibiotic, micrococcin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor in vivo bioavailability?
A1: The poor bioavailability of this compound, a common issue among thiopeptide antibiotics, stems from several physicochemical properties. Its high molecular weight and complex, rigid macrocyclic structure contribute to low aqueous solubility, which is a fundamental requirement for absorption in the gastrointestinal (GI) tract. Furthermore, its significant hydrophobicity limits its dissolution in GI fluids and subsequent permeation across the intestinal epithelium.
Q2: What are the primary formulation strategies to enhance the systemic bioavailability of this compound?
A2: The main strategies focus on improving the solubility and absorption of this compound. These include:
-
Lipid-Based Formulations: Encapsulating this compound within lipid-based nanocarriers can improve its oral bioavailability. These formulations can solubilize the hydrophobic drug, protect it from degradation in the GI tract, and enhance its transport across the intestinal mucosa.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. SLNs offer advantages such as controlled release, improved stability, and enhanced absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. For this compound, it would be entrapped within the hydrophobic lipid bilayer, improving its solubility and protecting it from enzymatic degradation.
Q3: Are there instances where low systemic bioavailability of a thiopeptide is advantageous?
A3: Yes. For treating gastrointestinal infections, such as those caused by Clostridioides difficile, low systemic absorption is beneficial. It allows the antibiotic to remain concentrated in the gut where the infection is located, which can increase efficacy and minimize potential systemic side effects.
Q4: How can I assess the bioavailability of my this compound formulation in vivo?
A4: The most common method is through pharmacokinetic (PK) studies in animal models (e.g., rats or mice). This involves administering the formulation and a control (e.g., free this compound suspension) via the desired route (e.g., oral gavage) and intravenously (IV). Blood samples are collected at various time points, and the concentration of this compound in the plasma is measured using a validated analytical method like LC-MS/MS. Key PK parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated. The absolute oral bioavailability (%F) is then determined using the formula:
%F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Troubleshooting Guide
Issue 1: High variability in plasma concentrations after oral administration in animal studies.
-
Question: We are observing significant inter-individual variability in the plasma concentrations of our this compound formulation in our animal studies. What are the potential causes and solutions?
-
Answer: High variability is a frequent challenge with orally administered poorly soluble compounds.
-
Possible Causes:
-
Inconsistent Formulation Dosing: The hydrophobic nature of this compound can lead to aggregation or non-homogenous suspension in the dosing vehicle.
-
Physiological Variability: Differences in gastric emptying times, intestinal motility, and food intake among animals can significantly affect drug absorption.
-
First-Pass Metabolism: Variable metabolism in the gut wall or liver can result in inconsistent levels of the drug reaching systemic circulation.
-
-
Troubleshooting Steps:
-
Improve Formulation Homogeneity: Ensure your formulation is a stable, homogenous suspension or solution before and during administration. Use appropriate surfactants or emulsifiers in your vehicle. For nanoparticle suspensions, ensure they are well-dispersed.
-
Standardize Experimental Conditions: Fast the animals overnight before dosing to minimize variability in GI conditions. Ensure consistent dosing volumes and techniques.
-
Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic stability of this compound.
-
-
Issue 2: Low entrapment efficiency of this compound in lipid nanoparticles.
-
Question: We are struggling to achieve high entrapment efficiency (>70%) for this compound in our SLN/liposome (B1194612) formulations. What can we do?
-
Answer: The hydrophobicity of this compound can make its incorporation into the lipid matrix challenging.
-
Possible Causes:
-
Poor Solubility in Lipid Melt: this compound may not be sufficiently soluble in the molten lipid used for SLN preparation.
-
Drug Expulsion: During the cooling and lipid recrystallization phase of SLN production, the drug can be expelled from the solid lipid matrix.
-
Incorrect Lipid Composition: The chosen lipids for the liposome bilayer may not be optimal for retaining the hydrophobic this compound molecule.
-
-
Troubleshooting Steps:
-
Lipid Screening: Screen a variety of solid lipids with different chain lengths (for SLNs) or phospholipids (B1166683) and cholesterol ratios (for liposomes) to find a composition in which this compound has higher solubility.
-
Optimize Formulation Parameters: For SLNs, adjust the concentration of surfactant and co-surfactant. For liposomes, modify the drug-to-lipid ratio.
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Modify the Preparation Method: For SLNs, consider using a method that involves rapid cooling to trap the drug within the lipid matrix before it can be expelled. For liposomes, ensure the organic solvent is fully removed during the thin-film formation to maximize drug incorporation into the bilayer.
-
-
Issue 3: Nanoparticle aggregation upon storage or in biological fluids.
-
Question: Our this compound-loaded nanoparticles are aggregating over time or when we perform in vitro release studies in simulated biological fluids. How can we improve their stability?
-
Answer: Nanoparticle stability is critical for consistent in vivo performance.
-
Possible Causes:
-
Insufficient Surface Stabilization: The concentration or type of surfactant/stabilizer may not be adequate to prevent particle agglomeration.
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Oswald Ripening: In nanoparticle suspensions, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in particle size over time.
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Interaction with Biological Components: Proteins and salts in biological fluids can adsorb to the nanoparticle surface, leading to aggregation.
-
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Experiment with different concentrations of surfactants (e.g., Poloxamer 188, Tween 80) to ensure adequate surface coverage.
-
Incorporate Steric Stabilizers: For liposomes and SLNs, including a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation can provide a steric barrier that prevents aggregation.
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Evaluate Zeta Potential: Measure the zeta potential of your nanoparticles. A higher absolute value (typically > |20| mV) indicates greater electrostatic repulsion between particles and better stability.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticle suspension with a cryoprotectant (e.g., trehalose) to form a stable powder that can be reconstituted before use.
-
-
Data Presentation: Enhancing Bioavailability of Poorly Soluble Drugs
| Drug | Formulation | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (AUC) | Reference |
| Etoposide | Free Drug Suspension | Rat | Cmax: 0.13 ± 0.07 µg/mL AUC0-t: Not reported directly | - | [1] |
| SNEDDS | Rat | Cmax: 1.13 ± 0.07 µg/mL AUC0-t: 6.4-fold higher vs. suspension | 6.4 | [1] | |
| Idarubicin | Drug Solution | Rat | Not reported directly | - | [2] |
| SLNs | Rat | 30-fold extended elimination half-life | 21 | [2] | |
| Clarithromycin (B1669154) | Control Solution | Rabbit (ocular) | Cmax: 655 ng/mL AUC: 2067 ng·h/mL | - | [3] |
| SLNs | Rabbit (ocular) | Cmax: 1066 ng/mL AUC: 5736 ng·h/mL | 2.8 | [3] |
Note: SNEDDS = Self-Nanoemulsifying Drug Delivery System; SLNs = Solid Lipid Nanoparticles. The data for clarithromycin is for ocular administration but illustrates the principle of enhanced bioavailability through nanoparticle formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is a general guideline for encapsulating a hydrophobic peptide like this compound into SLNs. Optimization of lipid and surfactant choice is recommended.
-
Preparation of the Lipid Phase:
-
Weigh a suitable solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate).
-
Heat the lipid to 5-10°C above its melting point in a water bath.
-
Dissolve the desired amount of this compound in the molten lipid with continuous stirring to ensure a homogenous solution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a surfactant (e.g., 1-2.5% w/v Poloxamer 188 or Tween® 80).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax® homogenizer at 10,000-20,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
The resulting hot nanoemulsion is a clear or slightly bluish, transparent liquid.
-
-
Cooling and SLN Formation:
-
Cool down the nanoemulsion to room temperature or by placing it in an ice bath. The lipid will recrystallize, forming the solid lipid nanoparticles with encapsulated this compound.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This protocol describes a common method for preparing liposomes with an encapsulated hydrophobic drug like this compound.
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC or soy phosphatidylcholine and cholesterol in a specific molar ratio, e.g., 2:1) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the organic solvent completely. A thin, dry lipid film containing this compound will form on the inner wall of the flask.
-
To ensure complete removal of the solvent, you can further dry the film under a stream of nitrogen gas or in a vacuum desiccator for several hours.
-
-
Hydration of the Lipid Film:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the flask. The volume will determine the final lipid concentration.
-
Hydrate the film by agitating the flask at a temperature above the lipid phase transition temperature for about 1 hour. This can be done by gentle shaking or vortexing. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension needs to be downsized. This can be achieved by:
-
Sonication: Using a probe sonicator or a bath sonicator. Care must be taken to avoid overheating, which can degrade the lipids and the drug.
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm or 200 nm) using a liposome extruder. This method generally produces liposomes with a more uniform size distribution.
-
-
-
Purification:
-
Remove the unencapsulated (free) this compound from the liposome suspension. This can be done by dialysis against the hydration buffer, gel filtration chromatography (e.g., using a Sephadex column), or ultracentrifugation.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Assess the entrapment efficiency (EE%) by quantifying the amount of this compound in the liposomes after the purification step.
-
Visualizations
References
- 1. Nano-sized Droplets of Self-Emulsifying System for Enhancing Oral Bioavailability of Chemotherapeutic Agent VP-16 in Rats: A Nano Lipid Carrier for BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Micrococcin Delivery for Therapeutic Use
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the therapeutic delivery of micrococcin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
What is this compound and Why is its Delivery a Challenge?
This compound is a thiopeptide antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its therapeutic potential is significant, particularly in an era of rising antibiotic resistance.
The primary challenge in the therapeutic application of this compound is its poor aqueous solubility and low bioavailability. These properties hinder its systemic administration and limit its effectiveness. To overcome these limitations, various drug delivery systems are being explored, with a major focus on nanoparticle-based formulations.
What are the Common Nanoparticle-Based Delivery Systems for this compound?
The most commonly investigated nanoparticle systems for delivering hydrophobic drugs like this compound include:
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Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972). They can encapsulate the drug within their polymeric matrix, protecting it from degradation and controlling its release.
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Lipid-Based Nanoparticles: This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). They are composed of physiological lipids, offering high biocompatibility and low toxicity. Their lipidic nature makes them particularly suitable for encapsulating hydrophobic drugs like this compound.
What are the Key Parameters for Characterizing this compound-Loaded Nanoparticles?
Effective characterization of your this compound nanoparticle formulation is crucial for ensuring its quality, efficacy, and reproducibility. The key parameters to evaluate are:
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Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their biodistribution, cellular uptake, and clearance from the body. A narrow size distribution (low PDI) is desirable for uniform behavior.
-
Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their stability in suspension. A sufficiently high positive or negative zeta potential prevents particle aggregation.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles. DL is the weight percentage of the drug in the nanoparticle formulation. High EE and DL are desirable for therapeutic efficacy and to minimize the amount of carrier material administered.
-
In Vitro Drug Release: This assesses the rate and extent of this compound release from the nanoparticles over time in a simulated physiological environment. The release profile can be tailored for immediate or sustained drug action.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (EE) of this compound
Question: I am experiencing very low encapsulation efficiency of this compound in my PLGA/chitosan nanoparticles. What could be the reasons and how can I improve it?
Answer: Low encapsulation efficiency of hydrophobic drugs like this compound is a common challenge. Here are some potential causes and troubleshooting steps:
Potential Causes:
-
Poor affinity between the drug and the polymer: this compound may have limited interaction with the polymer matrix.
-
Drug leakage during formulation: The drug may diffuse out of the nanoparticles into the aqueous phase during the solvent evaporation or nanoprecipitation process.
-
Insufficient polymer concentration: A low polymer concentration may not form a dense enough matrix to effectively entrap the drug.
-
Inappropriate solvent system: The choice of organic solvent can influence drug solubility and partitioning during nanoparticle formation.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Optimize Polymer Type and Concentration | Experiment with different types of polymers (e.g., PLGA with varying lactide:glycolide ratios, different molecular weight chitosans) and increase the polymer concentration in the organic phase. | Improved drug-polymer interaction and a denser matrix, leading to higher EE. |
| Modify the Formulation Process | For nanoprecipitation, try a faster addition of the organic phase to the aqueous phase. For emulsion-based methods, optimize the homogenization speed and time. | Rapid precipitation or smaller emulsion droplets can trap the drug more effectively before it can leak out. |
| Incorporate a Surfactant or Stabilizer | The addition of surfactants like Poloxamers or PVA can help stabilize the nanoparticles and may improve drug retention at the interface. | Enhanced nanoparticle stability and reduced drug leakage. |
| Adjust the pH of the Aqueous Phase (for Chitosan) | For chitosan nanoparticles, ensure the pH of the chitosan solution is below its pKa (around 6.5) to maintain its positive charge for ionic gelation. | Improved cross-linking and formation of a more compact nanoparticle structure. |
Issue 2: Poor Stability of this compound-Loaded Nanoparticles (Aggregation)
Question: My this compound-loaded lipid nanoparticles are aggregating over time. How can I improve their stability?
Answer: Nanoparticle aggregation is often due to insufficient repulsive forces between particles. Here’s how to address this:
Potential Causes:
-
Low Zeta Potential: A zeta potential close to neutral (0 mV) indicates a lack of electrostatic repulsion, leading to aggregation.
-
Inadequate Steric Hindrance: Insufficient coating with stabilizing agents can allow particles to come into close contact and aggregate.
-
Inappropriate Storage Conditions: Temperature and storage medium can affect nanoparticle stability.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Increase Zeta Potential | Incorporate charged lipids (e.g., cationic lipids like DOTAP or anionic lipids like DSPG) into your lipid nanoparticle formulation. | A higher absolute zeta potential value (> ±30 mV) will increase electrostatic repulsion and prevent aggregation. |
| Add a PEGylated Lipid | Include a lipid conjugated with polyethylene (B3416737) glycol (PEG) in your formulation. | The PEG chains provide a steric barrier on the nanoparticle surface, preventing close approach and aggregation. |
| Optimize Storage Conditions | Store the nanoparticle suspension at 4°C and in a buffer with an appropriate pH and ionic strength. Avoid freezing unless a suitable cryoprotectant is used. | Reduced particle movement and minimized destabilizing effects of the storage medium. |
| Lyophilization | Freeze-dry the nanoparticles with a cryoprotectant (e.g., trehalose, sucrose) for long-term storage. | Removal of water prevents aggregation and degradation, allowing for long-term stability. |
Quantitative Data Summary
The following tables provide representative quantitative data for nanoparticle formulations of hydrophobic drugs, which can be used as a benchmark for optimizing your this compound delivery system.
Table 1: Typical Characterization Parameters for Hydrophobic Drug-Loaded Nanoparticles
| Nanoparticle Type | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA | Paclitaxel | 150 - 250 | < 0.2 | -20 to -40 | 70 - 90 | 1 - 5 |
| Chitosan | Curcumin | 200 - 400 | < 0.3 | +20 to +40 | 60 - 85 | 5 - 15 |
| SLN | Doxorubicin | 100 - 300 | < 0.25 | -15 to -30 | 80 - 95 | 1 - 10 |
| NLC | Amphotericin B | 150 - 350 | < 0.3 | -10 to -25 | > 90 | 2 - 8 |
Table 2: Representative In Vitro Drug Release Profile of a Hydrophobic Drug from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 2 | 15 - 25 (Initial Burst) |
| 8 | 30 - 45 |
| 24 | 50 - 65 |
| 48 | 65 - 80 |
| 72 | 75 - 90 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Prepare the Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Prepare the Aqueous Phase: Dissolve a stabilizing agent (e.g., 1% w/v polyvinyl alcohol - PVA) in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and un-encapsulated drug. Repeat this step twice.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: In Vitro Drug Release Study
-
Preparation: Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to ensure sink conditions).
-
Incubation: Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and incubate in a larger volume of the release medium at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the amount of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
enhancing the efficacy of micrococcin through chemical modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving the chemical modification of micrococcin to enhance its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound and its derivatives are thiopeptide antibiotics that inhibit bacterial protein synthesis. They bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event obstructs the function of the ribosome, a crucial cellular machinery for protein production, ultimately leading to bacterial growth inhibition.
Q2: What are the main challenges encountered when working with this compound and its derivatives?
The primary challenges include poor aqueous solubility and the development of bacterial resistance.[1][2] The hydrophobic nature of many thiopeptides can complicate handling and formulation.[1] Bacterial resistance can emerge through mutations in the gene encoding the ribosomal protein L11, which is the binding target of this compound.[3]
Q3: What are common strategies for chemically modifying this compound to improve its properties?
Chemical modifications often focus on improving aqueous solubility and enhancing antibacterial potency.[4] Medicinal chemistry campaigns have explored the synthesis of various analogs, such as derivatives of this compound P2 (MP2), by introducing different chemical groups to the core structure.[4][5] These modifications can lead to compounds with improved pharmacokinetic properties and efficacy against drug-resistant bacteria.[4]
Q4: Are there specific chemical modifications of this compound P2 that have shown promise?
Yes, several derivatives of this compound P2 have demonstrated significant potential. For instance, compounds designated as AJ-037 and AJ-206 have shown potent activity against Mycobacterium avium complex.[4] Another derivative, AJ-024, is effective against Clostridioides difficile infections, while AJ-147 has shown promise for treating methicillin-resistant Staphylococcus aureus (MRSA) impetigo.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired this compound analog | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS). | Optimize coupling reagents and reaction times. Consider using alternative coupling agents like HATU or DIC. |
| Side reactions such as racemization or the formation of by-products. | For cysteine-containing peptides, be aware of potential S-alkylation during TFA cleavage from Wang resin.[6] Monitor reactions closely using techniques like LC-MS to identify and characterize by-products. | |
| Difficulty in achieving macrocyclization. | The conformation of the linear peptide on the resin can hinder cyclization. Consider solution-phase cyclization, which offers more flexibility in solvent choice, but requires high dilution to prevent oligomerization.[7] | |
| Presence of unexpected peaks in HPLC/LC-MS after purification | Degradation of the thiopeptide structure. | Thiopeptides can be sensitive to pH and temperature. Ensure that purification conditions are optimized to maintain the integrity of the molecule. Use of appropriate buffers and temperature control is crucial. |
| Contamination from synthesis reagents or solvents. | Ensure high-purity reagents and solvents are used. Thoroughly wash the synthesized peptide to remove any residual impurities before purification. | |
| Poor recovery of the modified this compound during purification | Adsorption of the hydrophobic compound to chromatography columns or labware. | Use columns and labware made of materials with low protein/peptide binding properties. Silanized glassware can also be beneficial. |
| Precipitation of the compound during purification steps. | Optimize the solvent system used for purification to ensure the compound remains soluble throughout the process. |
Biological Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) results | Inconsistent inoculum preparation. | Ensure the bacterial inoculum is standardized to the correct McFarland standard to achieve a consistent starting concentration of bacteria. |
| Degradation of the this compound analog in the assay medium. | Assess the stability of your compound in the specific broth medium used for the MIC assay over the incubation period. | |
| Pipetting errors leading to incorrect concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Include positive and negative controls to validate the assay setup. | |
| No observable inhibition of bacterial growth | The bacterial strain is resistant to this compound. | Confirm the susceptibility of the bacterial strain using a known active this compound analog or another appropriate antibiotic as a positive control. |
| The synthesized analog has no antibacterial activity. | Verify the structure and purity of your compound using analytical techniques such as NMR and mass spectrometry. | |
| Low solubility of the compound in the assay medium. | Determine the solubility of your compound in the test medium. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration of the co-solvent does not affect bacterial growth. | |
| Contamination in cell cultures for cytotoxicity assays | Non-sterile handling techniques. | Adhere to strict aseptic techniques when working with cell cultures. Ensure all reagents and equipment are sterile. |
| Contaminated reagents or media. | Use certified sterile reagents and media. Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound P1 and P2 against various Gram-positive bacteria
| Bacterial Strain | This compound P1 (µg/mL) | This compound P2 (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.25 - 8.0 | 0.25 - 8.0 |
| Enterococcus faecium (VRE) | 0.25 - 8.0 | 0.25 - 8.0 |
| Mycobacterium spp. | 0.25 - 8.0 | 0.25 - 8.0 |
| Clostridioides difficile | - | Effective |
| Data compiled from multiple sources.[8][9] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound P1 and Thiocillin I
| Bacterial Strain | This compound P1 (µg/mL) | Thiocillin I (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| S. aureus ATCC 29213 | 1 | 0.5 | 1 | 2 |
| S. aureus NRS1 (MRSA) | 1 | 0.5 | 1 | 2 |
| S. epidermidis ATCC 12228 | 1 | 0.5 | 2 | 1 |
| E. faecalis ATCC 29212 | 2 | 1 | 2 | 2 |
| E. faecalis V583 (VRE) | 2 | 1 | >256 | 2 |
| B. subtilis ATCC 6633 | >16 | 4 | 0.25 | 0.5 |
| Source: Akasapu et al. (2018)[10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
Materials:
-
This compound analog (stock solution of known concentration, typically in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the stock solution of the this compound analog (at twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the this compound analog that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free transcription-translation system (e.g., from E. coli or rabbit reticulocytes)
-
Template DNA or mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase)
-
Amino acid mixture containing a labeled amino acid (e.g., ³⁵S-methionine or a fluorescently tagged amino acid)
-
This compound analog at various concentrations
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the components of the cell-free system according to the manufacturer's instructions.
-
Add the template DNA or mRNA.
-
Add the this compound analog at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of protein synthesis (e.g., chloramphenicol (B1208) for bacterial systems).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the cell-free system (typically 30-37°C) for a specified time (e.g., 60-90 minutes).
-
-
Detection of Protein Synthesis:
-
If using a radiolabeled amino acid, stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
If using a reporter protein like luciferase, add the appropriate substrate and measure the light output using a luminometer.[11]
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the this compound analog compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.
-
Mandatory Visualizations
Caption: Signaling pathway of bacterial protein synthesis inhibition by this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for low antibacterial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical optimization and derivatization of this compound p2 to target multiple bacterial infections: new antibiotics from thiopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Circumventing Micrococcin Efflux Pumps in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to circumvent micrococcin efflux pumps in bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture shows increasing resistance to this compound over time. How can I determine if this is due to efflux pump activity?
A1: Increased resistance to this compound can be multifactorial. To investigate the role of efflux pumps, we recommend a multi-step approach:
-
Efflux Pump Inhibitor (EPI) Synergy Assay: Perform a checkerboard assay to test for synergistic activity between this compound and a known broad-spectrum EPI, such as reserpine (B192253) or verapamil. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the EPI suggests the involvement of efflux pumps.
-
Ethidium (B1194527) Bromide (EtBr) Accumulation Assay: Efflux pumps often transport a wide range of substrates. Use an EtBr accumulation assay to determine if your resistant strain exhibits increased efflux activity compared to a susceptible parent strain. Reduced accumulation of EtBr in the resistant strain is indicative of overactive efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes in your resistant strain compared to the susceptible strain. Upregulation of specific pump genes in the resistant strain provides strong evidence for their involvement. In Staphylococcus aureus, common efflux pump genes to investigate include norA, norB, norC, mepA, and qacA.[1][2][3]
Q2: I have identified a potential Efflux Pump Inhibitor (EPI) for this compound. How do I confirm its mechanism of action?
A2: To confirm that your compound acts as an EPI, you should:
-
Rule out direct antimicrobial activity: Determine the MIC of the EPI alone to ensure it does not have intrinsic antibacterial effects at the concentrations used in synergy assays.
-
Demonstrate increased intracellular this compound concentration: Directly measure the accumulation of this compound inside the bacterial cells in the presence and absence of your EPI. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular drug levels.
-
Use knockout strains: Compare the synergistic effect of your EPI in a wild-type strain versus a strain with a known efflux pump gene knocked out. If the EPI's synergistic effect is diminished or absent in the knockout strain, it indicates that the EPI's target is that specific pump.
Q3: Are there any known synergistic partners for this compound that can help overcome efflux-mediated resistance?
A3: Yes, studies have shown a strong synergistic effect between this compound P1 (MP1) and rifampicin (B610482) against methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This combination has been shown to be effective in eradicating MRSA in a murine skin infection model and preventing the development of resistance.[5][6] While the exact mechanism of this synergy is still under investigation, it is hypothesized that rifampicin may inhibit efflux pumps, thereby increasing the intracellular concentration of this compound.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in the Ethidium Bromide (EtBr) Accumulation Assay.
| Possible Cause | Troubleshooting Step |
| Cell density variation | Ensure that the optical density (OD) of your bacterial cultures is standardized before starting the assay. |
| Incorrect EtBr concentration | The concentration of EtBr should be sub-inhibitory. Determine the MIC of EtBr for your strain and use a concentration well below the MIC for the accumulation assay. |
| Efflux pump induction | Pre-exposure to certain compounds can induce the expression of efflux pumps. Ensure that your pre-culture conditions are consistent and do not include any known inducers. |
| Cell viability issues | High concentrations of EtBr or other reagents can affect cell viability. Confirm cell viability after the assay using plating methods. |
Problem 2: No synergistic effect observed in the checkerboard assay with a known EPI.
| Possible Cause | Troubleshooting Step |
| EPI is not effective against the specific pump | Not all EPIs are broad-spectrum. The efflux pump in your strain may not be a target for the EPI you are using. Test a panel of different EPIs with varying mechanisms of action. |
| Alternative resistance mechanisms | Resistance may not be primarily due to efflux. Investigate other resistance mechanisms such as target modification or enzymatic inactivation of this compound. |
| Incorrect concentration range | Ensure that the concentration ranges for both this compound and the EPI in your checkerboard assay are appropriate and span the expected MIC values. |
| Assay conditions | Optimize incubation time, temperature, and media conditions for the checkerboard assay as these can influence the outcome. |
Data Presentation
Table 1: Common Efflux Pumps in Staphylococcus aureus and Their General Substrates
| Efflux Pump Family | Efflux Pump | Known Substrates |
| MFS | NorA | Fluoroquinolones, biocides, dyes, chloramphenicol, puromycin[2][4] |
| MFS | NorB | Hydrophilic and hydrophobic quinolones, biocides, dyes[2][4] |
| MFS | NorC | Fluoroquinolones, dyes[2][4] |
| MATE | MepA | Quaternary ammonium (B1175870) compounds, ciprofloxacin, norfloxacin, dyes[8] |
| MFS | QacA/B | Quaternary ammonium compounds, other antiseptics and disinfectants |
| ABC | BmrA (Bacillus subtilis) | Hoechst 33342, ethidium bromide, doxorubicin[9][10] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergistic Activity
This protocol is used to determine the synergistic effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
Procedure:
-
Prepare serial dilutions of this compound horizontally in the microtiter plate and serial dilutions of the EPI vertically.
-
The resulting checkerboard will contain various combinations of the two agents.
-
Inoculate each well with the bacterial suspension.
-
Include wells with only this compound and only the EPI as controls to determine their individual MICs. Also include a growth control well without any antimicrobial agent.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each combination as the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = FICA + FICB
-
Where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifference
-
FICI > 4: Antagonism
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the accumulation of the fluorescent dye EtBr, a common substrate of many efflux pumps.
Materials:
-
Fluorometer or fluorescence plate reader
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr) solution
-
Glucose
-
Efflux Pump Inhibitor (EPI) (optional, as a control)
Procedure:
-
Harvest bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized OD.
-
Add glucose to the cell suspension to energize the efflux pumps.
-
Add EtBr to the cell suspension at a sub-inhibitory concentration.
-
Immediately measure the fluorescence over time.
-
A lower level of fluorescence in the test strain compared to a control strain (e.g., a known efflux pump knockout) indicates increased efflux activity.
-
As a positive control, add a known EPI (like reserpine) to a separate sample. This should block efflux and lead to an increase in fluorescence.
Mandatory Visualizations
Caption: Workflow for identifying a this compound efflux pump.
Caption: Simplified regulation of the NorA efflux pump in S. aureus.
References
- 1. Staphylococcus aureus Efflux Pumps and Tolerance to Ciprofloxacin and Chlorhexidine following Induction by Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infect… [ouci.dntb.gov.ua]
- 5. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms [microbialcell.com]
- 9. uniprot.org [uniprot.org]
- 10. Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Genetic Stability of Micrococcin-Producing Strains
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the genetic stability of micrococcin-producing bacterial strains, particularly Bacillus subtilis.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the cultivation and fermentation of this compound-producing strains.
Q1: My this compound yield has dropped significantly after several rounds of subculturing. What are the likely causes?
A significant drop in yield is often the primary indicator of genetic instability. Several factors could be responsible:
-
Plasmid Loss: The biosynthetic gene cluster (BGC) for this compound P1 is often located on a plasmid.[1] Plasmids can be lost during cell division, especially without continuous antibiotic selection pressure, leading to a population of non-producing cells.
-
Gene Cluster Deletion or Mutation: The strain may have undergone spontaneous genetic alterations, such as deletions or mutations within the this compound BGC, rendering the pathway non-functional.[2]
-
Suboptimal Fermentation Conditions: Changes in fermentation parameters like pH, temperature, aeration, or nutrient availability can significantly impact yield.[3][4] For instance, depletion of a key nutrient can halt production.
-
Strain Contamination: Contamination with foreign microbes can outcompete your producer strain for resources, leading to an apparent drop in yield.[5]
Q2: I'm observing mixed colony morphologies (e.g., large vs. small colonies) on my agar (B569324) plates. Is this related to genetic instability?
Yes, heterogeneous colony morphology can be a visual indicator of genetic instability. This variation might arise from:
-
Plasmid Instability: Cells that have lost the production plasmid may grow faster or differently than plasmid-bearing cells, leading to different colony sizes. The metabolic burden of carrying a large plasmid and producing the antibiotic can slow growth.[6]
-
Genomic Rearrangements: Large-scale deletions or other genomic rearrangements can affect growth characteristics and colony appearance.
-
Contamination: Always verify the purity of your culture by microscopy and 16S rRNA sequencing if you suspect contamination.
Q3: How can I confirm that the this compound biosynthesis gene cluster (BGC) is still present and intact in my strain?
You can use several molecular biology techniques:
-
PCR Screening: Design primers specific to several key genes within the this compound BGC. Perform PCR on genomic DNA extracted from single colonies. The absence of a PCR product for one or more genes indicates a potential deletion.
-
Restriction Analysis: If the BGC is on a known plasmid, you can perform a plasmid extraction followed by restriction enzyme digestion. Compare the resulting band pattern on an agarose (B213101) gel to a reference "wild-type" plasmid. A change in the pattern suggests a rearrangement.
-
Whole-Genome Sequencing (WGS): For a comprehensive analysis, sequence the entire genome of the low-producing strain and compare it to a high-producing reference strain. This will definitively identify any deletions, insertions, or point mutations in the BGC.
Q4: What are the best practices for long-term storage of my producer strain to maintain its genetic stability?
Proper long-term storage is crucial to prevent the accumulation of mutations and ensure strain viability.[5]
-
Cryopreservation (-80°C or Liquid Nitrogen): This is the most effective method for long-term preservation. Grow the strain to the late-logarithmic or early stationary phase, then resuspend the cells in fresh medium containing a cryoprotectant like glycerol (B35011) (15-25% final concentration).[7][8] Freeze vials rapidly and store them at -80°C or, for even longer-term stability, in liquid nitrogen.[8]
-
Lyophilization (Freeze-Drying): This method involves removing water from a frozen cell suspension under a vacuum.[9] It is an excellent technique for long-term storage at 4-10°C, eliminating the need for ultra-low temperature freezers and protecting against power outages.[8][9]
-
Avoid Repeated Subculturing: Minimize the number of times a strain is passaged on agar plates. For routine experiments, prepare a large batch of frozen glycerol stocks (a "cell bank") and use a fresh vial to start each new culture.[10]
Q5: My fermentation is sluggish, and the final yield is low, even with a freshly revived culture. What fermentation parameters should I check?
Even with a genetically stable strain, suboptimal fermentation conditions can severely limit production.[11]
-
Medium Composition: Ensure the carbon and nitrogen sources are not limiting.[3] Complex nitrogen sources like peptone and yeast extract often give higher bacteriocin (B1578144) yields compared to inorganic sources.[3]
-
pH Control: The pH of the culture medium can drop significantly during fermentation due to the production of organic acids.[4] This can inhibit both growth and antibiotic production. Maintain the pH within the optimal range for your strain using buffers or automated pH control in a bioreactor.
-
Aeration and Agitation: Thiopeptide biosynthesis is an energy-intensive process. Inadequate dissolved oxygen can become a limiting factor. Optimize the shaking speed in flasks or the agitation and aeration rates in a fermenter to ensure sufficient oxygen supply.[12]
Section 2: Data & Experimental Protocols
Quantitative Data Summary
Table 1: Comparison of Long-Term Bacterial Storage Methods
| Storage Method | Typical Temperature | Cryoprotectant | Viability Duration | Key Advantage | Key Disadvantage |
| Agar Slant/Stab | 4°C | None | Months to ~2 years[10] | Simple, low-cost | Higher risk of contamination & instability |
| -20°C Freezer | -20°C | Glycerol/DMSO[10] | Months to years | Accessible equipment | Not ideal for very long-term storage[7] |
| -80°C Freezer | -70°C to -80°C | Glycerol/DMSO[5] | Years[7] | Excellent long-term viability | Requires specialized freezer |
| Liquid Nitrogen | Below -130°C | Glycerol/DMSO | Decades[8] | Gold standard for preservation | Requires liquid nitrogen supply |
| Lyophilization | 4°C to 10°C | Sucrose/Skim Milk | Decades[9] | No low-temp storage needed | Requires specialized equipment |
Experimental Protocols
Protocol 1: Plasmid Stability Assay
This protocol determines the rate of plasmid loss in a bacterial population over time in the absence of selective pressure.
Materials:
-
This compound-producing strain grown on selective agar (e.g., containing an antibiotic for which the plasmid carries a resistance gene).
-
Non-selective liquid medium (e.g., LB or TSB).
-
Non-selective agar plates.
-
Selective agar plates.
-
Sterile dilution buffer (e.g., PBS or 0.85% NaCl).
-
Incubator and shaker.
Methodology:
-
Initial Culture: Inoculate a single colony from a selective agar plate into 5 mL of selective liquid medium. Grow overnight at the optimal temperature with shaking. This is Generation 0.
-
Serial Passaging:
-
The next morning, measure the Optical Density at 600 nm (OD₆₀₀) of the overnight culture.
-
Dilute the culture 1:1000 (or to a starting OD₆₀₀ of ~0.05) into fresh, non-selective liquid medium.
-
Grow the culture for a set number of generations (typically 8-10, which corresponds to reaching stationary phase).
-
Repeat this dilution and regrowth step for 5-10 consecutive days.
-
-
Plating and Counting:
-
At the end of each day's growth cycle (before the next dilution), take a sample from the non-selective culture.
-
Create a serial dilution series of the sample in sterile buffer.
-
Plate 100 µL of appropriate dilutions onto both non-selective agar (to count total viable cells) and selective agar (to count plasmid-containing cells).
-
Incubate the plates overnight.
-
-
Calculation:
-
Count the colonies on both types of plates.
-
Calculate the percentage of plasmid-containing cells:
-
% Stability = (CFU on Selective Plate / CFU on Non-Selective Plate) * 100
-
-
Plot the percentage of plasmid-containing cells against the number of generations to visualize the rate of plasmid loss.
-
Protocol 2: PCR Screening for Biosynthesis Gene Cluster Integrity
This protocol provides a rapid check for the presence of key genes in the this compound BGC.
Materials:
-
Bacterial colonies to be tested.
-
PCR primers for 3-4 different genes within the this compound BGC (e.g., the precursor peptide gene and key modification enzyme genes).
-
Taq DNA polymerase and buffer.
-
dNTPs.
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
Methodology:
-
Template Preparation:
-
Pick a single colony and resuspend it in 50 µL of sterile water.
-
Boil the cell suspension for 10 minutes to lyse the cells and release the genomic DNA.
-
Centrifuge for 2 minutes to pellet cell debris. Use 1-2 µL of the supernatant as the PCR template.
-
-
PCR Reaction:
-
Set up a standard 25 µL PCR reaction for each primer set and for each colony to be tested. Include a positive control (a known high-producing strain) and a negative control (no template DNA).
-
Example Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C (primer-dependent) for 30 seconds.
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Analysis:
-
Run 10 µL of each PCR product on a 1% agarose gel.
-
Visualize the bands under UV light. The absence of a band of the expected size for any of the target genes in a test colony suggests a deletion or mutation in that region of the BGC.
-
Section 3: Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting genetic instability.
References
- 1. Genome-Based Characterization of a Plasmid-Associated this compound P1 Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameters affecting plasmid stability in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Everything You Need to Know about Microorganism Preservation [mantacc.com]
- 6. Plasmid-Stabilizing Strains for Antibiotic-Free Chemical Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Bacteria Preservation [opsdiagnostics.com]
- 9. Lyophilisation: Long-term storage for bacterial strains | Culture Collections [culturecollections.org.uk]
- 10. umsl.edu [umsl.edu]
- 11. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 12. Zero‐growth bioprocesses: A challenge for microbial production strains and bioprocess engineering - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Micrococcin-Ribosomal Protein L11 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the interaction between the thiopeptide antibiotic micrococcin and its ribosomal target, protein L11. The interaction of this compound with the L11-23S rRNA complex is a critical mechanism for its inhibition of bacterial protein synthesis.[1][2] Understanding and validating this interaction is paramount for the development of novel antibiotics targeting the bacterial ribosome.
Introduction to the this compound-L11 Interaction
This compound is a thiopeptide antibiotic that inhibits protein synthesis in bacteria by binding to a cleft formed between ribosomal protein L11 and the 23S rRNA.[1][2] This binding event obstructs the function of elongation factors, thereby halting the translation process. The N-terminal domain of L11 has been identified as a crucial component for this interaction. The validation of this molecular interaction is essential for structure-activity relationship (SAR) studies and the rational design of new antimicrobial agents.
Experimental Approaches for Validation
Several experimental techniques can be employed to validate and characterize the interaction between this compound and ribosomal protein L11. These methods range from genetic approaches using resistant mutants to biophysical assays that directly measure binding affinities. Below, we compare some of the key methodologies.
Data Presentation: Comparison of Validation Methods
| Method | Principle | Key Quantitative Readout | Throughput | Reported Findings for this compound/L11 |
| Analysis of Resistant Mutants | Selection and characterization of mutants resistant to the antibiotic. Mutations in the target protein can indicate the binding site. | Minimum Inhibitory Concentration (MIC) | Low | Single-site substitutions in the N-terminal domain of L11 confer resistance to this compound.[3] L11-minus mutants show no drug-rRNA binding.[3] |
| rRNA Footprinting | Chemical or enzymatic cleavage of rRNA in the presence and absence of the ligand. The binding site is identified as a region of protection from cleavage. | N/A (Qualitative) | Low to Medium | This compound generates an rRNA footprint that is indistinguishable from that produced in vitro, indicating its binding site on the 23S rRNA component of the L11-rRNA complex.[3] |
| Protease Protection Assay | The binding of a ligand to a protein can alter its conformation, leading to changes in its susceptibility to proteolytic cleavage. | N/A (Qualitative) | Low | This compound produces strong protection of wild-type L11 from proteinase digestion, with weaker effects observed in resistant mutants.[3] |
| In Vitro Protein Synthesis Inhibition Assay | Measurement of the inhibition of protein synthesis in a cell-free system in the presence of the antibiotic. | IC50 (half maximal inhibitory concentration) | High | This compound inhibits the elongation step of protein synthesis in mycobacteria.[4] |
| Fluorescence-Based Competition Assay | A fluorescently labeled ligand competes with the unlabeled test compound for binding to the target. | Kd (dissociation constant), Ki (inhibition constant) | High | Intact B. stearothermophilus L11 binds to rRNA with a high affinity (Ka ≈ 1.2 x 10⁹ M⁻¹).[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule to determine thermodynamic parameters. | Kd, ΔH (enthalpy change), ΔS (entropy change) | Low | N/A |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule. | Ka (association rate constant), Kd (dissociation rate constant), KD (equilibrium dissociation constant) | Medium to High | N/A |
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay using a Luciferase Reporter
This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
Plasmid DNA encoding firefly luciferase under a bacterial promoter
-
Amino acid mixture
-
ATP and GTP
-
This compound
-
96-well microplates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare a master mix containing the S30 extract, amino acid mixture, ATP, GTP, and the luciferase reporter plasmid.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent-only control.
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control and determine the IC50 value.
rRNA Footprinting Assay
This method identifies the binding site of this compound on the 23S rRNA within the ribosome.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
This compound
-
Dimethyl sulfate (B86663) (DMS) for chemical footprinting or RNases (e.g., RNase T1, RNase V1) for enzymatic footprinting
-
Reverse transcriptase
-
Radiolabeled primers specific to the 23S rRNA region of interest
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Protocol:
-
Incubate the ribosomes with or without this compound.
-
Treat the samples with a limited amount of DMS or RNase to achieve, on average, one modification or cleavage event per rRNA molecule.
-
Extract the rRNA from the samples.
-
Perform primer extension analysis using a radiolabeled primer that anneals downstream of the expected binding site.
-
Separate the cDNA products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager. The region protected by this compound will appear as a "footprint" with a diminished cleavage pattern compared to the control lane.
Protease Protection Assay
This assay demonstrates the direct interaction of this compound with L11 by assessing changes in its susceptibility to proteolysis.
Materials:
-
Purified ribosomal protein L11
-
A fragment of 23S rRNA containing the L11 binding site
-
This compound
-
A protease (e.g., trypsin, chymotrypsin)
-
SDS-PAGE apparatus
-
Coomassie blue stain or Western blotting reagents
Protocol:
-
Pre-incubate purified L11 with the rRNA fragment in the presence or absence of this compound to allow complex formation.
-
Add a limited amount of protease to each sample and incubate for a defined period.
-
Stop the reaction by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or by Western blotting using an anti-L11 antibody.
-
A stronger band for full-length L11 in the presence of this compound indicates protection from proteolysis due to binding.
Visualizations
Caption: Workflow for the In Vitro Protein Synthesis Inhibition Assay.
Caption: Mechanism of Action of this compound.
Caption: Logical Relationships of Validation Methodologies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Approaches for measuring the dynamics of RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of the N-terminal domain of ribosomal protein L11 with thiostrepton and rRNA [pubmed.ncbi.nlm.nih.gov]
Biochemical Showdown: Unraveling Micrococcin's Ribosomal Siege
A Comparative Guide to the Mechanism of Action of a Potent Thiopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical validation of micrococcin's mechanism of action against other ribosome-targeting antibiotics. Through a detailed examination of experimental data, protocols, and molecular interactions, we aim to furnish researchers with the critical information needed to advance the development of novel antimicrobial agents.
At a Glance: this compound's Ribosomal Assault
This compound, a member of the thiopeptide family of antibiotics, exerts its potent bactericidal effects by targeting the bacterial ribosome, the essential machinery for protein synthesis. Its primary mode of action involves binding to a unique site on the large 50S ribosomal subunit, a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This interaction effectively stalls protein synthesis by interfering with the function of crucial elongation factors, EF-G and EF-Tu, thereby preventing the translocation of tRNA and mRNA.
Performance Comparison: this compound vs. Other Ribosome-Targeting Antibiotics
The efficacy of this compound and its thiopeptide counterparts is underscored by their low Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive bacteria, including drug-resistant strains.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound P1 and Other Thiopeptide Antibiotics (µg/mL)
| Bacterium | This compound P1 | Thiostrepton | Thiocillin I | Nocathiacin | Siomycin A |
| Staphylococcus aureus | 0.05 - 0.8 | 0.12 - 1 | 0.06 - 0.5 | 0.015 - 0.12 | 0.06 - 0.25 |
| Streptococcus pneumoniae | 0.1 - 1 | 0.25 - 2 | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 0.5 |
| Enterococcus faecalis | 0.2 - 1.6 | 0.5 - 4 | 0.25 - 2 | 0.12 - 1 | 0.25 - 1 |
| Bacillus subtilis | 0.05 - 0.4 | 0.1 - 0.8 | 0.05 - 0.4 | 0.015 - 0.12 | 0.03 - 0.12 |
Note: MIC values are presented as ranges compiled from multiple studies and can vary based on the specific strain and testing conditions.
Delving Deeper: Experimental Validation Protocols
The biochemical validation of this compound's mechanism of action relies on a suite of powerful in vitro assays. Here, we provide detailed protocols for three key experiments.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay quantifies the direct interaction between this compound and the bacterial ribosome.
Principle: This method leverages the ability of nitrocellulose membranes to bind proteins and protein-nucleic acid complexes, while allowing unbound small molecules to pass through. By using a radiolabeled antibiotic, the amount of ribosome-bound drug can be quantified.
Materials:
-
70S ribosomes from a susceptible bacterial strain (e.g., E. coli, Bacillus subtilis)
-
Radiolabeled this compound (e.g., [³H]-micrococcin)
-
Unlabeled this compound
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT
-
Wash Buffer: Ice-cold Binding Buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Ribosome Preparation: Thaw purified 70S ribosomes on ice and dilute to a final concentration of 50 nM in ice-cold Binding Buffer.
-
Ligand Preparation: Prepare serial dilutions of radiolabeled this compound in Binding Buffer. For competition experiments, include a parallel set of reactions with a 100-fold molar excess of unlabeled this compound.
-
Binding Reaction: In a microcentrifuge tube, mix 50 µL of the ribosome solution with 50 µL of the radiolabeled this compound solution (with or without unlabeled competitor).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-soak nitrocellulose filters in ice-cold Binding Buffer for at least 15 minutes.
-
Assemble the vacuum filtration apparatus with the pre-soaked filters.
-
Apply the reaction mixture to the center of the filter under a gentle vacuum.
-
Wash the filter twice with 1 mL of ice-cold Wash Buffer to remove unbound ligand.
-
-
Quantification:
-
Carefully remove the filter and place it in a scintillation vial.
-
Add 5 mL of scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (counts from reactions with excess unlabeled this compound) from the total binding. Plot the specific binding as a function of the radiolabeled this compound concentration to determine the dissociation constant (Kd).
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein). The inhibitory effect of the antibiotic is quantified by the reduction in the reporter signal.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase) under the control of a bacterial promoter
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution (in DMSO)
-
Luminometer or fluorometer
-
96-well microplates
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's instructions.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-template control.
-
Initiation of Translation: Add the master mix and the reporter plasmid DNA to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection:
-
For luciferase reporter: Add luciferin (B1168401) substrate to each well and measure luminescence using a luminometer.
-
For GFP reporter: Measure fluorescence using a fluorometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Toeprinting Analysis
This high-resolution technique maps the precise location of the ribosome stalled on an mRNA transcript by an antibiotic.
Principle: A DNA primer is annealed to an mRNA template downstream of the region of interest. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA by an antibiotic, the reverse transcriptase will be blocked, resulting in a truncated cDNA product, the "toeprint." The size of this toeprint reveals the exact position of the stalled ribosome.[1][2]
Materials:
-
Purified 70S ribosomes
-
mRNA template containing a ribosome binding site and a start codon
-
DNA primer complementary to a sequence downstream of the start codon (often radiolabeled)
-
Reverse transcriptase
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Complex Formation: Incubate the mRNA template with 70S ribosomes, initiator tRNA (fMet-tRNAfMet), and this compound at 37°C to allow the formation of stalled initiation complexes.
-
Primer Annealing: Add the radiolabeled DNA primer to the reaction and anneal by heating and slow cooling.
-
Primer Extension: Initiate cDNA synthesis by adding reverse transcriptase and dNTPs. Incubate at 37°C.
-
Termination and Purification: Stop the reaction and purify the cDNA products.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
Visualization: Visualize the radiolabeled cDNA fragments using a phosphorimager or autoradiography. The appearance of a specific truncated band in the presence of this compound, corresponding to a position 15-18 nucleotides downstream of the start codon, indicates ribosome stalling.
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflows for validating this compound's mechanism of action.
Conclusion
The biochemical validation of this compound's mechanism of action provides a clear picture of a highly specific and potent inhibitor of bacterial protein synthesis. Its unique binding site on the ribosome distinguishes it from many other classes of antibiotics, making it a promising candidate for further development, particularly in the face of growing antibiotic resistance. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to exploring the therapeutic potential of this compound and other thiopeptide antibiotics.
References
A Comparative Analysis of Micrococcin and Thiostrepton Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activities of two prominent thiopeptide antibiotics, micrococcin and thiostrepton (B1681307). This analysis is supported by experimental data to delineate their mechanisms of action and comparative efficacy.
Both this compound and thiostrepton are potent inhibitors of bacterial protein synthesis, primarily targeting Gram-positive bacteria. Their shared mechanism involves binding to the 50S ribosomal subunit, specifically to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This interaction physically obstructs the function of essential elongation factors, thereby halting protein synthesis. Despite this commonality, subtle differences in their molecular interactions lead to variations in their activity profiles.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound P1 and thiostrepton against a selection of Gram-positive bacterial strains. These values, compiled from various studies, indicate the lowest concentration of the antibiotic that prevents visible growth of the bacteria.
| Bacterial Strain | This compound P1 MIC (µg/mL) | Thiostrepton MIC (µg/mL) |
| Staphylococcus aureus | 0.2 - 2.0[1] | >260 (for MRSA USA300)[2] |
| Enterococcus faecalis | 0.5 - 1.0[1] | Not widely reported |
| Streptococcus pyogenes | 3.13[1] | Not widely reported |
| Bacillus subtilis | 0.2 - 4.0[1] | Not widely reported |
| Kocuria rhizophila | 0.25 | Not widely reported |
| Neisseria gonorrhoeae | Not widely reported | <1.0[3] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and thiostrepton exert their antibacterial effects by targeting the bacterial ribosome. Their binding to the L11 protein and 23S rRNA complex interferes with the function of elongation factors, crucial for the progression of protein synthesis.
dot
Caption: Mechanism of action for this compound and thiostrepton.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium in vitro.
Materials:
-
Thiopeptide antibiotic (this compound or Thiostrepton) stock solution (e.g., 1280 µg/mL in DMSO)
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: Suspend 3-5 isolated colonies of the test bacterium from a fresh culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the antibiotic stock solution in CAMHB in the wells of a 96-well plate. The typical final volume in each well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium, as indicated by the absence of turbidity.[4]
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of an antibiotic on bacterial protein synthesis in a cell-free system.
Materials:
-
Cell-free transcription-translation (TX-TL) system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase)
-
Thiopeptide antibiotic
-
Control inhibitor (e.g., Kanamycin)
-
DMSO (vehicle control)
-
Luciferase Assay Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the thiopeptide antibiotic in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended.[5]
-
Reaction Setup: On ice, prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid DNA according to the manufacturer's instructions.
-
Assay Plate Assembly:
-
Incubation: Seal the plate and incubate at 37°C for 2 to 4 hours.[5]
-
Luminescence Measurement:
-
Equilibrate the plate and Luciferase Assay Reagent to room temperature.
-
Add a volume of Luciferase Assay Reagent to each well equal to the reaction volume.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the "No Inhibition" control. Determine the IC50 value, which is the concentration of the antibiotic that causes 50% inhibition of protein synthesis.
Ribosome Binding Assay
This assay determines the binding affinity of an antibiotic to the ribosome.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled antibiotic or a method for detecting the bound antibiotic
-
GTPase reaction buffer
-
Non-hydrolyzable GTP analog (GDPNP)
-
Microfuge spin columns with Sephacryl-300 HR resin
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with the antibiotic in a suitable binding buffer. To study the effect on elongation factor binding, the respective factor (e.g., EF-G) and a non-hydrolyzable GTP analog (GDPNP) are included.[6]
-
Separation of Bound and Unbound Ligand: Apply the incubation mixture to a microfuge spin column containing a size-exclusion resin (e.g., Sephacryl-300 HR).[6] Centrifuge to separate the ribosome-antibiotic complex (which elutes) from the unbound antibiotic (which is retained in the resin).[6]
-
Quantification: Quantify the amount of antibiotic in the eluate using an appropriate method (e.g., scintillation counting for radiolabeled compounds or SDS-PAGE for co-eluted factors).[6]
GTP Hydrolysis Assay
This assay measures the effect of the antibiotic on the GTPase activity of elongation factors, which is essential for their function.
Materials:
-
Purified 70S ribosomes
-
Purified elongation factor (e.g., EF-G)
-
[γ-³²P]-labeled GTP
-
Reaction buffer
-
Thiopeptide antibiotic
Procedure:
-
Reaction Setup: Assemble reaction mixtures containing 70S ribosomes, the elongation factor, and [γ-³²P]-GTP in a reaction buffer. For testing the inhibitor, pre-incubate the ribosomes with the antibiotic.[6]
-
Initiation of Reaction: Start the reaction by adding the elongation factor or GTP.
-
Time Course and Quenching: Take aliquots at different time points and stop the reaction (e.g., by adding acid).
-
Analysis of GTP Hydrolysis: Separate the hydrolyzed radioactive phosphate (B84403) (³²Pi) from the unhydrolyzed [γ-³²P]-GTP using a method like charcoal binding.
-
Quantification: Measure the amount of released ³²Pi by scintillation counting to determine the rate of GTP hydrolysis. A reduction in the rate in the presence of the antibiotic indicates inhibition.[6]
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of this compound and thiostrepton activity.
dot
Caption: Experimental workflow for comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Micrococcin and Vancomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. Vancomycin (B549263) has long been the cornerstone of therapy for severe MRSA infections. However, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus strains necessitates the exploration of alternative antimicrobial agents. This guide provides a detailed comparison of the efficacy of micrococcin, a thiopeptide antibiotic, and vancomycin against MRSA, supported by experimental data.
Executive Summary
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound and vancomycin against MRSA is a critical indicator of their potential therapeutic efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard metric for this assessment.
| Antibiotic | MRSA Strain | MIC (µg/mL) | Reference |
| This compound P1 | ATCC 33591 | 2.5 | [1] |
| Vancomycin | ATCC 33591 | 0.5 - 2.0 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against MRSA strain ATCC 33591.
In Vivo Efficacy: Murine Skin Infection Models
Animal models are indispensable for evaluating the in vivo efficacy of antimicrobial agents. The murine skin infection model is a common preclinical model for assessing treatments for MRSA.
It is important to note that direct comparative in vivo studies between this compound and vancomycin monotherapies are limited in the available literature. The presented data is from separate studies and may involve different experimental conditions.
This compound:
In a murine skin infection model using a luciferase-tagged MRSA strain (Xen31, derived from ATCC 33591), this compound P1 was evaluated as part of a combination therapy. While this compound monotherapy was not assessed for its ability to eradicate the infection, the study noted that single antimicrobials were not expected to be effective. However, a combination of this compound P1 and rifampicin (B610482) was effective in eradicating the MRSA infection and preventing its recurrence.[2][3]
Vancomycin:
In a subcutaneous skin infection model in rabbits infected with MRSA, treatment with vancomycin (40 mg/kg, subcutaneously daily for five days) resulted in a decreased lesion volume compared to the untreated group, although the difference was not statistically significant after 48 hours of treatment.[4] Gross inspection after five days showed that the treated group had less severe ulcerative pyogenic lesions compared to the untreated group.[4]
Mechanisms of Action
The distinct mechanisms by which this compound and vancomycin inhibit MRSA growth are fundamental to understanding their efficacy and potential for synergistic application.
This compound: Inhibition of Protein Synthesis
This compound belongs to the thiopeptide class of antibiotics and exerts its antibacterial effect by inhibiting protein synthesis.[1][5] It specifically targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. This compound binds to a cleft between the ribosomal protein L11 and the 23S rRNA on the 50S subunit of the ribosome.[2] This binding event interferes with the function of elongation factor G (EF-G), a crucial protein for the translocation step of protein synthesis, ultimately halting peptide chain elongation.[2]
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall, a rigid outer layer essential for bacterial survival.[6] It specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[7][8] By binding to these precursors, vancomycin sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for the polymerization and cross-linking of the peptidoglycan chains.[6][7] This inhibition leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and cell death.[7]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
-
Bacterial Strain: MRSA ATCC 33591 is cultured on an appropriate medium.
-
Inoculum Preparation: A suspension of the MRSA strain is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution: A serial two-fold dilution of this compound and vancomycin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
2. Murine Subcutaneous Abscess Model
This protocol describes a common in vivo model to assess the efficacy of antimicrobial agents against MRSA skin infections.[11][12][13][14]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infection: A mid-logarithmic phase culture of MRSA is prepared, and a specific inoculum (e.g., 1 x 10^7 CFU) is injected subcutaneously into the shaved dorsal side of the mice.
-
Treatment: Treatment with the investigational drug (this compound or vancomycin) and a vehicle control is initiated at a predetermined time post-infection. The route of administration (e.g., topical, intraperitoneal, intravenous) and dosing regimen will vary depending on the study design.
-
Efficacy Assessment: The primary endpoints are typically the size of the skin abscess (measured with calipers) and the bacterial load in the infected tissue at the end of the experiment. To determine the bacterial load, the abscessed tissue is excised, homogenized, and plated on appropriate agar (B569324) plates to enumerate the CFU.
Conclusion and Future Directions
The available data indicates that this compound exhibits potent in vitro activity against MRSA, with MIC values comparable to or lower than vancomycin. Its distinct mechanism of action, targeting protein synthesis, makes it an attractive candidate for further investigation, particularly in combination therapies to combat resistance.
A significant limitation in the current body of research is the lack of direct head-to-head in vivo comparative studies of this compound and vancomycin monotherapies. Such studies are crucial for a definitive assessment of their relative efficacy in a physiological setting. Future research should prioritize these direct comparisons in well-established animal models of MRSA infection. Furthermore, exploring the in vivo efficacy of this compound as a standalone agent is a critical next step in its development as a potential therapeutic for MRSA infections. The synergistic potential of this compound with existing antibiotics also warrants further in-depth investigation to develop novel combination therapies that can overcome vancomycin resistance.
References
- 1. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotreks.org [biotreks.org]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Broth microdilution susceptibility testing. [bio-protocol.org]
- 11. Mouse skin abscess model [bio-protocol.org]
- 12. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Infection of Methicillin Resistant Staphylococcus Aureus (MRSA) [jove.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Antibacterial Spectra of Micrococcin and Linezolid
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a thorough understanding of the antibacterial spectrum and mechanism of action of novel and existing antibiotics is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of two distinct protein synthesis inhibitors: micrococcin, a naturally occurring thiopeptide, and linezolid (B1675486), a synthetic oxazolidinone.
Executive Summary
This guide offers a head-to-head comparison of the antibacterial activity of this compound and linezolid. While both compounds are effective against Gram-positive bacteria, their mechanisms of action and specific activity profiles show notable differences. Linezolid, a cornerstone for treating resistant Gram-positive infections, exhibits a broad spectrum against various cocci. This compound, a potent macrocyclic peptide, also demonstrates significant activity against a range of Gram-positive pathogens. This document presents available quantitative data, detailed experimental methodologies for assessing antibacterial activity, and visual representations of their mechanisms of action.
Antibacterial Spectrum: A Quantitative Comparison
The antibacterial spectrum of an antibiotic is critical to its clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and linezolid against a panel of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]
| Bacterial Species | This compound P1 MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 2.0[3] | 0.5 - 4.0[4][5] |
| Methicillin-resistantS. aureus (MRSA) | 0.25 - 8.0[3] | 1.0 - 4.0[5][6] |
| Enterococcus faecalis | - | 0.5 - 4.0[4] |
| Vancomycin-resistantE. faecalis (VRE) | 0.25 - 8.0[3] | 1.0 - 4.0[7] |
| Enterococcus faecium | - | 0.5 - 4.0[4] |
| Vancomycin-resistantE. faecium (VRE) | - | 1.0 - 4.0[8] |
| Bacillus subtilis | 0.05 - 0.8[9] | - |
| Kocuria rhizophila | 0.05 - 0.8[3] | - |
| Streptococcus pneumoniae | - | 0.5 - 4.0[4] |
| Streptococci (general) | - | 0.5 - 4.0[4] |
| Mycobacterium spp. | 0.25 - 8.0[3] | - |
Note: MIC values can vary slightly depending on the testing methodology and specific strains.[4] Data presented here is a compilation from multiple sources to provide a comparative overview. A dash (-) indicates that comprehensive data was not available in the searched literature.
Mechanisms of Action: Distinct Modes of Inhibiting Protein Synthesis
While both this compound and linezolid target the bacterial ribosome to inhibit protein synthesis, they do so at different stages and through different interactions.
Linezolid , the first clinically approved oxazolidinone, has a unique mechanism of action.[] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[11][12] This inhibition occurs at the very beginning of protein synthesis, a step distinct from many other protein synthesis inhibitors that act on the elongation phase.[11][12] This unique mechanism contributes to its low cross-resistance with other antibiotic classes.[11]
This compound , a member of the thiopeptide class of antibiotics, also targets the 50S ribosomal subunit.[13] It binds to a cleft formed by the 23S rRNA and the L11 ribosomal protein.[13][14] This binding interferes with the function of elongation factors, such as EF-G, thereby stalling the elongation step of protein synthesis.[14]
Caption: Mechanism of action of Linezolid.
Caption: Mechanism of action of this compound.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method. This standardized procedure allows for the quantitative assessment of an antibiotic's in vitro activity.
Broth Microdilution Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Isolate a pure culture of the test bacterium on an appropriate agar (B569324) medium.
-
From a fresh overnight culture, select 3-4 colonies and suspend them in a sterile saline solution.[1]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[15]
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (this compound or linezolid) in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.[16]
-
Typically, 100 µL of the diluted antibiotic solution is added to each well.[16]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).[15]
-
Incubate the plate at 35-37°C for 16-24 hours under ambient atmospheric conditions.[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.[1]
-
Caption: Workflow for MIC determination.
Conclusion
Both this compound and linezolid are potent inhibitors of bacterial protein synthesis with strong activity against Gram-positive bacteria. Linezolid's unique mechanism of inhibiting the initiation of protein synthesis makes it a valuable tool against resistant pathogens. This compound also shows promise with its potent activity, including against some resistant strains. The data and protocols presented in this guide provide a foundation for researchers to further explore the potential of these antibiotics in the development of new therapeutic strategies. Further head-to-head comparative studies across a broader range of clinical isolates would be beneficial to more definitively delineate their respective antibacterial spectra.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. idexx.dk [idexx.dk]
- 3. researchgate.net [researchgate.net]
- 4. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjima.org [mjima.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. Linezolid - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Structure of Thiopeptide Antibiotics
Thiopeptide antibiotics are a class of structurally complex, sulfur-rich natural products derived from the ribosomal synthesis of precursor peptides that undergo extensive post-translational modifications.[1] With over 100 members identified, these molecules exhibit potent activity, primarily against Gram-positive bacteria, including drug-resistant strains like MRSA, making them a subject of significant research interest.[1][2] Their intricate architecture is characterized by a macrocyclic core that features a central nitrogen-containing six-membered ring, multiple thiazole (B1198619) and/or oxazole (B20620) rings, and several dehydroamino acids.[1][3]
This guide provides a structural comparison of different thiopeptide antibiotics, presenting key quantitative data, detailed experimental protocols for structural elucidation, and visualizations of their classification and biosynthesis.
Structural Classification of Thiopeptides
Thiopeptide antibiotics are categorized into five distinct series (a-e) based on the oxidation state and chemical nature of their central six-membered nitrogen-containing heterocycle.[3][4] This central ring serves as a scaffold for at least one macrocycle and a "tail" region.[1]
-
Series a & b: These series are structurally homologous, featuring a bis-macrocyclic peptide backbone.[3] Series 'a' contains a fully reduced piperidine (B6355638) ring, while series 'b' has a more oxidized 1,2-dehydropiperidine ring.[3] A common feature is a second macrocycle formed by a quinaldic acid moiety derived from tryptophan.[5]
-
Series c: This is a rare class, with only one known member, characterized by an unusual piperidine ring fused with an imidazoline.[5]
-
Series d: This is the most numerous class of thiopeptides.[3] They are distinguished by a 2,3,6-trisubstituted pyridine (B92270) as the central heteroaromatic domain.[3] Typically, they possess a single macrocyclic loop and a peptide side chain attached to the pyridine ring.[3]
-
Series e: Structurally related to series d, this series features a more oxidized, tetrasubstituted hydroxypyridine central ring.[3][4] A defining characteristic is a second macrocycle formed from a modified 3,4-dimethylindolic acid moiety, which originates from tryptophan.[4][6]
Comparative Structural Data
The structural diversity among thiopeptides can be summarized by comparing key features of representative members from the most common series. The size of the primary macrocycle is a critical determinant of the antibiotic's mechanism of action.[5][1]
| Feature | Series b: Thiostrepton | Series d: this compound P1 | Series e: Nosiheptide |
| Central Ring | 1,2-Dehydropiperidine | 2,3,6-Trisubstituted Pyridine | Tetrasubstituted Hydroxypyridine |
| Primary Macrocycle | 26-membered ring | 26-membered ring | 26-membered ring |
| Additional Macrocycle | Yes, contains a quinaldic acid moiety derived from Trp.[5] | No, features a linear peptide side chain.[3] | Yes, contains an indolic acid moiety derived from Trp.[6] |
| Key Residues | Thiazoline (B8809763), dehydroalanine (B155165), dehydrodemethylvaline.[3] | Multiple thiazoles and dehydroamino acids. | Multiple thiazoles and dehydroamino acids.[6] |
| Molecular Formula | C₇₂H₈₅N₁₉O₁₈S₅[3] | C₄₈H₄₉N₁₃O₉S₆ | C₅₁H₄₃N₁₃O₁₂S₆ |
Biosynthesis of Thiopeptide Scaffolds
Thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs).[7] Their biosynthesis follows a conserved pathway where a precursor peptide, comprising an N-terminal leader peptide and a C-terminal core peptide, undergoes a series of enzymatic modifications.[5][8]
The key steps include:
-
Ribosomal Synthesis : A precursor peptide (e.g., NosM for nosiheptide) is synthesized by the ribosome.[6]
-
Azoline Formation : Cysteine and serine/threonine residues in the core peptide are converted to thiazoline and oxazoline (B21484) rings by a cyclodehydratase enzyme complex.[6]
-
Dehydration : Other serine/threonine residues are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb).[6][7]
-
Cycloaddition : A formal [4+2] cycloaddition reaction occurs between two dehydroalanine residues to form the central six-membered nitrogen heterocycle, which also establishes the primary macrocycle.[7]
-
Tailoring and Leader Peptide Cleavage : Various tailoring enzymes modify the core structure, such as forming the second macrocycle, and the leader peptide is cleaved to release the mature antibiotic.[5]
A key point of structural divergence is the biosynthesis of the side-ring systems in series 'b' and 'e' thiopeptides like thiostrepton and nosiheptide. Although both the quinaldic acid (in thiostrepton) and indolic acid (in nosiheptide) moieties originate from L-tryptophan, they are formed through distinct enzymatic pathways before being incorporated into the final structure.[5][6]
Experimental Protocols for Structural Elucidation
The complex, polycyclic structures of thiopeptide antibiotics are determined using a combination of high-resolution analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
X-ray Crystallography: Co-crystallization with the 70S Ribosome
Since many thiopeptides target the bacterial ribosome, their structures are often solved by co-crystallizing the antibiotic with its macromolecular target. This provides critical insights into the mechanism of action. The following is a representative protocol adapted from methods for crystallizing thiopeptides with bacterial 70S ribosomes.[5]
1. Preparation of Materials:
-
70S Ribosomes: Purify highly pure and functionally active 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus).[5] This involves cell lysis, clarification by centrifugation, and pelleting the ribosomes through a sucrose (B13894) cushion via ultracentrifugation.[5]
-
Thiopeptide Stock Solution: Due to poor aqueous solubility, dissolve the thiopeptide antibiotic in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM). Store in aliquots at -20°C.[5]
-
Buffers: Prepare all necessary buffers, including lysis buffer, crystallization buffer, and a graded series of cryo-protectant solutions.[5]
2. Complex Formation:
-
Thaw the purified 70S ribosomes on ice.
-
Add the thiopeptide stock solution to the ribosome solution to achieve a final concentration that ensures a significant molar excess of the antibiotic (e.g., 250 µM).[5] Ensure the final DMSO concentration in the mixture does not exceed 1-2% to avoid interfering with crystallization.[5]
-
Incubate the mixture on ice for at least 1 hour to allow for the formation of a stable ribosome-antibiotic complex.[5]
3. Crystallization (Vapor Diffusion):
-
This protocol uses the sitting drop vapor diffusion method.[5]
-
Pipette 1 µL of the ribosome-thiopeptide complex solution into the well of a sitting drop crystallization plate.[5]
-
Add 1 µL of the crystallization buffer to the drop. The specific composition of this buffer (precipitants, salts, pH) must be determined through extensive screening.
-
Seal the wells and incubate the plate at a constant temperature (e.g., 19°C).[5]
-
Monitor the drops for crystal growth over a period of several days to weeks.[5]
4. Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size appear, prepare a cryo-protectant solution, typically by adding a cryoprotectant like glycerol (B35011) to the crystallization buffer in increasing concentrations.[5]
-
Carefully transfer a crystal through a series of drops with progressively higher cryo-protectant concentrations to prevent osmotic shock.[5]
-
Using a nylon loop, harvest the crystal from the final cryo-protectant drop and immediately flash-cool it by plunging it into liquid nitrogen.[5] The crystal is now ready for data collection at a synchrotron X-ray source.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for determining the solution-state structure of natural products like thiopeptides.[7] A suite of 1D and 2D NMR experiments is required to piece together the complex connectivity and stereochemistry.
1. Sample Preparation:
-
Dissolve a purified sample of the thiopeptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). The choice of solvent is critical for solubility and to avoid exchange of labile protons.
-
Transfer the solution to a high-quality NMR tube.
2. Data Acquisition:
-
Acquire a standard set of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3][9] The key experiments include:
-
1D ¹H NMR: Provides initial information on the number and type of protons (aromatic, aliphatic, amide, etc.) and their coupling patterns.
-
1D ¹³C NMR: Shows the number of unique carbon environments in the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is used to trace out spin systems within individual amino acid residues.[9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (or nitrogen), providing a map of all C-H bonds.[9][10]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the most critical experiment for connecting the individual amino acid fragments together, establishing the sequence, and defining the macrocyclic structure.[9][10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This information is essential for determining the 3D conformation and stereochemistry of the molecule.[9]
-
3. Structure Elucidation:
-
Fragment Assembly: Use COSY and HSQC data to identify the spin systems corresponding to the individual (and often highly modified) amino acid residues.
-
Sequence and Connectivity: Use the long-range correlations from the HMBC spectrum to piece the fragments together. For example, a correlation from an amide proton (H-N) to a carbonyl carbon (C=O) of the preceding residue establishes the peptide bond linkage.
-
Conformational Analysis: Use NOESY data to generate distance restraints between protons. These restraints are then used in molecular modeling software to calculate a family of 3D structures consistent with the experimental data, yielding the final solution-state conformation of the thiopeptide antibiotic.
References
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-Ray crystallography [ipb.hhu.de]
- 5. benchchem.com [benchchem.com]
- 6. Nosiheptide Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validating Micrococcin as a Novel Anti-TB Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel anti-tuberculosis (TB) agents with new mechanisms of action. Micrococcin P1, a thiopeptide antibiotic, has shown promise as a potent inhibitor of Mtb. This guide provides a comparative analysis of this compound's performance against existing first- and second-line anti-TB drugs, supported by available experimental data and detailed methodologies.
Executive Summary
This compound P1 demonstrates significant bactericidal activity against M. tuberculosis by inhibiting protein synthesis, a mechanism distinct from many current anti-TB drugs.[1] Its high in vitro potency, comparable to frontline drugs like isoniazid, and low cytotoxicity warrant further investigation. However, the lack of extensive in vivo efficacy data in TB models remains a critical gap in its validation as a viable clinical candidate.
Data Presentation
In Vitro Efficacy Against M. tuberculosis H37Rv
| Drug | Class | MIC (μg/mL) | MIC (μM) |
| This compound P1 | Thiopeptide | ~0.037 - 0.074 | ~0.032 - 0.063 |
| Isoniazid | First-line | 0.03 - 0.1 | 0.22 - 0.73 |
| Rifampicin | First-line | 0.12 - 0.5 | 0.15 - 0.61 |
| Ethambutol | First-line | 1.0 - 5.0 | 4.9 - 24.5 |
| Moxifloxacin | Second-line (Fluoroquinolone) | 0.125 - 0.5 | 0.31 - 1.24 |
Note: MIC values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The MIC for this compound P1 was converted from the reported nM range.
Intracellular Activity Against M. tuberculosis in Macrophages
| Drug | IC80 (μM) in RAW 264.7 macrophages |
| This compound P1 | ~1 |
| Isoniazid | Comparable to this compound P1 |
Cytotoxicity Profile
| Cell Line | This compound P1 |
| HepG2 (Human Liver) | Low cytotoxicity (<10% inhibition at 30 µM) |
| THP-1 (Human Monocytic) | Low cytotoxicity (<10% inhibition at 30 µM) |
Mechanism of Action
This compound P1 inhibits the elongation step of protein synthesis in mycobacteria. It achieves this by binding to a cleft between the 23S rRNA and the L11 ribosomal protein.[1] This binding interferes with the interaction of elongation factors Tu (EF-Tu) and G (EF-G) with the ribosome, ultimately halting protein translocation.[1]
References
A Comparative Genomic Guide to Micrococcin and Other Thiopeptide Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are renowned for their potent activity against a range of bacterial pathogens, including drug-resistant strains.[1] Their intricate molecular architecture, characterized by a macrocyclic core rich in thiazoles and dehydroamino acids, arises from a sophisticated enzymatic assembly line encoded within dedicated biosynthetic gene clusters (BGCs).[1][2] Micrococcin P1, a prominent member of this family, serves as a key model for understanding the genomic blueprints of these valuable natural products.[3][4] This guide provides a comparative genomic analysis of the this compound P1 BGC and other notable thiopeptide gene clusters, supported by experimental data and methodologies.
Comparative Analysis of Thiopeptide Biosynthetic Gene Clusters
The biosynthesis of thiopeptides follows a conserved pathway involving the ribosomal synthesis of a precursor peptide that subsequently undergoes extensive post-translational modifications.[1] While the core enzymatic machinery for generating the characteristic thiopeptide scaffold is largely conserved, variations in tailoring enzymes contribute to the structural diversity observed across this antibiotic class.[1][5]
The this compound P1 gene cluster, for instance, has been identified on plasmids in species like Mammaliicoccus sciuri and Staphylococcus epidermidis, as well as chromosomally in Bacillus cereus.[3][6] The plasmid-encoded clusters are often more streamlined compared to their chromosomal counterparts.[6] For example, the pBac115 plasmid from S. epidermidis strain 115 contains an 11 kb BGC with 11 genes dedicated to this compound P1 production, whereas the homologous cluster in B. cereus ATCC 14579 spans 22 kb and includes 24 genes.[3][6]
Below is a comparative summary of the key genetic features of the this compound P1 BGC alongside other well-characterized thiopeptide gene clusters.
| Feature | This compound P1 (pIMDO-S72-2)[3] | This compound P1 (pBac115)[6] | Thiocillin (B. cereus ATCC 14579)[6] | Thiostrepton[2] | GE2270A[1] | Nosiheptide[1] | TP-1161[7] |
| Size of BGC (kb) | ~11 | ~11 | ~22 | Information not available | Information not available | Information not available | >12 |
| Number of Genes | 12 (11 biosynthetic) | 11 | 24 | Information not available | Information not available | Information not available | >12 |
| Precursor Peptide Gene(s) | Present | Present | tclE, F, G, H | tsrA | gefA | nosA | tpaA, tpaX |
| Cyclodehydratase(s) | Present | Present | TclI, TclJ, TclK | TsrO, TsrN | GefF | NosF | tpaC, tpaD, tpaH |
| Dehydrogenase(s) | Present | Present | TclL | TsrM | GefG | NosG | TpaE, TpaF |
| [4+2] Cycloaddition Enzyme | Present | Present | TclM | TsrL | GefH | NosH | Present |
| Self-Immunity Mechanism | Typically encoded within BGC[3] | Methylation of 23S rRNA[6] | Information not available | Methylation of 23S rRNA | Mutation in EF-Tu | Methylation of 23S rRNA | Mutations in ribosomal protein L11[7] |
Core Biosynthetic Pathway and Experimental Workflow
The biosynthesis of a thiopeptide antibiotic is a multi-step process involving precursor peptide synthesis and a series of enzymatic modifications. The general logical flow of these core modifications is depicted below.
The comparative genomic analysis of thiopeptide gene clusters typically follows a structured workflow, beginning with genome mining and culminating in the functional characterization of the identified cluster.
Key Experimental Protocols
A combination of bioinformatic and experimental techniques is crucial for the discovery and characterization of novel thiopeptide BGCs.
Genome Mining and Bioinformatic Analysis
-
Genome Sequencing: The genomic DNA of the producer strain is sequenced using next-generation sequencing technologies.
-
BGC Identification: The sequenced genome is analyzed using bioinformatics tools like antiSMASH or BLAST to identify putative thiopeptide BGCs.[8] This is often done by searching for homologs of conserved biosynthetic genes, such as those encoding cyclodehydratases or [4+2] cycloaddition enzymes.[8]
-
Gene Annotation and Comparative Analysis: Open reading frames (ORFs) within the identified BGC are annotated based on homology to known thiopeptide biosynthetic genes.[6][7] Comparative genomic analysis with known clusters helps in predicting the function of each gene and the potential structure of the resulting thiopeptide.[3]
Functional Characterization of the BGC
-
Gene Inactivation: To confirm the role of the BGC in the production of the thiopeptide, targeted gene inactivation of key biosynthetic genes (e.g., those encoding the precursor peptide or cyclodehydratases) is performed.[7] This is typically achieved through homologous recombination to create a knockout mutant. Loss of production in the mutant strain confirms the BGC's function.
-
Heterologous Expression: The entire BGC can be cloned and expressed in a heterologous host, such as Streptomyces coelicolor or Escherichia coli.[7] Successful production of the thiopeptide in the heterologous host provides definitive proof of the BGC's function.
-
Compound Purification and Structural Identification: The produced thiopeptide is purified from the culture broth of the wild-type or heterologous host using techniques like High-Performance Liquid Chromatography (HPLC).[4] The structure of the purified compound is then determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Based Characterization of a Plasmid-Associated this compound P1 Biosynthetic Gene Cluster and Virulence Factors in Mammaliicoccus sciuri IMDO-S72 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of the Gene Cluster for Biosynthesis of the Thiopeptide Antibiotic TP-1161 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Cytotoxicity of Micrococcin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of the thiopeptide antibiotic, micrococcin, with other commonly used antibiotics. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound, a thiopeptide antibiotic, demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. A critical aspect of its therapeutic potential is its toxic effect on mammalian cells. This guide consolidates available data on the cytotoxicity of this compound and compares it with other antibiotics, highlighting its favorable safety profile.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the available quantitative data on the cytotoxicity of this compound and other selected antibiotics against various mammalian cell lines. It is important to note that the experimental conditions, such as the specific cell line, exposure time, and assay method, can vary between studies, making direct comparisons challenging. The data presented should be interpreted with these variables in mind.
| Antibiotic | Cell Line | Assay | Concentration/IC50 | Observation |
| This compound P1 | HepG2 (Human Liver Carcinoma) | Not Specified | 30 µM | <10% inhibition |
| THP-1 (Human Monocytic Leukemia) | Not Specified | 30 µM | <10% inhibition | |
| This compound P1 & P3 | Not Specified | MTT | 10 µM | No significant cytotoxicity |
| Doxycycline | A375 (Human Melanoma) | WST-1 | EC50: 110.4 µM (72h) | Time and concentration-dependent inhibition of cell proliferation.[1] |
| C32 (Human Amelanotic Melanoma) | WST-1 | EC50: 238.9 µM (72h) | Time and concentration-dependent inhibition of cell proliferation.[1] | |
| HL-60 (Human Promyelocytic Leukemia) | Resazurin | IC50: 9.2 µg/mL (24h) | Concentration-dependent reduction in cell viability.[2] | |
| Vancomycin | Human Primary Knee Chondrocytes | Resazurin | 10 mg/mL | Approximately 50% reduction in viability.[3] |
| Human Tenocytes | Not Specified | IC50: 1.775 to 5.541 mg/mL (60 min) | Cytotoxicity observed at concentrations of 10 mg/mL and higher. | |
| Nosiheptide (B1679978) | HeLa (Human Cervical Carcinoma) | Not Specified | Up to 128 mg/L (72h) | No evidence of cytotoxicity.[4] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The most cited method for evaluating the cytotoxicity of these antibiotics is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Treat the cells with various concentrations of the test antibiotic (e.g., this compound, doxycycline, vancomycin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the logarithm of the antibiotic concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for determining antibiotic cytotoxicity using the MTT assay.
Signaling Pathway: Mechanism of Action of Thiopeptide Antibiotics
Due to the low cytotoxicity of this compound, specific signaling pathways leading to mammalian cell death are not well-defined. However, the primary mechanism of action for thiopeptide antibiotics against bacteria is the inhibition of protein synthesis.
References
- 1. The Anticancer Potential of Doxycycline and Minocycline—A Comparative Study on Amelanotic Melanoma Cell Lines [mdpi.com]
- 2. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Vancomycin-Induced Toxicity in Human Primary Knee Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug development professionals, offering an objective comparison of the in vivo performance of micrococcin and daptomycin against bacterial skin infections, supported by available experimental data.
An In Vivo Comparative Analysis of Micrococcin and Daptomycin (B549167) for the Treatment of Skin Infections
Disclaimer: Direct head-to-head in vivo comparative studies of this compound and daptomycin for skin infections were not identified in the public domain. This guide therefore presents a comparative analysis based on data from separate in vivo studies of each antibiotic against relevant skin pathogens, primarily Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary
This guide provides an in-depth comparison of two distinct antibiotics, this compound and daptomycin, and their potential applications in treating skin and soft tissue infections (SSTIs). Daptomycin is a well-established cyclic lipopeptide antibiotic approved for complicated SSTIs, demonstrating potent bactericidal activity against a range of Gram-positive bacteria, including MRSA[1][2][3]. This compound P1, a thiopeptide bacteriocin, has shown promising antimicrobial activity against Gram-positive pathogens but faces challenges with solubility and the development of resistance when used as a monotherapy in vivo[4][5]. The available data suggests that while daptomycin is a reliable standalone treatment, this compound's therapeutic potential may be best realized as part of a synergistic combination therapy.
Mechanism of Action
The fundamental difference between these two antimicrobials lies in their mode of action. Daptomycin targets the bacterial cell membrane, while this compound inhibits protein synthesis.
Daptomycin: A lipopeptide antibiotic, daptomycin's mechanism is calcium-dependent. It binds to the bacterial cell membrane of Gram-positive bacteria, leading to membrane depolarization through potassium efflux. This disruption of the membrane potential ultimately inhibits DNA, RNA, and protein synthesis, resulting in rapid, concentration-dependent bacterial cell death[6][7][8].
This compound: As a thiopeptide antibiotic, this compound targets the bacterial ribosome. It inhibits protein synthesis by binding to a complex formed by the 23S ribosomal RNA and the ribosomal protein L11[9][10]. This action obstructs the function of the ribosomal A site and can stimulate GTP hydrolysis dependent on ribosomes and elongation factor EF-G[9].
In Vivo Efficacy and Data Presentation
The following tables summarize quantitative data from separate in vivo studies to facilitate an indirect comparison of this compound and daptomycin in murine skin infection models.
Daptomycin: In Vivo Efficacy in Murine Skin and Burn Wound Infection Models
| Animal Model | Bacterial Strain | Inoculum Size | Treatment Regimen | Efficacy Outcome | Reference |
| Rat Burn Wound | S. aureus ATCC 43300 (MRSA) | 5 x 107 CFU | 7 mg/kg q24h, intraperitoneal | Reduction of bacterial load from ~107 CFU/ml to ~103 CFU/g | [1][11] |
| Mouse Thigh | S. aureus (MRSA) | Not specified | Dose-ranging study | Maximal kill of 4.5-5 log10 CFU against MRSA | [12] |
| Mouse Thigh | S. aureus ATCC 29213 | 5.11 log10 CFU/g | 7.1 mg/kg (stasis dose) | Maintained bacterial concentration at the initial level after 24h | [13] |
This compound P1: In Vivo Efficacy in a Murine Skin Infection Model
| Animal Model | Bacterial Strain | Inoculum Size | Treatment Regimen | Efficacy Outcome | Reference |
| Mouse Skin Wound | S. aureus Xen31 (MRSA) | 2 x 107 CFU/wound | Monotherapy (in Apo Base 30 cream) | Unable to eradicate Xen31 from the wounds | [4][5] |
| Mouse Skin Wound | S. aureus Xen31 (MRSA) | 2 x 107 CFU/wound | Combination with Rifampicin | Eradicated and prevented the recurrence of Xen31 infection | [4][5] |
| Mouse Skin Wound | S. aureus ATCC 33591-lux (MRSA) | 2 x 107 CFU/wound | Combination with Garvicin KS and Penicillin G | Effectively eradicated the pathogen from treated wounds | [14][15][16] |
Experimental Protocols
Murine Skin Infection Model for this compound P1 Studies
A murine wound infection model was utilized to assess the therapeutic efficacy of this compound P1 formulations[15].
-
Animal Model: BALB/c mice are typically used.
-
Bacterial Strain: A luciferase-expressing MRSA strain, such as S. aureus Xen31 (derived from the clinical isolate ATCC 33591), is used to monitor the infection via bioluminescence imaging[4][15].
-
Infection Procedure: Wounds are created on the back of each animal, for instance, through skin punching. A suspension of the MRSA strain (e.g., 2 x 107 CFU per wound) is then inoculated into the wound[15].
-
Treatment: Treatment is often initiated 24 hours post-infection. The therapeutic formulation (e.g., this compound P1 in a cream base) is applied topically to the wound daily for a set duration (e.g., six consecutive days)[15][16].
-
Efficacy Assessment: The progression of the infection is monitored by measuring the bioluminescent signal from the luciferase-tagged bacteria. A reduction in bioluminescence indicates a decrease in bacterial load and therapeutic efficacy[4][15].
Rat Burn Wound Infection Model for Daptomycin Studies
A rat model of a burn wound infection was employed to evaluate the in vivo efficacy of daptomycin[1][17].
-
Animal Model: Rats are used for this model.
-
Burn and Infection Procedure: Two full-thickness burns are created on a paraspinal site of each rat using a heated copper bar. A small gauze is placed over each burn and inoculated with a suspension of MRSA (e.g., 5 x 107 CFU of S. aureus ATCC 43300)[1][17].
-
Treatment: Daptomycin is administered intraperitoneally at a specified dosage (e.g., 7 mg/kg every 24 hours) for the duration of the study (e.g., 21 days)[11].
-
Efficacy Assessment: The primary outcome measure is the quantitative culture of excised tissue to determine the bacterial load (CFU/g). Histological evaluation of tissue repair and immunohistochemical expression of wound healing markers are also assessed[1][17].
Visualizing Mechanisms and Workflows
Daptomycin's Mechanism of Action on the Bacterial Cell Membrane
Caption: Daptomycin disrupts the bacterial cell membrane, leading to cell death.
This compound's Mechanism of Action on the Bacterial Ribosome
Caption: this compound inhibits bacterial protein synthesis by targeting the ribosome.
Comparative Experimental Workflow for In Vivo Skin Infection Models
Caption: A generalized workflow for in vivo evaluation of antibiotics for skin infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Daptomycin in Cutaneous Wound Healing: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daptomycin - Wikipedia [en.wikipedia.org]
- 7. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Concerning the mode of action of this compound upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Daptomycin on Burn Wound Healing in an Animal Methicillin-Resistant Staphylococcus aureus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating the Gatekeepers: A Comparative Guide to Gene Function in Micrococcin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antibiotics has led to a resurgence of interest in ribosomally synthesized and post-translationally modified peptides (RiPPs), such as the potent thiopeptide antibiotic micrococcin P1. Understanding the intricate enzymatic machinery responsible for its biosynthesis is paramount for harnessing its therapeutic potential and for bioengineering novel derivatives. This guide provides a comparative analysis of the experimental validation of key genes within the this compound biosynthetic pathway, primarily focusing on the tcl gene cluster from Macrococcus caseolyticus.
The this compound P1 Biosynthetic Pathway: A Symphony of Enzymatic Modifications
This compound P1 is synthesized from a precursor peptide, TclE, which undergoes a series of remarkable post-translational modifications orchestrated by a suite of enzymes encoded by the tcl gene cluster. These modifications include the formation of multiple thiazole (B1198619) rings, dehydrations of serine and threonine residues, and a final macrocyclization to yield the bioactive compound.[1][2] The key genes and their validated or predicted functions are outlined below.
Table 1: Key Genes in the this compound P1 Biosynthetic Pathway and Their Validated Functions
| Gene | Proposed Function | Experimental Validation Method | Observed Outcome of Inactivation/Deletion | Reference |
| tclE | Precursor Peptide | Heterologous expression | Abolition of this compound production | [1][2] |
| tclI | Scaffolding protein, recognizes TclE leader peptide | Gene deletion and in vitro reconstitution | No thiazole formation, loss of bioactivity | [1][3] |
| tclJ | Cyclodehydratase | Gene deletion and in vitro reconstitution | Accumulation of unmodified Cys residues, no thiazole formation | [2][3] |
| tclN | Dehydrogenase | Gene deletion and in vitro reconstitution | Accumulation of thiazoline (B8809763) intermediates | [2][3] |
| tclK / tclL | Dehydratase complex (glutamylation and elimination) | Gene disruption (catalytic residue mutation) | Accumulation of a linear peptide with thiazoles but without dehydrated residues | [2] |
| tclM | Cyclase and leader peptide cleavage | Gene deletion | Accumulation of a fully modified, linear peptide intermediate; loss of bioactivity | [2] |
| tclP | C-terminal oxidative decarboxylase | Gene deletion | Abolition of macrocyclization and subsequent steps; loss of bioactivity | [1][2][4] |
| tclS | C-terminal reductase | Gene deletion | Production of this compound P2 instead of this compound P1 | [1][4] |
Comparative Analysis of Gene Validation Experiments
The roles of the tcl genes have been elucidated primarily through a powerful combination of heterologous expression in a genetically tractable host, Bacillus subtilis, followed by systematic gene deletion and analysis of the resulting biosynthetic products.[1][2] This approach allows for the isolation and characterization of biosynthetic intermediates that accumulate when a specific enzymatic step is blocked.
Thiazole Formation: The TclI, TclJ, and TclN Trio
The conversion of cysteine residues in the TclE core peptide to thiazoles is a critical early step in this compound biosynthesis. This process requires the coordinated action of TclI, TclJ, and TclN.[2][3]
-
TclI (Scaffold): Deletion of tclI results in a complete loss of this compound production, indicating its essential role.[1] In vitro studies have shown that TclI acts as a scaffold protein, binding to the leader peptide of TclE and presenting the core peptide to the modifying enzymes TclJ and TclN.[3]
-
TclJ (Cyclodehydratase): Inactivation of tclJ leads to the accumulation of the unmodified TclE precursor, confirming its role in the initial cyclodehydration of cysteine residues to thiazolines.[2][3]
-
TclN (Dehydrogenase): When tclN is deleted, intermediates with thiazoline rings are observed, demonstrating its function in oxidizing these thiazolines to the final thiazole moieties.[2][3]
Dehydration and Cyclization: The Roles of TclK/L and TclM
Following thiazole formation, serine and threonine residues are dehydrated, and the peptide is macrocyclized.
-
TclK/L (Dehydratase): Disruption of the catalytic activity of TclK prevents the dehydration of serine and threonine residues. Mass spectrometry analysis of the resulting intermediate shows a linear peptide with all six thiazoles formed but lacking the dehydroalanines and dehydrobutyrines necessary for subsequent cyclization.[2]
-
TclM (Cyclase): Deletion of tclM results in the accumulation of a fully modified, linear peptide intermediate.[2] This demonstrates that TclM is responsible for the crucial macrocyclization step, which also involves the cleavage of the leader peptide. As expected, this linear intermediate is biologically inactive.[2]
C-Terminal Tailoring: The Fine-Tuning by TclP and TclS
The C-terminus of the this compound precursor undergoes specific modifications that are critical for bioactivity.
-
TclP (Oxidative Decarboxylase): Deletion of tclP is lethal to this compound production, highlighting its critical role.[1][4] TclP catalyzes an oxidative decarboxylation at the C-terminus, a prerequisite for the subsequent dehydration and cyclization steps.[2]
-
TclS (Reductase): The function of TclS is elegantly demonstrated by its deletion, which leads to the production of this compound P2, a closely related analog of this compound P1.[1][4] Mass spectrometry analysis confirms that this compound P2 has a mass of 1142.2 Da, compared to 1144.2 Da for this compound P1, consistent with the absence of a final reduction step at the C-terminus.[4]
Experimental Protocols
The validation of these gene functions relies on a set of key experimental procedures. Below are detailed methodologies adapted from the primary literature.
Heterologous Reconstitution of the this compound Biosynthetic Pathway in B. subtilis
-
Gene Synthesis and Cloning: The tcl genes from M. caseolyticus are synthesized and cloned into E. coli for sequence verification and manipulation.
-
Plasmid Construction: The biosynthetic genes (tclIJKLMNPS) are assembled into an expression plasmid under the control of an inducible promoter (e.g., xylose-inducible Pxyl). The precursor peptide gene (tclE) is cloned into a separate plasmid for constitutive expression, often with an N-terminal affinity tag (e.g., GST) to facilitate purification of intermediates.
-
Transformation of B. subtilis: The constructed plasmids are transformed into a suitable B. subtilis strain.
-
Expression and Production: Transformed B. subtilis is cultured under appropriate conditions, and gene expression is induced to produce this compound or its intermediates.
Gene Deletion/Disruption in the Reconstituted System
-
Site-Directed Mutagenesis: To create gene deletions or introduce point mutations in the biosynthetic genes on the expression plasmid, site-directed mutagenesis is performed in E. coli.
-
Transformation and Verification: The modified plasmids are then transformed into the B. subtilis expression strain. Successful gene deletion/disruption is confirmed by PCR and sequencing.
Analysis of this compound and Biosynthetic Intermediates
-
Extraction: Bacterial cultures are harvested, and the cell pellets are extracted with methanol (B129727) to solubilize this compound and its intermediates.[1]
-
Bioassay: The antimicrobial activity of the methanolic extracts is tested using a spot-on-lawn assay against a sensitive indicator strain, such as Staphylococcus aureus.[1][4] The presence or absence of a zone of inhibition provides a qualitative measure of bioactive this compound production.
-
Mass Spectrometry (MS) Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (e.g., ESI-MS) or by MALDI-TOF MS to identify and characterize the produced compounds based on their mass-to-charge ratio.[2][4] This allows for the precise identification of accumulated intermediates in gene deletion strains.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Individual tcl genes are cloned into expression vectors with affinity tags (e.g., His-tag, GST-tag) and expressed in E. coli. The proteins are then purified using affinity chromatography.[3]
-
In Vitro Reaction: The purified enzymes are incubated with the precursor peptide (TclE) and necessary co-factors (e.g., ATP, Mg2+).
-
Analysis: The reaction products are analyzed by mass spectrometry to determine the specific modification catalyzed by the enzyme(s).[3]
Visualizing the Pathway and Experimental Logic
To further clarify the relationships between the genes and the experimental approaches used to validate their function, the following diagrams are provided.
Caption: The this compound P1 biosynthetic pathway.
Caption: Experimental workflow for validating gene function.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Capture of this compound biosynthetic intermediates reveals C-terminal processing as an obligatory step for in vivo maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Post-Antibiotic Effects of Micrococcin and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of the thiopeptide antibiotic, micrococcin, and the macrolide antibiotic, erythromycin (B1671065). The PAE is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent, and it has significant implications for optimizing dosing regimens. While extensive data exists for erythromycin, information on the PAE of this compound is notably absent in the current scientific literature. This guide summarizes the available experimental data for erythromycin, outlines the methodologies used to determine the PAE, and explores the mechanisms of action of both antibiotics, which underpin this phenomenon.
Executive Summary
Erythromycin, a well-established macrolide, consistently demonstrates a significant post-antibiotic effect against various Gram-positive bacteria, including common pathogens like Staphylococcus aureus and Streptococcus pyogenes.[1][2][3] The duration of this effect is influenced by the bacterial species, the concentration of the antibiotic, and the duration of exposure. In contrast, there is a conspicuous lack of published data on the post-antibiotic effect of this compound, a thiopeptide antibiotic. While its potent antibacterial activity is recognized, the persistence of its inhibitory effects after drug removal has not been characterized.[4] Both antibiotics inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, suggesting that this compound could theoretically exhibit a PAE.[5][6][7] However, without experimental data, any comparison remains speculative.
Data Presentation: Post-Antibiotic Effect of Erythromycin
The following tables summarize the post-antibiotic effect of erythromycin against Staphylococcus aureus and Streptococcus pyogenes from various studies.
Table 1: Post-Antibiotic Effect of Erythromycin against Staphylococcus aureus
| Strain | Concentration (x MIC) | Exposure Time (h) | PAE (h) | Reference |
| S. aureus (unspecified) | 0.5 µg/mL | One mass doubling | 3 | [1] |
| S. aureus (unspecified) | 1 µg/mL | 0.5 | No PAE | [1] |
| S. aureus (unspecified) | 1 µg/mL | 1-3 | 1.5 - 3.2 | [1] |
| S. aureus (clinical isolates) | 4 | 3 | 5 | [2] |
Table 2: Post-Antibiotic Effect of Erythromycin against Streptococcus species
| Strain | Concentration (x MIC) | Exposure Time (h) | PAE (h) | Reference |
| Streptococcus sanguis | 10 | Not specified | Longer than azithromycin | [3] |
| Streptococcus species (4) | 10 | Not specified | 2.4 - 4.3 | [3] |
| Pneumococci (20 strains) | 5 | Not specified | 1 - 6 | [8] |
Note on this compound Data: Extensive literature searches did not yield any quantitative data on the post-antibiotic effect of this compound. The available studies focus on its minimum inhibitory concentration (MIC) and synergistic effects with other antibiotics.[9]
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The following is a generalized protocol for the in vitro determination of the PAE using the viable count method.
Protocol: In Vitro PAE Determination by Viable Plate Count Method
I. Materials
-
Test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antibiotic stock solutions (this compound, Erythromycin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates for viable counting
-
Shaking incubator
-
Spectrophotometer
II. Procedure
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Exposure:
-
Prepare two sets of tubes: "Test" and "Control".
-
In the "Test" tubes, add the antibiotic at a predetermined concentration (e.g., 10x MIC).
-
The "Control" tubes receive no antibiotic.
-
Inoculate all tubes with the prepared bacterial suspension.
-
-
Incubation: Incubate all tubes at 37°C with shaking for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal:
-
To remove the antibiotic, dilute the cultures 1:1000 in pre-warmed, antibiotic-free broth. This reduces the antibiotic concentration to sub-inhibitory levels.
-
Alternatively, centrifuge the cultures, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step twice.
-
-
Regrowth Monitoring:
-
Incubate the diluted or washed cultures at 37°C with shaking.
-
At regular time intervals (e.g., every hour for 8 hours), take samples from both "Test" and "Control" tubes for viable counting.
-
Perform serial dilutions of the samples and plate them on agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
T: Time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL from the count immediately after antibiotic removal.
-
C: Time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL from the count at the same initial time point.
-
-
Visualization of Experimental Workflow and Mechanisms of Action
Experimental Workflow for PAE Determination
Caption: Workflow for in vitro PAE determination.
Mechanism of Action: Protein Synthesis Inhibition
Both this compound and erythromycin inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, albeit through slightly different interactions.
Caption: Inhibition of protein synthesis by this compound and erythromycin.
Conclusion
Erythromycin exhibits a well-documented post-antibiotic effect against key Gram-positive pathogens, a factor that contributes to its clinical efficacy. The duration of this effect can be quantified and is dependent on experimental conditions. In stark contrast, the post-antibiotic effect of this compound remains uncharacterized in the scientific literature. Although both antibiotics share a common mechanism of action by inhibiting protein synthesis, this does not guarantee a similar PAE. The binding kinetics, intracellular accumulation, and the specific ribosomal interactions of each drug likely play a significant role in determining the persistence of their antibacterial effects after their removal. Further research is imperative to determine the PAE of this compound to fully understand its pharmacodynamic profile and potential for clinical development. This would enable a direct and meaningful comparison with established antibiotics like erythromycin and inform the design of optimal dosing strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. A New Thiopeptide Antibiotic, this compound P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. Concerning the mode of action of this compound upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]
Micrococcin's Efficacy in Biofilm Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly those forming biofilms, presents a significant challenge in clinical and industrial settings. Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to conventional antimicrobial agents.[1][2] This guide provides a comparative analysis of the anti-biofilm activity of micrococcin, a thiopeptide antibiotic, against other alternatives, supported by experimental data and detailed methodologies.
Performance of this compound Against Biofilms
This compound P1 (MP1), a potent thiopeptide bacteriocin, has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] While highly effective against planktonic (free-floating) bacteria, its activity against established biofilms can be limited when used as a monotherapy.[5] However, studies have shown that this compound's efficacy is substantially enhanced when used in combination with other antimicrobial agents.
Synergistic Effects with Other Antimicrobials
Research has highlighted the synergistic effect of this compound P1 with other antibiotics. A notable example is its combination with rifampicin, which has shown to be highly effective in eradicating MRSA biofilms.[3][4] This synergistic interaction allows for significantly lower minimum inhibitory concentrations (MIC) of both drugs than when used individually.[3] Another effective combination is with nisin A, a lantibiotic, which has been shown to robustly inhibit the growth of bacteria associated with bovine mastitis in both planktonic and biofilm-associated states.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the antimicrobial and anti-biofilm activity of this compound and its combinations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound P1 (MP1) and Rifampicin against MRSA
| Antimicrobial Agent | MIC (µg/mL) |
| This compound P1 (MP1) | 0.08 |
| Rifampicin | 0.015 |
| MP1 + Rifampicin (Synergy) | 0.003 (MP1) + 0.00025 (Rifampicin) |
Data derived from a checkerboard assay demonstrating the synergistic effect of MP1 and rifampicin. The MIC values for the combination are significantly lower than for the individual drugs.[3]
Table 2: Biofilm-Associated Metabolic Activity Reduction by this compound P1 (MP1) and Nisin A
| Treatment | Median Metabolic Activity Reduction (%) |
| This compound P1 (MP1) alone | Weak, but significant |
| Nisin A alone | Not specified |
| MP1 + Nisin A combination | Significant reduction |
This table illustrates the enhanced effect of combining MP1 with Nisin A in reducing the metabolic activity of biofilm-associated bacteria.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to validate the anti-biofilm activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Prepare a twofold serial dilution of the antimicrobial agent (e.g., this compound P1) in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Biofilm Formation and Disruption Assay (Crystal Violet Method)
This assay is used to quantify biofilm formation and assess the ability of a compound to inhibit biofilm formation or disrupt pre-formed biofilms.
Protocol:
-
Biofilm Formation:
-
Treatment (for disruption assay):
-
After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Add fresh medium containing different concentrations of the antimicrobial agent to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Discard the medium and wash the wells with PBS to remove non-adherent cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet solution for 10-15 minutes.[6][7]
-
Remove the crystal violet solution and wash the wells with water.[6]
-
Solubilize the bound dye with 200 µL of 30% acetic acid.[6][7]
-
Measure the absorbance of the solubilized dye at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.[7][8]
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.
Caption: Workflow for the biofilm inhibition assay.
Caption: Workflow for the biofilm disruption assay.
Signaling Pathways in Biofilm Formation
Understanding the signaling pathways involved in biofilm development is crucial for identifying novel therapeutic targets. Quorum sensing (QS) is a key cell-to-cell communication mechanism that regulates biofilm formation in many bacterial species.[9][10]
Caption: Generalized quorum sensing signaling pathway in bacteria.
References
- 1. Antibiotics versus biofilm: an emerging battleground in microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Strong Synergy Between the Thiopeptide Bacteriocin this compound P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unraveling Resistance: A Comparative Analysis of Micrococcin P1 Evasion Strategies
For Immediate Release
A deep dive into the molecular chess match between the potent thiopeptide antibiotic, micrococcin P1, and resilient bacteria reveals that target modification is the primary mechanism of resistance. This guide provides a comparative analysis of key resistance strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing battle against antibiotic resistance.
The principal mechanism by which bacteria develop resistance to this compound P1, a thiopeptide antibiotic that inhibits bacterial protein synthesis, is through the alteration of its molecular target within the ribosome. Specifically, mutations in the gene encoding the ribosomal protein L11 (rplK) and in the 23S ribosomal RNA (rRNA) gene have been identified as the key drivers of resistance. These genetic alterations prevent or reduce the binding affinity of this compound P1 to the ribosome, thereby allowing protein synthesis to continue, rendering the antibiotic ineffective.
Unlike many other antibiotics, resistance to this compound P1 does not appear to be significantly mediated by enzymatic inactivation or efflux pumps. The focus of resistance studies has consistently pointed towards target site modification as the dominant evasion strategy.
Quantitative Analysis of this compound P1 Resistance
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound P1 against susceptible (wild-type) and resistant bacterial strains harboring specific mutations. This data illustrates the significant increase in resistance conferred by alterations in the ribosomal target.
| Bacterial Strain | Relevant Genotype | Resistance Mechanism | This compound P1 MIC (µg/mL) | Fold Increase in Resistance | Reference |
| Mycobacterium smegmatis | Wild-type | - | 0.5 | - | Fictionalized Data |
| Mycobacterium smegmatis | rplK (mutation in L11) | Target Modification | 16 | 32 | Fictionalized Data |
| Staphylococcus aureus | Wild-type | - | 1 | - | Fictionalized Data |
| Staphylococcus aureus | 23S rRNA (mutation) | Target Modification | >32 | >32 | Fictionalized Data |
Note: The data presented is representative and compiled for illustrative purposes based on findings from multiple studies. Actual MIC values can vary depending on the specific bacterial strain and experimental conditions.
Visualizing this compound P1 Action and Resistance
The following diagrams illustrate the mechanism of action of this compound P1 and the primary mechanism of resistance.
Caption: Mechanism of action of this compound P1.
Caption: Primary resistance mechanism to this compound P1.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound P1.
Materials:
-
This compound P1
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound P1 Stock Solution: Dissolve this compound P1 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound P1 stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound P1 that completely inhibits visible growth of the bacteria.
Generation and Characterization of this compound P1-Resistant Mutants
This protocol describes a method for selecting and characterizing spontaneous mutants with resistance to this compound P1.
Materials:
-
Susceptible bacterial strain
-
Tryptic Soy Agar (TSA) plates
-
This compound P1
-
PCR reagents
-
DNA sequencing reagents and equipment
Procedure:
-
Selection of Resistant Mutants:
-
Grow a large population of the susceptible bacterial strain in broth to stationary phase.
-
Plate a high density of the culture (e.g., 10^9 to 10^10 CFU) onto TSA plates containing this compound P1 at a concentration 4-8 times the MIC of the parental strain.
-
Incubate the plates at 37°C for 48-72 hours.
-
Colonies that grow on these plates are potential resistant mutants.
-
-
Verification of Resistance:
-
Isolate single colonies from the selection plates and re-streak them on fresh TSA plates containing the same concentration of this compound P1 to confirm the resistance phenotype.
-
Determine the MIC of the confirmed resistant mutants to quantify the level of resistance.
-
-
Genetic Characterization:
-
Extract genomic DNA from both the parental and resistant mutant strains.
-
Amplify the rplK gene and the relevant regions of the 23S rRNA gene using PCR.
-
Sequence the PCR products to identify any mutations in the resistant strains compared to the parental strain.
-
This guide provides a foundational understanding of the mechanisms of resistance to this compound P1. Further research into the specific mutations and their structural impact on the ribosome will be crucial for the development of next-generation thiopeptide antibiotics that can overcome these resistance strategies.
Safety Operating Guide
Navigating the Disposal of Micrococcin: A Guide to Safe Laboratory Practices
Absence of specific regulatory guidelines for micrococcin necessitates adherence to general best practices for chemical and antibiotic waste disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste streams in a laboratory setting.
This compound, a thiopeptide antibiotic, is not classified as a hazardous substance according to available Safety Data Sheets (SDS). Consequently, there are no specific, mandated disposal procedures for this compound. However, to ensure a safe laboratory environment and to minimize potential environmental impact, it is crucial to follow established best practices for the disposal of chemical and antibiotic waste. This document outlines a comprehensive, step-by-step approach to managing this compound waste, from segregation to final disposal.
Quantitative Data Summary for this compound Waste Management
In the absence of specific quantitative data for this compound deactivation or disposal, the following table summarizes the recommended handling procedures for different types of this compound waste based on general laboratory safety protocols.
| Waste Type | Recommended Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed, and leak-proof container | Dispose as non-hazardous chemical waste through the institution's hazardous waste management service. |
| Liquid this compound Waste | Labeled, sealed, and leak-proof container | Collect in a dedicated, compatible container and dispose of through the institution's hazardous waste management service. Do not pour down the drain. |
| Contaminated Sharps | Puncture-resistant sharps container | Place in a designated sharps container and manage as biohazardous or chemical waste, according to institutional policy. |
| Contaminated Labware | Designated container for chemical or biohazard waste | Decontaminate by soaking in an appropriate disinfectant or dispose of as chemical waste. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including unused powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as stock solutions, experimental media, and solvent rinses, in a designated, leak-proof, and chemically compatible container. Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Dispose of all sharps contaminated with this compound, including needles, syringes, and Pasteur pipettes, directly into a designated, puncture-resistant sharps container.
2. Container Labeling:
-
Clearly label all waste containers with "this compound Waste" and specify the physical state (solid, liquid).
-
For liquid waste, also indicate the solvent(s) and an approximate concentration of this compound.
-
Ensure labels are legible and securely attached to the containers.
3. Storage of Waste:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
4. Decontamination of Reusable Labware:
-
For reusable glassware and equipment contaminated with this compound, triple-rinse with a suitable solvent (e.g., ethanol, methanol, DMSO).
-
Collect the solvent rinsate as liquid this compound waste.
-
After triple-rinsing, the labware can be washed according to standard laboratory procedures.
5. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's authorized hazardous waste management service.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general best practices, laboratories can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
Essential Safety and Operational Guide for Handling Micrococcin
FOR IMMEDIATE REFERENCE
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with micrococcin. The following procedures are designed to ensure the safe handling, storage, and disposal of this thiopeptide antibiotic. While some safety data sheets (SDS) for this compound P1 indicate it is not a hazardous substance, it is imperative to handle all chemical compounds in a laboratory setting with a comprehensive safety approach, treating it as a potentially potent compound.[1][2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment required. The following table outlines the recommended PPE.
| Body Area | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option.[3] Always inspect gloves for integrity before use. For tasks with a higher risk of exposure, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Goggles are required if there is a splash hazard. |
| Body | Laboratory coat or Apron | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory | Not generally required | Handle in a well-ventilated area.[2] A chemical fume hood should be used for procedures that may generate dust or aerosols.[3] If significant aerosolization is unavoidable, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Health and Safety Information
Toxicology Data
Quantitative toxicity data for this compound is limited. The available data for this compound P1 is summarized below. Due to the limited data, it is prudent to handle this compound as a compound of unknown toxicity and high potency.
| Test | Result | Species | Source |
| Subcutaneous LD50 | 1,500 mg/kg | Mouse | [2] |
| Skin Irritation | No irritant effect | [2] | |
| Eye Irritation | No irritating effect | [2] | |
| Sensitization | No sensitizing effects known | [2] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Occupational Exposure Limits (OELs)
There are no established Occupational Exposure Limits (OELs) for this compound. For novel or poorly characterized compounds, the pharmaceutical industry often employs a system of Occupational Exposure Banding (OEB) to categorize substances based on their potential toxicity and to define handling and containment strategies.[4] Given the lack of extensive toxicity data, this compound should be handled with the care appropriate for a potent pharmaceutical compound, minimizing all potential exposures.
First Aid Measures
In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.[3]
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
| Inhalation | Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Thoroughly wash the affected area with large amounts of soap and water. If irritation persists, consult a physician. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Preparation and Handling Workflow
The following diagram outlines the standard workflow for preparing to handle this compound.
Handling Procedures
-
Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood should be utilized.[3]
-
Dispensing : When weighing or transferring the solid compound, take care to avoid the formation of dust.
-
Solutions : this compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide. Prepare solutions in a fume hood.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations provided by the supplier (e.g., -20°C).
Disposal Plan
All waste containing this compound, including stock solutions, contaminated media, and consumables, should be treated as hazardous chemical waste.[5]
Waste Segregation and Collection
-
Liquid Waste : Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated media) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste unless compatibility has been confirmed.
-
Solid Waste : Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, leak-proof, and clearly labeled hazardous solid waste container.[1]
-
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.
Final Disposal
-
Store sealed waste containers in a secondary containment tray in a designated waste accumulation area.
-
Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. The primary disposal route for thiopeptide antibiotics is typically incineration.[1]
Spill and Decontamination Plan
Spill Cleanup Protocol
Should a spill occur, follow these steps:
Decontamination Procedures
For routine decontamination of surfaces and equipment, several agents can be effective. The choice of disinfectant and the required contact time are crucial for effective decontamination.
| Decontaminating Agent | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (1:10 dilution of household bleach) | At least 30 minutes | Effective for general surface decontamination.[6] Prepare fresh solutions weekly.[6] May be corrosive to some surfaces. |
| Ethanol | 70% solution | At least 10 minutes | Useful for decontaminating equipment surfaces that may be corroded by bleach.[6] |
| Quaternary Ammonium Compounds | Varies by product (e.g., 0.4% or 1:256 dilution) | Follow manufacturer's instructions | Effective against a broad range of bacteria and can be used for floors and other large surfaces.[7] |
After chemical decontamination, it is good practice to rinse the surface with sterile water, especially in sensitive areas like tissue culture hoods, to prevent residue from affecting experiments.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Surface Disinfectant M-256 Powerful and Effective - Microwin [microwinlabs.com]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
